3-Ethylcyclobutanecarboxylic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-ethylcyclobutane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-2-5-3-6(4-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJZSHCMTBYQFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20216222 | |
| Record name | Cyclobutanecarboxylic acid, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66016-16-8 | |
| Record name | Cyclobutanecarboxylic acid, 3-ethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066016168 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclobutanecarboxylic acid, 3-ethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20216222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Ethylcyclobutanecarboxylic Acid for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 3-ethylcyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The unique conformational constraints and metabolic stability imparted by the cyclobutane ring make it an attractive scaffold for novel therapeutics.[1][2] This document delves into the core chemical strategies for the synthesis of this target molecule, with a focus on practical, field-proven insights and detailed experimental protocols. We will explore two primary convergent pathways originating from the versatile intermediate, 3-oxocyclobutanecarboxylic acid, as well as an alternative approach via [2+2] cycloaddition. Each pathway is critically analyzed for its advantages, limitations, and stereochemical control. This guide is intended for researchers, medicinal chemists, and process development scientists seeking to incorporate this important structural motif into their discovery programs.
Introduction: The Significance of the 3-Ethylcyclobutane Motif
The cyclobutane ring, a four-membered carbocycle, has emerged as a privileged scaffold in modern drug design.[1][3] Its inherent ring strain and puckered conformation offer a unique three-dimensional geometry that can be exploited to enhance binding affinity and selectivity for biological targets.[2] The incorporation of a 3-ethylcyclobutane moiety can improve pharmacokinetic properties, such as metabolic stability, by blocking potential sites of metabolism. Furthermore, the defined stereochemistry of the 3-ethyl and 1-carboxylic acid substituents allows for precise spatial orientation of pharmacophoric elements, a critical aspect in rational drug design. This guide will provide the synthetic tools necessary to access this valuable building block.
Strategic Overview of Synthetic Pathways
The synthesis of this compound can be approached through several strategic disconnections. The most common and versatile strategies commence with a pre-formed cyclobutane ring, typically a 3-oxo-substituted precursor, which allows for the late-stage introduction of the ethyl group. An alternative strategy involves the construction of the cyclobutane ring itself through a cycloaddition reaction. This guide will focus on the following three key pathways:
-
Pathway 1: Synthesis from 3-Oxocyclobutanecarboxylic Acid via a Wittig Olefination and Subsequent Reduction.
-
Pathway 2: Synthesis from 3-Oxocyclobutanecarboxylic Acid via a Grignard Addition, Dehydration, and Reduction Cascade.
-
Pathway 3: Synthesis via [2+2] Cycloaddition of Ethylallene and a Ketene Acetal Equivalent.
Figure 1: Overview of the primary synthetic strategies for this compound.
Foundational Intermediate: Synthesis of 3-Oxocyclobutanecarboxylic Acid
A reliable supply of the key intermediate, 3-oxocyclobutanecarboxylic acid, is crucial for the successful implementation of Pathways 1 and 2. Several methods for its preparation have been reported, with a common route involving the cycloaddition of a ketene equivalent with an appropriate C2 synthon, followed by hydrolysis and decarboxylation. A well-documented procedure starts from the reaction of 1,1-diethoxyethene with acrylic acid, followed by hydrolysis of the resulting acetal.
A more scalable and frequently cited method involves the reaction of diisopropyl malonate with 2,2-dimethoxy-1,3-dibromopropane, followed by acidic hydrolysis and decarboxylation.
Experimental Protocol: Synthesis of 3-Oxocyclobutanecarboxylic Acid
Step 1: Synthesis of Diisopropyl 3,3-dimethoxycyclobutane-1,1-dicarboxylate
-
To a stirred solution of N,N-dimethylformamide (DMF) and potassium tert-butoxide in a flask under an inert atmosphere, cooled to -5 °C in an ice bath, add diisopropyl malonate dissolved in DMF dropwise over 3 hours.
-
After the addition is complete, warm the reaction mixture to 20 °C and stir for 1 hour.
-
Add 2,2-dimethoxy-1,3-dibromopropane and heat the mixture to 140 °C for 4 days.
-
After the reaction is complete, cool the mixture and distill off approximately half of the DMF.
-
Add water to the cooled residue and extract with n-heptane (4x).
-
Dry the combined organic phases and concentrate under reduced pressure to obtain the product.
Step 2: Hydrolysis and Decarboxylation to 3-Oxocyclobutanecarboxylic Acid
-
To the crude product from Step 1, add water and concentrated hydrochloric acid.
-
Heat the mixture to 75-80 °C and maintain for 30 hours, then increase the temperature to 102-106 °C and maintain for 120 hours.
-
Distill off approximately two-thirds of the solvent.
-
Extract the remaining aqueous layer with dichloromethane.
-
Dry the combined organic phases with anhydrous sodium sulfate and concentrate to give the crude product.
-
Recrystallize from dichloromethane and n-heptane to yield pure 3-oxocyclobutanecarboxylic acid.
Pathway 1: Wittig Olefination and Stereoselective Reduction
The Wittig reaction provides a reliable method for converting the ketone functionality of a 3-oxocyclobutanecarboxylate ester into an ethylidene group. The resulting α,β-unsaturated ester can then be reduced to the target this compound. A key advantage of this pathway is the potential for stereocontrol during the reduction step.
Figure 2: The Wittig olefination and reduction pathway.
Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid
To prevent side reactions with the acidic proton of the carboxylic acid during the Wittig reaction, it is first necessary to protect it as an ester, typically a methyl or ethyl ester. This can be achieved under standard Fischer esterification conditions or by reaction with a diazoalkane for smaller scale preparations.
Step 2: Wittig Olefination
The core of this pathway is the Wittig reaction between the 3-oxocyclobutanecarboxylate ester and an ethylidene phosphorane. The ylide is typically generated in situ from ethyltriphenylphosphonium bromide and a strong base such as n-butyllithium or sodium hydride.
Experimental Protocol: Wittig Reaction
-
Suspend ethyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the suspension to 0 °C and add a solution of n-butyllithium in hexanes dropwise.
-
Stir the resulting deep red solution at room temperature for 1 hour to ensure complete ylide formation.
-
Cool the ylide solution to 0 °C and add a solution of methyl 3-oxocyclobutanecarboxylate in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 3-ethylidenecyclobutanecarboxylate.
Step 3: Catalytic Hydrogenation and Hydrolysis
The reduction of the exocyclic double bond in methyl 3-ethylidenecyclobutanecarboxylate can be achieved through catalytic hydrogenation. The choice of catalyst and reaction conditions can influence the stereochemical outcome, yielding either the cis or trans isomer as the major product. Subsequent hydrolysis of the ester furnishes the target carboxylic acid.
Experimental Protocol: Catalytic Hydrogenation
-
Dissolve methyl 3-ethylidenecyclobutanecarboxylate in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C for a mixture of stereoisomers, or a homogeneous catalyst like Crabtree's catalyst for potential stereocontrol).
-
Place the reaction mixture under an atmosphere of hydrogen gas (typically 1-5 atm) and stir vigorously until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate.
-
The resulting methyl 3-ethylcyclobutanecarboxylate can then be hydrolyzed under standard acidic or basic conditions to yield this compound.
Data Summary: Pathway 1
| Step | Product | Typical Yield | Key Considerations |
| Esterification | Methyl 3-oxocyclobutanecarboxylate | >95% | Standard conditions |
| Wittig Olefination | Methyl 3-ethylidenecyclobutanecarboxylate | 60-80% | Anhydrous conditions are critical |
| Hydrogenation & Hydrolysis | This compound | >90% | Catalyst choice can influence stereoselectivity |
Pathway 2: Grignard Addition, Dehydration, and Reduction
An alternative approach to functionalizing the 3-oxo position is through a Grignard reaction with an ethylmagnesium halide. This forms a tertiary alcohol, which can then be dehydrated to an alkene and subsequently reduced. This pathway offers an alternative to the Wittig reaction, particularly if the ylide proves to be unstable or difficult to handle.
Figure 3: The Grignard addition, dehydration, and reduction pathway.
Step 1: Grignard Reaction
The addition of ethylmagnesium bromide to methyl 3-oxocyclobutanecarboxylate will yield the corresponding tertiary alcohol. It is important to use an excess of the Grignard reagent to ensure complete conversion of the starting ketone.
Experimental Protocol: Grignard Reaction
-
To a solution of methyl 3-oxocyclobutanecarboxylate in anhydrous THF at 0 °C under an inert atmosphere, add a solution of ethylmagnesium bromide in diethyl ether dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield methyl 3-ethyl-3-hydroxycyclobutanecarboxylate.[4]
Step 2: Dehydration
The tertiary alcohol can be dehydrated under acidic conditions to form the corresponding alkene. A variety of dehydrating agents can be employed, such as sulfuric acid, phosphoric acid, or Burgess reagent, with the choice of reagent potentially influencing the regioselectivity of the resulting double bond (endo- vs. exo-cyclic).
Experimental Protocol: Dehydration
-
Dissolve the methyl 3-ethyl-3-hydroxycyclobutanecarboxylate in a suitable solvent like toluene.
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark trap to remove the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate to give the crude alkene, which can be purified by chromatography.
Step 3: Reduction and Hydrolysis
The final steps of reduction of the double bond and hydrolysis of the ester are analogous to those described in Pathway 1.
Data Summary: Pathway 2
| Step | Product | Typical Yield | Key Considerations |
| Grignard Reaction | Methyl 3-ethyl-3-hydroxycyclobutanecarboxylate | 70-85% | Anhydrous conditions are essential |
| Dehydration | Methyl 3-ethylidenecyclobutanecarboxylate | 60-80% | Choice of acid can influence regioselectivity |
| Reduction & Hydrolysis | This compound | >90% | Stereoselectivity depends on reduction conditions |
Pathway 3: [2+2] Cycloaddition
A more convergent approach to the 3-ethylcyclobutane scaffold is through a [2+2] cycloaddition reaction. This method constructs the four-membered ring in a single step, often with good control over stereochemistry. A plausible route involves the cycloaddition of ethylallene with a suitable ketene acetal, followed by hydrolysis to the carboxylic acid.
Figure 4: The [2+2] cycloaddition pathway.
Step 1: [2+2] Cycloaddition of Ethylallene and Acrylonitrile
The thermal or photochemical [2+2] cycloaddition of an allene with an electron-deficient alkene like acrylonitrile can provide a direct route to a functionalized cyclobutane. The regioselectivity and stereoselectivity of this reaction can be influenced by the specific reaction conditions and the nature of the substrates.
Experimental Protocol: [2+2] Cycloaddition
-
In a sealed tube, combine ethylallene and a slight excess of acrylonitrile in a suitable solvent (e.g., acetonitrile).
-
Heat the mixture to a temperature sufficient to induce cycloaddition (typically >100 °C) or irradiate with a UV lamp.
-
Monitor the reaction by GC-MS for the formation of the cycloadduct.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting 3-ethyl-1-cyanocyclobutanecarbonitrile by distillation or column chromatography.
Step 2: Hydrolysis of the Dinitrile
The dinitrile can be hydrolyzed to the corresponding dicarboxylic acid under strong acidic or basic conditions. Subsequent decarboxylation of the geminal dicarboxylic acid at the 1-position would yield the desired this compound.
Experimental Protocol: Hydrolysis
-
Reflux the 3-ethyl-1-cyanocyclobutanecarbonitrile in a concentrated aqueous solution of a strong acid (e.g., HCl or H2SO4) or a strong base (e.g., NaOH or KOH).
-
Continue heating until the evolution of ammonia ceases.
-
Cool the reaction mixture and adjust the pH to acidic (if starting from basic hydrolysis) to precipitate the dicarboxylic acid.
-
Isolate the dicarboxylic acid by filtration.
-
The dicarboxylic acid can then be heated to induce decarboxylation to the monocarboxylic acid.
Data Summary: Pathway 3
| Step | Product | Typical Yield | Key Considerations |
| [2+2] Cycloaddition | 3-Ethyl-1-cyanocyclobutanecarbonitrile | 40-60% | May produce regio- and stereoisomers |
| Hydrolysis & Decarboxylation | This compound | 70-90% | Harsh conditions required for hydrolysis |
Stereochemical Considerations
The synthesis of this compound results in the formation of two stereoisomers: cis and trans. The relative orientation of the ethyl and carboxylic acid groups can have a significant impact on the biological activity of molecules incorporating this scaffold. The stereochemical outcome of the synthesis is largely determined in the reduction step of the exocyclic double bond (Pathways 1 and 2) or during the cycloaddition itself (Pathway 3).
-
Catalytic Hydrogenation: The use of heterogeneous catalysts like Palladium on carbon (Pd/C) often leads to a mixture of cis and trans isomers, with the ratio depending on the specific substrate and reaction conditions. Homogeneous catalysts, such as those based on rhodium or iridium with chiral ligands, offer the potential for highly stereoselective reductions. For example, directed hydrogenation, where a coordinating group on the cyclobutane ring directs the approach of hydrogen from one face, can be a powerful strategy for controlling stereochemistry.
-
[2+2] Cycloaddition: The stereochemistry of the cycloadduct in a [2+2] reaction is often governed by the Woodward-Hoffmann rules and can be influenced by thermal or photochemical conditions. The development of asymmetric catalytic [2+2] cycloadditions is an active area of research and could provide a direct route to enantiomerically pure this compound derivatives.
The separation of the cis and trans isomers can often be achieved by chromatographic techniques or by fractional crystallization of the carboxylic acid or a suitable derivative.
Conclusion
This technical guide has outlined three distinct and viable synthetic pathways for the preparation of this compound. The choice of the optimal route will depend on factors such as the desired scale of the synthesis, the availability of starting materials, and the required stereochemical purity of the final product. The Wittig and Grignard-based approaches, starting from the readily accessible 3-oxocyclobutanecarboxylic acid, offer flexibility and are well-suited for laboratory-scale synthesis and analog preparation. The [2+2] cycloaddition route, while potentially more convergent, may require more specialized conditions and optimization. For drug development programs where specific stereoisomers are required, a careful consideration of stereoselective reduction or asymmetric cycloaddition strategies is paramount. The detailed protocols and strategic insights provided herein should serve as a valuable resource for chemists working to incorporate the 3-ethylcyclobutane motif into their next generation of therapeutic agents.
References
- BenchChem. (2025). Cyclobutane Derivatives: Versatile Building Blocks in Modern Organic Synthesis.
- PMC. (n.d.).
- PMC. (n.d.). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. PubMed Central.
- Google Patents. (n.d.). CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
- Google Patents. (n.d.). CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
- PubChem. (n.d.).
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Cycloaddition of acrylonitrile to allene: computed reaction path (AM1) and intramolecular secondary isotope effect.
Sources
An In-depth Technical Guide to the Characterization of 3-Ethylcyclobutanecarboxylic Acid
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Preamble: The Rationale for This Guide
The cyclobutane motif is an increasingly important scaffold in medicinal chemistry, offering a unique conformational rigidity that can enhance a molecule's potency, selectivity, and pharmacokinetic profile.[1][2][3] 3-Ethylcyclobutanecarboxylic acid, as a functionalized cyclobutane, represents a valuable building block for the synthesis of novel therapeutic agents.[4][5] This guide provides a comprehensive framework for the synthesis and detailed characterization of this compound, addressing a current gap in readily available technical data for this specific compound. By leveraging established principles of organic chemistry and analytical science, this document serves as a robust starting point for researchers aiming to incorporate this promising scaffold into their drug discovery programs.
Proposed Synthesis of this compound
While a specific, peer-reviewed synthesis for this compound is not widely documented, a plausible and scalable route can be extrapolated from established methods for synthesizing substituted cyclobutane derivatives.[6][7][8][9] The proposed pathway involves a two-step process starting from a commercially available precursor, 3-oxocyclobutanecarboxylic acid.
Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol
Step 1: Wittig Reaction to form 3-Ethylidenecyclobutanecarboxylic acid
-
To a stirred suspension of ethyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add n-butyllithium dropwise.
-
Allow the resulting deep red solution of the ylide to stir at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 3-oxocyclobutanecarboxylic acid in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and acidify with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-ethylidenecyclobutanecarboxylic acid.
Step 2: Catalytic Hydrogenation to form this compound
-
Dissolve the crude 3-ethylidenecyclobutanecarboxylic acid in ethanol.
-
Add a catalytic amount of 10% palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
Purification and Purity Assessment
The crude product should be purified, and its purity assessed before further characterization.
-
Purification: Distillation under reduced pressure is a suitable method for purifying the final liquid product.
-
Purity Assessment:
Structural Elucidation: A Multi-technique Approach
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.[12][13][14][15][16]
Predicted ¹H NMR (400 MHz, CDCl₃) Data:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | Broad Singlet | 1H | -COOH |
| ~2.8 - 3.0 | Multiplet | 1H | CH-COOH |
| ~2.0 - 2.4 | Multiplet | 4H | Cyclobutane CH₂ |
| ~1.6 - 1.8 | Multiplet | 1H | CH-CH₂CH₃ |
| ~1.3 - 1.5 | Quartet | 2H | -CH₂CH₃ |
| ~0.9 | Triplet | 3H | -CH₂CH₃ |
Predicted ¹³C NMR (100 MHz, CDCl₃) Data:
| Chemical Shift (δ, ppm) | Assignment |
| ~180 | C=O |
| ~40 | CH-COOH |
| ~35 | CH-CH₂CH₃ |
| ~30 | Cyclobutane CH₂ |
| ~28 | -CH₂CH₃ |
| ~12 | -CH₂CH₃ |
Experimental Protocol for NMR Analysis:
-
Prepare a sample by dissolving approximately 10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data using appropriate software to determine chemical shifts, integration, and coupling constants.
Caption: Predicted key proton spin-spin couplings in this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[17][18][19][20][21]
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |
| 2850-2960 | Medium-Strong | C-H stretch (alkyl) |
| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |
| 1210-1320 | Medium | C-O stretch |
| 910-950 | Broad | O-H bend |
Experimental Protocol for IR Analysis:
-
For a liquid sample, a neat spectrum can be obtained using a thin film between two salt plates (e.g., NaCl or KBr).
-
Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands for the carboxylic acid and alkyl groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[22][23][24][25][26]
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Interpretation |
| 128 | Molecular Ion (M⁺) |
| 111 | [M - OH]⁺ |
| 99 | [M - C₂H₅]⁺ |
| 83 | [M - COOH]⁺ |
| 55 | Common fragment for cyclobutane ring |
| 45 | [COOH]⁺ |
Experimental Protocol for MS Analysis:
-
Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer.
-
Acquire the mass spectrum using electron ionization (EI) to observe fragmentation patterns.
-
Analyze the spectrum for the molecular ion peak and characteristic fragment ions.
Physicochemical Characterization
Determining the fundamental physicochemical properties of this compound is crucial for its application in drug development.[27][28][29][30]
Key Physicochemical Properties and Measurement Methods:
| Property | Method | Expected Outcome |
| Boiling Point | Micro-boiling point apparatus or distillation under reduced pressure. | Elevated due to hydrogen bonding.[28] |
| Solubility | Visual assessment in various solvents. | Soluble in polar organic solvents; sparingly soluble in water.[28][31] |
| pKa | Potentiometric titration. | Typical for a carboxylic acid, slightly influenced by the alkyl substituent. |
| LogP (Octanol-Water Partition Coefficient) | Shake-flask method or calculation using software. | Reflects the balance between the polar carboxylic acid group and the nonpolar ethylcyclobutane moiety. |
Overall Characterization Workflow
Caption: A logical workflow for the synthesis and characterization of this compound.
Potential Applications and Future Directions
The rigid, three-dimensional nature of the cyclobutane ring makes this compound a compelling building block for medicinal chemistry.[1][2][3][4] It can be used to:
-
Introduce conformational constraint: This can lead to improved binding affinity and selectivity for biological targets.[4]
-
Serve as a bioisostere: The cyclobutane ring can replace other groups, such as aromatic rings, to modulate physicochemical properties.[1]
-
Explore novel chemical space: The unique geometry of cyclobutanes can lead to the discovery of compounds with novel biological activities.[3][5]
Further research should focus on the stereoselective synthesis of the cis and trans isomers of this compound and the evaluation of their distinct biological activities.
References
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Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition. Available at: [Link]
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Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Available at: [Link]
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Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. PubMed Central. Available at: [Link]
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Studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. Available at: [Link]
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Cyclobutanes in Small-Molecule Drug Candidates. PubMed Central. Available at: [Link]
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Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. OpenStax. Available at: [Link]
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Cyclobutane-containing scaffolds in bioactive small molecules. ResearchGate. Available at: [Link]
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Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry. ACS Publications. Available at: [Link]
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IR: carboxylic acids. University of Calgary. Available at: [Link]
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Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. A Synergistic Experimental and Computational Study. The Journal of Organic Chemistry. Available at: [Link]
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An In-Depth Technical Guide to the Isomers of 3-Ethylcyclobutanecarboxylic Acid for Researchers and Drug Development Professionals
Introduction: The Significance of Stereoisomerism in Drug Discovery and the Unique Role of the Cyclobutane Scaffold
In the landscape of modern medicinal chemistry, the spatial arrangement of atoms within a molecule, or its stereochemistry, is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to undesirable side effects. The cyclobutane ring, a four-membered carbocycle, offers a rigid and three-dimensionally defined scaffold that is increasingly utilized in drug design to orient substituents in precise spatial arrangements, thereby optimizing interactions with biological targets.[1] Derivatives of cyclobutane carboxylic acids, in particular, have garnered attention for their potential as central nervous system (CNS) depressants, myorelaxants, and anticonvulsants.[2][3]
This guide provides a comprehensive technical overview of the isomers of 3-ethylcyclobutanecarboxylic acid, a molecule with two stereocenters, leading to the existence of four stereoisomers. We will delve into the synthesis, separation, and characterization of these isomers, offering field-proven insights and detailed experimental protocols to empower researchers in their drug discovery endeavors.
Understanding the Isomeric Landscape of this compound
This compound possesses two chiral centers at the C1 and C3 positions of the cyclobutane ring. This gives rise to two pairs of enantiomers, which are diastereomers of each other: the cis and trans isomers.
-
cis-3-Ethylcyclobutanecarboxylic Acid: In this diastereomer, the ethyl group and the carboxylic acid group are on the same face of the cyclobutane ring. It exists as a pair of enantiomers: (1R,3S)-3-ethylcyclobutanecarboxylic acid and (1S,3R)-3-ethylcyclobutanecarboxylic acid. This pair is a racemic mixture.
-
trans-3-Ethylcyclobutanecarboxylic Acid: In this diastereomer, the ethyl group and the carboxylic acid group are on opposite faces of the ring. It also exists as a pair of enantiomers: (1R,3R)-3-ethylcyclobutanecarboxylic acid and (1S,3S)-3-ethylcyclobutanecarboxylic acid. This pair also constitutes a racemic mixture.
The distinct spatial arrangement of the functional groups in the cis and trans isomers, and between the individual enantiomers, can lead to significant differences in their pharmacokinetic and pharmacodynamic properties. Therefore, the ability to synthesize and isolate each isomer in high purity is paramount for thorough pharmacological evaluation.
Strategic Synthesis of this compound Isomers
A robust synthetic strategy is the cornerstone of any investigation into the biological activity of stereoisomers. While a direct, one-pot synthesis of a specific isomer of this compound may be challenging, a logical and versatile approach involves the synthesis of a key intermediate, 3-oxocyclobutanecarboxylic acid, followed by diastereoselective introduction of the ethyl group.
Protocol 1: Synthesis of 3-Oxocyclobutanecarboxylic Acid
This protocol is adapted from established methods for the synthesis of this key precursor.[4][5][6]
Step 1: Synthesis of Diethyl 3,3-dicyanocyclobutane-1,1-dicarboxylate
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve potassium tert-butoxide in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon) and cool the mixture in an ice bath.
-
Slowly add a solution of diisopropyl malonate in anhydrous DMF via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for one hour.
-
Add 2,2-dimethoxy-1,3-dibromopropane to the reaction mixture and heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, quench with water, and extract with an organic solvent such as n-heptane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to yield the product.
Step 2: Hydrolysis and Decarboxylation to 3-Oxocyclobutanecarboxylic Acid
-
In a round-bottom flask, combine the product from Step 1 with concentrated hydrochloric acid and water.
-
Heat the mixture to reflux and stir vigorously. The hydrolysis of the esters and nitriles, followed by decarboxylation, will occur.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and extract with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-oxocyclobutanecarboxylic acid.
-
Recrystallize the crude product from a suitable solvent system (e.g., dichloromethane/n-heptane) to yield pure 3-oxocyclobutanecarboxylic acid.
Protocol 2: Diastereoselective Synthesis of cis- and trans-3-Ethylcyclobutanecarboxylic Acid
The introduction of the ethyl group onto the 3-oxocyclobutanecarboxylic acid can be achieved through a Wittig reaction followed by hydrogenation, which is expected to yield a mixture of cis and trans isomers. The diastereoselectivity can be influenced by the choice of catalyst and reaction conditions.
Step 1: Wittig Reaction
-
Prepare the ethyltriphenylphosphonium bromide salt and suspend it in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the suspension in an ice bath and add a strong base such as n-butyllithium dropwise to generate the ylide.
-
Slowly add a solution of 3-oxocyclobutanecarboxylic acid (as its methyl ester to avoid reaction with the ylide) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract with diethyl ether.
-
Dry the combined organic layers, concentrate, and purify by column chromatography to obtain the methyl 3-ethylidenecyclobutanecarboxylate.
Step 2: Hydrogenation
-
Dissolve the methyl 3-ethylidenecyclobutanecarboxylate in a suitable solvent such as ethanol or ethyl acetate.
-
Add a hydrogenation catalyst, for example, palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
-
Monitor the reaction by TLC or gas chromatography (GC) until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain a mixture of cis- and trans-methyl 3-ethylcyclobutanecarboxylate. The cis/trans ratio will depend on the steric hindrance of the catalyst approaching the double bond.
Step 3: Hydrolysis
-
Hydrolyze the mixture of methyl esters using standard conditions (e.g., lithium hydroxide in a THF/water mixture) to yield the corresponding mixture of cis- and trans-3-ethylcyclobutanecarboxylic acids.
Separation of the Diastereomers and Enantiomers
The successful synthesis of the isomeric mixture is followed by the critical step of separation.
Protocol 3: Separation of cis and trans Diastereomers
Diastereomers have different physical properties and can often be separated by standard chromatographic techniques.[7]
-
Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the mixture of cis- and trans-3-ethylcyclobutanecarboxylic acids in a minimal amount of a suitable solvent.
-
Elute the column with a solvent system of appropriate polarity, such as a mixture of hexane and ethyl acetate. The polarity can be gradually increased to achieve separation. The trans isomer is generally less polar and is expected to elute first.
-
Collect fractions and analyze by TLC to identify the pure cis and trans isomers.
-
-
Preparative High-Performance Liquid Chromatography (HPLC):
-
For more challenging separations, preparative HPLC on a normal or reversed-phase column can be employed.[8]
-
A systematic screening of solvent systems is recommended to optimize the separation.
-
Protocol 4: Chiral Resolution of the Enantiomers
Once the cis and trans diastereomers are separated, each racemic mixture needs to be resolved into its constituent enantiomers.
-
Diastereomeric Salt Formation:
-
This classical method involves reacting the racemic carboxylic acid with a chiral base (resolving agent), such as (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine, to form diastereomeric salts.
-
These diastereomeric salts have different solubilities and can be separated by fractional crystallization.
-
After separation, the individual diastereomeric salts are treated with an acid to regenerate the pure enantiomers of the carboxylic acid.
-
-
Chiral High-Performance Liquid Chromatography (HPLC):
-
Chiral HPLC is a powerful technique for both analytical and preparative separation of enantiomers.[9]
-
A variety of chiral stationary phases (CSPs) are commercially available, such as those based on polysaccharide derivatives (e.g., cellulose or amylose).[10]
-
A screening of different chiral columns and mobile phases is necessary to find the optimal conditions for the separation of the enantiomers of this compound.
-
Spectroscopic Characterization of the Isomers
Unequivocal characterization of each isolated isomer is essential. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for this purpose.
¹H and ¹³C NMR Spectroscopy
The chemical shifts and coupling constants in the NMR spectra will differ for the cis and trans isomers due to their different spatial arrangements.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Isomer | Proton/Carbon | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| cis | Carboxylic Acid (OH) | 10-12 (broad s) | 175-180 |
| CH -COOH | 2.8-3.2 (m) | 40-45 | |
| CH -CH₂CH₃ | 2.0-2.4 (m) | 35-40 | |
| Ring CH ₂ | 1.8-2.2 (m) | 25-30 | |
| CH ₂CH₃ | 1.3-1.6 (q) | 20-25 | |
| CH₂CH ₃ | 0.8-1.0 (t) | 10-15 | |
| trans | Carboxylic Acid (OH) | 10-12 (broad s) | 175-180 |
| CH -COOH | 2.6-3.0 (m) | 40-45 | |
| CH -CH₂CH₃ | 1.8-2.2 (m) | 35-40 | |
| Ring CH ₂ | 1.7-2.1 (m) | 25-30 | |
| CH ₂CH₃ | 1.3-1.6 (q) | 20-25 | |
| CH₂CH ₃ | 0.8-1.0 (t) | 10-15 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions. The key distinction will be in the precise chemical shifts and coupling constants of the ring protons.
The proton of a carboxylic acid typically appears as a broad singlet in the 10-12 ppm region.[11] The carbonyl carbon of the carboxylic acid is expected to resonate in the 160-180 ppm range in the ¹³C NMR spectrum.[12] The relative stereochemistry (cis or trans) can often be determined by analyzing the coupling constants between the protons on the cyclobutane ring and through Nuclear Overhauser Effect (NOE) experiments.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by a broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, and a strong C=O stretch around 1700-1725 cm⁻¹. While the IR spectra of the cis and trans isomers are expected to be very similar, subtle differences in the fingerprint region may be observable.
Conclusion and Future Directions
This guide has provided a detailed technical framework for the synthesis, separation, and characterization of the four stereoisomers of this compound. The ability to access each of these isomers in high purity is a critical first step in elucidating their individual pharmacological profiles. Given the known biological activities of related cyclobutane derivatives, a thorough investigation into the CNS, myorelaxant, and anticonvulsant properties of each isomer is a logical and promising avenue for future research. Such studies will not only contribute to a deeper understanding of the structure-activity relationships of this class of compounds but may also lead to the identification of novel therapeutic agents with improved efficacy and safety profiles. The methodologies outlined herein provide a solid foundation for researchers and drug development professionals to embark on this exciting area of medicinal chemistry.
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3-Ethylcyclobutanecarboxylic acid mechanism of formation
An In-depth Technical Guide to the Mechanistic Formation of 3-Ethylcyclobutanecarboxylic Acid
Abstract
The cyclobutane motif, a strained four-membered carbocycle, is a compelling structural element in medicinal chemistry and natural product synthesis, prized for its unique conformational properties and as a versatile synthetic intermediate.[1][2] This guide provides an in-depth analysis of the primary mechanistic pathways for the formation of a representative substituted cyclobutane, this compound. We will dissect the core principles and mechanistic nuances of three major synthetic strategies: intramolecular cyclization via malonic ester synthesis, [2+2] photocycloaddition, and ring-closing metathesis. By examining the causality behind each synthetic choice, from precursor selection to reaction conditions, this document serves as a technical resource for researchers engaged in the stereocontrolled assembly of complex cyclobutane architectures.
Introduction: The Strategic Importance of Substituted Cyclobutanes
The synthesis of substituted cyclobutanes presents a significant challenge due to the inherent ring strain of the four-membered ring, approximately 26.3 kcal/mol.[2] Despite this, the precise spatial arrangement of substituents offered by the puckered cyclobutane scaffold is highly sought after in drug development for optimizing pharmacokinetics and receptor binding. This compound serves as an ideal model system to explore the mechanistic strategies required to control substitution patterns on this challenging ring system. This guide moves beyond a simple recitation of protocols to provide a foundational understanding of the reaction mechanisms, transition states, and intermediates that govern the formation of this structure.
Core Mechanistic Pathways to the Cyclobutane Framework
The construction of the this compound scaffold can be approached through several distinct mechanistic paradigms. Each pathway offers unique advantages regarding starting material accessibility, stereocontrol, and functional group tolerance.
Pathway I: Intramolecular Cyclization via Malonic Ester Synthesis
One of the most reliable and classical methods for constructing the cyclobutanecarboxylic acid core is through a variation of the malonic ester synthesis.[3] This pathway leverages the nucleophilicity of a malonate enolate to perform a double alkylation with a 1,3-dihalopropane, followed by hydrolysis and decarboxylation to yield the target acid.[4]
Mechanism Deep-Dive:
-
Enolate Formation: Diethyl malonate is deprotonated by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This step is crucial as it generates the nucleophile required for ring formation.
-
First Alkylation (Sₙ2): The enolate attacks one of the electrophilic carbons of 1,3-dibromopropane in a classic Sₙ2 reaction, displacing the first bromide and forming a new carbon-carbon bond.
-
Intramolecular Cyclization (Sₙ2): A second equivalent of base generates a new enolate, which then undergoes an intramolecular Sₙ2 reaction, attacking the remaining bromomethyl group to close the four-membered ring. This is the key ring-forming step.
-
Saponification: The resulting diethyl 1,1-cyclobutanedicarboxylate is hydrolyzed using a strong base (e.g., KOH), converting the two ester groups into carboxylate salts.
-
Decarboxylation: Upon acidification and heating, the geminal dicarboxylic acid undergoes facile decarboxylation, losing CO₂, to yield the final cyclobutanecarboxylic acid.[5][6]
To achieve the desired 3-ethyl substitution, this strategy must be modified. A plausible approach involves the [2+2] cycloaddition of 1-butene with ketene (or a ketene equivalent) to form 3-ethylcyclobutanone, followed by oxidation to the carboxylic acid. A more direct, albeit challenging, malonic ester approach would involve using 2-ethyl-1,3-dibromopropane.
Logical Flow: Malonic Ester Synthesis Pathway
Caption: General mechanism of a stepwise [2+2] photocycloaddition.
Pathway III: Ring-Closing Metathesis (RCM)
Ring-closing metathesis has revolutionized the synthesis of cyclic compounds, particularly those of medium to large size. [7]While less common for the direct synthesis of strained four-membered rings, the core of the mechanism proceeds through a critical metallacyclobutane intermediate. [8] Mechanism Deep-Dive (Chauvin Mechanism):
-
Initiation: A pre-catalyst (e.g., a Grubbs catalyst) reacts with the terminal alkene of the diene substrate to form the active catalyst and release a volatile alkene.
-
[2+2] Cycloaddition: The active metal carbene undergoes a [2+2] cycloaddition with one of the alkene moieties of the diene substrate to form a four-membered metallacyclobutane intermediate.
-
[2+2] Retro-Cycloaddition (Cycloreversion): The metallacyclobutane fragments in a productive manner, eliminating a new metal carbene and forming an elongated alkene chain.
-
Intramolecular Ring-Closing: The newly formed metal carbene then undergoes an intramolecular [2+2] cycloaddition with the second alkene in the chain, forming a new metallacyclobutane.
-
Product Formation: This second metallacyclobutane undergoes a final retro-[2+2] cycloaddition, releasing the cyclic alkene product and regenerating the active metal catalyst, which re-enters the catalytic cycle. The reaction is driven forward by the removal of a volatile byproduct, typically ethylene. [8] A conceptual RCM approach to a 3-ethylcyclobutene precursor would start with a diene such as 4-ethyl-hexa-1,5-diene-3-carboxylate. The resulting cyclobutene could then be hydrogenated and further processed to yield the target molecule.
Logical Flow: RCM Catalytic Cycle
Caption: The catalytic cycle of Ring-Closing Metathesis (RCM).
Comparative Analysis of Synthetic Pathways
The selection of a synthetic route is governed by a trade-off between efficiency, stereocontrol, and substrate scope.
| Feature | Malonic Ester Synthesis | [2+2] Photocycloaddition | Ring-Closing Metathesis (RCM) |
| Ring Formation | Intramolecular Sₙ2 | Intermolecular Cycloaddition | Intramolecular Metathesis |
| Key Intermediate | Enolate | 1,4-Diradical | Metallacyclobutane [8][9] |
| Stereocontrol | Generally low unless advanced chiral auxiliaries are used. | Can be high, especially in intramolecular versions; dependent on transition state geometry. [10] | E/Z selectivity depends on ring strain and catalyst choice. [7] |
| Functional Groups | Tolerates esters; sensitive to strong base. | Excellent for enones; broad substrate scope. [11] | High functional group tolerance with modern catalysts (e.g., Grubbs). [8] |
| Scalability | Well-established and scalable. [5] | Can be limited by light penetration in large-scale reactors. | Readily scalable with low catalyst loadings. |
| Main Advantage | Reliable route to the carboxylic acid moiety. [3][4] | Direct formation of the C4 ring from simple alkenes. [12] | High functional group tolerance. |
Experimental Protocol: Synthesis of Cyclobutanecarboxylic Acid via Malonic Ester Route
This protocol is adapted from established procedures and represents a robust method for synthesizing the parent cyclobutanecarboxylic acid, which serves as a foundational precursor for derivatives like this compound. [3][5] Step 1: Formation of Diethyl 1,1-cyclobutanedicarboxylate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal (0.1 mol) in absolute ethanol (50 mL) to prepare sodium ethoxide.
-
To this solution, add diethyl malonate (0.1 mol).
-
Add 1,3-dibromopropane (0.1 mol) dropwise to the stirred solution.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction, remove the ethanol via distillation, and add water to dissolve the sodium bromide precipitate.
-
Extract the aqueous layer with diethyl ether. Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diester.
Step 2: Saponification to 1,1-Cyclobutanedicarboxylic Acid
-
Reflux the crude diester from Step 1 with an excess of 20% aqueous potassium hydroxide for 3 hours.
-
Cool the solution and acidify carefully with concentrated hydrochloric acid.
-
The dicarboxylic acid will precipitate. Cool the mixture in an ice bath and collect the solid by vacuum filtration. Recrystallize from hot water or ethyl acetate.
Step 3: Decarboxylation to Cyclobutanecarboxylic Acid
-
Place the dry 1,1-cyclobutanedicarboxylic acid in a distillation apparatus.
-
Heat the flask in an oil bath to 160-170 °C. Vigorous evolution of carbon dioxide will occur. [5][6]3. Once CO₂ evolution ceases, raise the bath temperature to 210-220 °C and collect the fraction boiling at 190-195 °C. [5]4. Redistill the collected liquid to obtain pure cyclobutanecarboxylic acid (b.p. 191-194 °C).
Self-Validation System: Each step of this protocol includes a clear endpoint or purification method (TLC monitoring, precipitation, distillation) to ensure the integrity of the intermediate before proceeding, guaranteeing a self-validating workflow.
Conclusion
The formation of this compound is a mechanistically rich problem that highlights the core strategies of modern organic synthesis. While the classical malonic ester synthesis provides a robust, albeit indirect, route to the carboxylated cyclobutane core, photochemical [2+2] cycloadditions and catalytic ring-closing metathesis offer more direct and versatile entries into the strained four-membered ring system. The choice of method ultimately depends on the specific requirements for stereochemistry, functional group compatibility, and scalability. A thorough understanding of the underlying mechanisms—from the generation of nucleophilic enolates to the behavior of excited-state diradicals and metallacyclobutane intermediates—is paramount for any researcher aiming to construct these valuable and challenging molecular architectures.
References
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An In-Depth Technical Guide to 3-Ethylcyclobutanecarboxylic Acid: Properties, Reactivity, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylcyclobutanecarboxylic acid is a substituted cycloalkane carboxylic acid with potential applications in medicinal chemistry and materials science. Its rigid cyclobutane scaffold, combined with the acidic functionality of the carboxylic acid and the lipophilic nature of the ethyl group, makes it an intriguing building block for the synthesis of novel compounds. The strained four-membered ring can influence the molecule's conformation, reactivity, and biological activity in unique ways compared to its acyclic or larger-ring counterparts. This guide provides a comprehensive overview of the predicted physical and chemical properties, characteristic reactivity, and a plausible synthetic route for this compound, offering valuable insights for its utilization in research and development.
Molecular Structure and Nomenclature
The structure of this compound consists of a cyclobutane ring substituted with a carboxylic acid group and an ethyl group at the 1 and 3 positions, respectively. Due to the substitution pattern, cis and trans isomers are possible, depending on the relative orientation of the ethyl and carboxyl groups.
Systematic IUPAC Name: this compound
CAS Registry Number: 104740-02-5 (for the unspecified isomer)
Molecular Formula: C₇H₁₂O₂
Molecular Weight: 128.17 g/mol
Caption: Molecular Structure of this compound.
Physical Properties
While experimental data for this compound is limited, its physical properties can be estimated based on the well-characterized parent compound, cyclobutanecarboxylic acid, and the known effects of alkyl substitution.
| Property | Estimated Value for this compound | Data for Cyclobutanecarboxylic acid |
| Appearance | Colorless liquid or low-melting solid | Colorless liquid[1] |
| Molecular Weight | 128.17 g/mol | 100.12 g/mol |
| Boiling Point | > 195 °C | 195 °C[2][3] |
| Melting Point | < -7.5 °C | -7.5 °C[1][2] |
| Density | ~1.0 g/mL | 1.047 g/mL at 25 °C[2][3] |
| Solubility | Slightly soluble in water; soluble in organic solvents like chloroform and methanol. | Slightly soluble in water; soluble in chloroform and methanol.[2][3] |
| pKa | ~4.8 - 5.0 | 4.79[2] |
Rationale for Estimations:
-
Boiling Point: The addition of an ethyl group increases the molecular weight and van der Waals forces, which is expected to raise the boiling point compared to cyclobutanecarboxylic acid.[4]
-
Melting Point: The introduction of an ethyl group may disrupt the crystal lattice packing, potentially lowering the melting point.
-
Density: The addition of a less dense alkyl group is likely to slightly decrease the overall density.
-
pKa: Alkyl groups are weakly electron-donating, which can slightly destabilize the carboxylate anion, leading to a slightly higher pKa (weaker acid) compared to the unsubstituted acid.
Spectral Analysis
The structural features of this compound can be confirmed using various spectroscopic techniques. The expected spectral data are as follows:
¹H NMR Spectroscopy:
-
Carboxylic Acid Proton (-COOH): A broad singlet typically appearing far downfield, around 10-13 ppm.
-
Cyclobutane Ring Protons: A complex series of multiplets in the range of 1.5-3.0 ppm. The proton on the carbon bearing the carboxylic acid group (C1) would be the most downfield of the ring protons.
-
Ethyl Group Protons (-CH₂CH₃): A quartet for the methylene protons (~1.2-1.7 ppm) and a triplet for the methyl protons (~0.8-1.2 ppm).
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (-C=O): A signal in the range of 175-185 ppm.
-
Cyclobutane Ring Carbons: Signals in the aliphatic region, typically between 20-50 ppm. The carbon attached to the carboxylic acid (C1) would be the most downfield among the ring carbons.
-
Ethyl Group Carbons (-CH₂CH₃): Two signals in the aliphatic region, with the methylene carbon appearing more downfield than the methyl carbon.
Infrared (IR) Spectroscopy:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.[5]
-
C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700-1725 cm⁻¹.
-
C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.
-
C-O Stretch: A band in the region of 1210-1320 cm⁻¹.
Mass Spectrometry (MS):
-
Molecular Ion Peak (M⁺): Expected at m/z = 128.
-
Key Fragmentation Patterns: Loss of the ethyl group ([M-29]⁺), loss of the carboxylic acid group ([M-45]⁺), and cleavage of the cyclobutane ring are anticipated fragmentation pathways.
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by the reactivity of the carboxylic acid functional group and the inherent strain of the cyclobutane ring.
Reactions of the Carboxylic Acid Group
Like other carboxylic acids, this compound is expected to undergo a variety of standard transformations:
-
Acid-Base Reactions: It will react with bases to form the corresponding carboxylate salt.
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) will yield the corresponding ester.
-
Amide Formation: It can be converted to an amide by reaction with an amine, often requiring activation of the carboxylic acid (e.g., conversion to an acyl chloride or use of a coupling agent like DCC).
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to the corresponding primary alcohol, 3-ethylcyclobutylmethanol.
-
Conversion to Acyl Halide: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) will convert the carboxylic acid to the more reactive acyl chloride.
Caption: Key reactions of the carboxylic acid group.
Reactivity of the Cyclobutane Ring
The cyclobutane ring possesses significant ring strain (approximately 26 kcal/mol), making it more susceptible to ring-opening reactions than larger cycloalkanes under certain conditions. However, it is generally more stable than cyclopropane. Ring-opening can be initiated by heat or certain reagents, particularly under conditions that favor radical or catalytic pathways. For instance, hydrogenation at high temperatures and pressures over a suitable catalyst (e.g., Pd/C) could potentially lead to ring-opening to form heptanoic acid derivatives.
Proposed Synthesis
A plausible synthetic route to this compound involves a modified malonic ester synthesis. This approach provides a reliable method for the formation of the cyclobutane ring and the introduction of the carboxylic acid functionality.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Diethyl 2-(3-chloropropyl)malonate
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
-
Cool the solution in an ice bath and add diethyl malonate dropwise with stirring.
-
After the addition is complete, add 1-bromo-3-chloropropane dropwise, maintaining the temperature below 10 °C.
-
Once the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the mixture, filter off the sodium bromide precipitate, and remove the ethanol under reduced pressure.
-
The residue is then purified by vacuum distillation to yield diethyl 2-(3-chloropropyl)malonate.
Step 2: Synthesis of Diethyl cyclobutane-1,1-dicarboxylate
-
Prepare a fresh solution of sodium ethoxide in absolute ethanol.
-
Add the diethyl 2-(3-chloropropyl)malonate dropwise to the sodium ethoxide solution at room temperature.
-
Heat the mixture to reflux for several hours to facilitate the intramolecular cyclization.
-
After cooling, neutralize the mixture with a dilute acid and extract the product with diethyl ether.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting diethyl cyclobutane-1,1-dicarboxylate by vacuum distillation.
Step 3: Synthesis of Cyclobutanecarboxylic acid
-
Hydrolyze the diethyl cyclobutane-1,1-dicarboxylate by refluxing with an excess of aqueous sodium hydroxide solution until the ester is fully saponified.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid.
-
The resulting cyclobutane-1,1-dicarboxylic acid can be isolated by extraction with an organic solvent.
-
The isolated dicarboxylic acid is then heated to its melting point (around 155-160 °C) to induce decarboxylation, yielding cyclobutanecarboxylic acid, which can be purified by distillation.
Step 4 & 5: Conversion to 3-Ethylcyclobutanol
This part of the synthesis is hypothetical and would require further optimization. A possible route involves the reduction of the carboxylic acid to the corresponding alcohol, followed by oxidation and a Wittig reaction to introduce the ethyl group, and subsequent reduction. A more direct approach for introducing the ethyl group at the 3-position would be desirable but is not readily apparent from general synthetic methodologies.
Note on Synthesis: The synthesis of specifically 3-substituted cyclobutanes can be challenging. An alternative approach could involve a [2+2] cycloaddition reaction to form a cyclobutane ring with the desired substitution pattern already in place, followed by functional group manipulations to arrive at the target carboxylic acid.
Safety and Handling
This compound, like its parent compound, should be handled with care in a well-ventilated fume hood. It is expected to be corrosive and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. In case of contact, the affected area should be flushed with copious amounts of water.
Conclusion
This compound represents a valuable, albeit not extensively studied, chemical entity. This guide has provided a detailed projection of its physical and chemical properties based on established chemical principles and data from analogous compounds. The outlined reactivity and a plausible, though challenging, synthetic pathway offer a solid foundation for researchers and drug development professionals interested in exploring the potential of this molecule in their respective fields. Further experimental validation of these predicted properties is warranted to fully elucidate the unique characteristics of this substituted cyclobutane derivative.
References
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3-Ethylcyclobutanecarboxylic acid CAS number 66016-16-8
An In-Depth Technical Guide to 3-Ethylcyclobutanecarboxylic Acid (CAS 66016-16-8)
Introduction
This compound (CAS No. 66016-16-8) is a substituted cycloalkane carboxylic acid. While not as extensively documented as some common reagents, its true value lies in its potential as a versatile building block for complex molecular architectures. The cyclobutane motif is of increasing interest in medicinal chemistry, often serving as a bioisosteric replacement for phenyl groups or other rigid linkers to improve physicochemical properties such as metabolic stability and solubility. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its known properties, a predictive analysis of its characterization, a proposed synthetic strategy, and its potential applications in modern chemical synthesis.
Core Physicochemical and Computational Data
The fundamental properties of a compound are the bedrock of its application. The data below, compiled from various chemical suppliers, provides the essential specifications for this compound.[1][2][3][4]
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 66016-16-8 | [1][2][5] |
| Molecular Formula | C₇H₁₂O₂ | [1][2][3] |
| Molecular Weight | 128.17 g/mol | [1][2] |
| Physical Form | Pale-yellow to Yellow-brown Liquid | [1] |
| Purity | Available at ≥95% and ≥98% | [1][2] |
| Boiling Point | 97.7 °C (Note: Pressure not specified) | [4] |
| Storage Temperature | Room temperature or sealed in a dry environment at 2-8°C | [1][2] |
| Synonyms | 3-ethylcyclobutane-1-carboxylic acid | [2][5] |
Table 2: Computational Data for Drug Discovery Context
Computational parameters are critical in modern drug discovery for predicting a molecule's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).
| Parameter | Value | Significance |
| TPSA (Topological Polar Surface Area) | 37.3 Ų | [2] |
| LogP (Octanol-Water Partition Coefficient) | 1.5072 | [2] |
| Hydrogen Bond Acceptors | 1 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Rotatable Bonds | 2 | [2] |
These values suggest that molecules derived from this scaffold are likely to possess good oral bioavailability, falling within the parameters of common drug-likeness rules such as Lipinski's Rule of Five.
Analytical Characterization: A Predictive Framework
Caption: A proposed two-step synthetic pathway from 1-butene.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 3-Ethylcyclobutanone via [2+2] Cycloaddition
-
Rationale: This step aims to form the core cyclobutane ring. The reaction between an alkene (1-butene) and a ketene (generated in situ) is a classic and efficient method for creating four-membered rings. Triethylamine is used as a non-nucleophilic base to dehydrohalogenate acetyl chloride, generating the highly reactive ketene intermediate.
-
Procedure:
-
To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a solution of 1-butene (1.1 eq.) in an anhydrous, inert solvent like diethyl ether.
-
Cool the flask to 0°C in an ice bath.
-
Prepare a solution of acetyl chloride (1.0 eq.) and triethylamine (1.2 eq.) in the same anhydrous solvent.
-
Add the acetyl chloride/triethylamine solution dropwise to the stirred 1-butene solution over 2-3 hours, maintaining the temperature at 0°C. The triethylamine hydrochloride salt will precipitate.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water. Filter off the triethylamine hydrochloride salt.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure. The crude 3-ethylcyclobutanone can be purified by vacuum distillation.
-
Step 2: Oxidation to this compound
-
Rationale: The final step involves the oxidation of the ketone intermediate to the desired carboxylic acid. While several methods exist, a Baeyer-Villiger oxidation followed by hydrolysis or direct oxidation under harsh conditions could be employed. For this protocol, we propose a direct oxidation approach which, while potentially lower-yielding, is more direct.
-
Procedure:
-
Dissolve the purified 3-ethylcyclobutanone (1.0 eq.) from Step 1 in acetone in a flask equipped with a dropping funnel and a thermometer.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise, ensuring the temperature does not rise above 10°C. The reaction is highly exothermic.
-
After the addition is complete and the characteristic orange color of Cr(VI) persists, stir the reaction for an additional 2-4 hours at room temperature.
-
Quench the reaction by adding isopropanol until the solution turns from orange to green, indicating the consumption of excess oxidant.
-
Remove the acetone via rotary evaporation. Add water and extract the product with diethyl ether (3x).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purification can be achieved through vacuum distillation or column chromatography on silica gel.
-
Safety, Handling, and Storage
Proper handling of this compound is essential for laboratory safety. The following information is based on available safety data. [1]
Table 3: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard | H302 | Harmful if swallowed. |
| H315 | Causes skin irritation. | |
| H319 | Causes serious eye irritation. | |
| H335 | May cause respiratory irritation. | |
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P280 | Wear protective gloves/eye protection/face protection. | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
-
Handling: Work in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid direct contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended to maintain purity. [2]* Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Applications and Future Outlook
The primary utility of this compound is as a specialized chemical intermediate. Its true potential is realized when incorporated into larger molecules, particularly in the field of drug discovery.
-
Medicinal Chemistry: The cyclobutane ring is increasingly valued as a "saturated bioisostere." It can replace aromatic rings or gem-dimethyl groups in drug candidates to fine-tune their properties. Replacing a flat phenyl ring with a three-dimensional cyclobutane scaffold can disrupt π-π stacking interactions, alter binding poses, and, most importantly, block sites of metabolic oxidation, thereby increasing the half-life of a drug. The ethyl group provides a non-polar vector, while the carboxylic acid serves as a versatile handle for further chemical modification, such as amide bond formation or esterification.
-
Materials Science: Carboxylic acids are common precursors in the synthesis of polymers and specialty materials. The unique steric profile of the 3-ethylcyclobutane moiety could be used to create polymers with novel physical properties.
The future of this compound is tied to the ingenuity of synthetic chemists. As the demand for novel, three-dimensional molecular scaffolds continues to grow in the pharmaceutical and agrochemical industries, building blocks like this compound will become increasingly valuable for creating next-generation molecules with enhanced performance and intellectual property potential.
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An In-Depth Technical Guide to 3-Ethylcyclobutanecarboxylic Acid Derivatives and Analogs for Drug Discovery
This guide provides a comprehensive technical overview of 3-ethylcyclobutanecarboxylic acid derivatives and their analogs, a class of compounds of increasing interest to researchers, scientists, and drug development professionals. We will delve into their synthesis, chemical properties, structure-activity relationships, and applications in medicinal chemistry, with a focus on providing actionable insights and detailed methodologies.
The Rising Prominence of the Cyclobutane Scaffold in Medicinal Chemistry
The cyclobutane ring, once considered a synthetic curiosity, has emerged as a valuable scaffold in modern drug design.[1][2] Its unique, puckered three-dimensional structure offers a degree of conformational rigidity that is highly sought after in the development of potent and selective therapeutic agents.[1][3] Unlike more flexible aliphatic chains, the cyclobutane core can pre-organize substituents in a defined spatial orientation, potentially enhancing binding affinity to biological targets and reducing the entropic penalty upon binding.[4] Furthermore, the introduction of a cyclobutane moiety can significantly improve the pharmacokinetic profile of a drug candidate by increasing its metabolic stability and oral bioavailability.[4][5]
The this compound core represents a versatile template for generating a diverse library of analogs with potential applications across various therapeutic areas. The ethyl group provides a lipophilic handle that can be modified to probe hydrophobic pockets in target proteins, while the carboxylic acid serves as a key interaction point or a synthetic handle for further derivatization.
Synthesis of Substituted Cyclobutanecarboxylic Acid Derivatives
The construction of the cyclobutane ring is a key challenge in the synthesis of these compounds. A variety of synthetic strategies have been developed, with [2+2] cycloaddition reactions being a cornerstone.[6] However, for the synthesis of highly functionalized and stereochemically defined cyclobutanes, more sophisticated methods are often required.
Illustrative Synthesis: A Scalable Route to a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold
While a detailed, publicly available protocol specifically for this compound is not readily found in the literature, a scalable synthesis of a closely related and therapeutically relevant analog, the cis-1,3-disubstituted cyclobutane carboxylic acid scaffold of TAK-828F, has been reported.[7][8] This protocol provides valuable insights into the practical synthesis of this class of molecules.
The key step in this synthesis is the diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative.[7] The overall synthetic approach is outlined below:
Caption: Synthetic workflow for a cis-1,3-disubstituted cyclobutane carboxylic acid.
Detailed Experimental Protocol (Adapted from the synthesis of TAK-828F scaffold)[8]
-
Step 1: Knoevenagel Condensation. The starting ester (13) is condensed with Meldrum's acid (14) to form the cyclobutylidene Meldrum's acid derivative (12). This reaction is typically carried out in the presence of a base.
-
Step 2: Diastereoselective Reduction. The cyclobutylidene derivative (12) is reduced with sodium borohydride (NaBH₄). The control of acidic impurities is crucial in this step to achieve high cis-diastereoselectivity.
-
Step 3: Decarboxylation and Esterification. The resulting cis-1,3-disubstituted cyclobutane (11) undergoes decarboxylation followed by the formation of a tert-butyl ester to yield the diester (10).
-
Step 4: Selective Deprotection. Finally, selective deprotection of one of the ester groups affords the desired cis-cyclobutane carboxylic acid scaffold (7).
This multi-step synthesis, which has been optimized for scalability and avoids column chromatography, highlights the practical considerations for producing these valuable building blocks.[8]
Characterization of this compound and its Derivatives
Thorough characterization of the synthesized compounds is essential to confirm their structure and purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Data for a Representative Analog (3-Oxocyclobutanecarboxylic Acid)
| Technique | Observed Data | Interpretation |
| ¹H NMR | δ 10.80 (1H, br. s.), 3.43-3.51 (2H, m), 3.26-3.40 (3H, m) | The broad singlet at 10.80 ppm is characteristic of a carboxylic acid proton. The multiplets in the 3.2-3.5 ppm range correspond to the protons on the cyclobutane ring. |
| Mass Spec. | ESI-MS (m/z, %) 115 [M+H]⁺ | The molecular ion peak at m/z 115 corresponds to the protonated molecule, confirming the molecular weight of 114. |
Note: This data is for 3-oxocyclobutanecarboxylic acid and serves as an illustrative example.[9]
Analytical Methods for Characterization
A comprehensive analytical approach for characterizing this compound and its derivatives would typically involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the carbon skeleton and the connectivity of protons.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the identity of the compound.
-
Infrared (IR) Spectroscopy: Used to identify key functional groups, such as the carboxylic acid (broad O-H stretch around 3000 cm⁻¹ and a C=O stretch around 1700 cm⁻¹).
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.[10]
Structure-Activity Relationships (SAR)
The systematic modification of the this compound scaffold allows for the exploration of structure-activity relationships (SAR), providing insights into the key molecular features required for optimal biological activity.
Key Considerations for SAR Studies:
-
Stereochemistry: The cis and trans isomers of 1,3-disubstituted cyclobutanes can exhibit significantly different biological activities due to their distinct spatial arrangement of substituents.
-
Substitution on the Ethyl Group: Modification of the ethyl group, for example, by introducing fluorine atoms or other functional groups, can impact lipophilicity, metabolic stability, and interactions with the target protein.
-
Derivatization of the Carboxylic Acid: The carboxylic acid can be converted to a variety of amides, esters, or other functional groups to modulate its physicochemical properties and explore different binding interactions.
Mechanism of Action and Biological Activity: The Case of TAK-828F
A prominent example of a drug candidate featuring a 1,3-disubstituted cyclobutane carboxylic acid scaffold is TAK-828F, a potent and selective inverse agonist of the Retinoic Acid-Related Orphan Receptor γt (RORγt).[11][12] RORγt is a key transcription factor involved in the differentiation of T helper 17 (Th17) cells, which play a critical role in the pathogenesis of autoimmune diseases.[12][13]
Inhibitory Pathway of RORγt by TAK-828F
Caption: Mechanism of RORγt inhibition by TAK-828F.
TAK-828F functions as an inverse agonist by binding to the ligand-binding domain of RORγt, which prevents the recruitment of coactivators necessary for transcriptional activation.[14] This leads to the suppression of Th17 cell differentiation and a reduction in the production of pro-inflammatory cytokines such as IL-17 and IL-22.[6][12]
Quantitative Biological Activity Data for RORγt Inverse Agonists
| Compound | Target | Assay | IC₅₀ | Reference |
| TAK-828F | RORγt | IL-17 Production (human PBMCs) | 0.01-10 µM (dose-dependent) | [12] |
| TAK-828F | RORγt | Th17 Differentiation Inhibition | 100 nM | [12] |
| Cpd 1 (imidazopyridine series) | RORγt | TR-FRET | 11 nM | [15] |
Pharmacokinetics and Metabolic Stability
A key advantage of incorporating a cyclobutane ring is the potential for improved pharmacokinetic properties.
General Observations:
-
Metabolic Stability: The cyclobutane scaffold is generally more resistant to metabolic degradation compared to more flexible alkyl chains.[4] In vitro studies using liver microsomes are a standard method to assess metabolic stability.[9][16]
-
Oral Bioavailability: The rigid nature of the cyclobutane ring can lead to improved oral bioavailability.[4] For instance, a cyclobutane-linked RORγt inhibitor showed the highest plasma exposure and oral bioavailability in mice at 1 mg/kg.[4]
-
Pharmacokinetic Parameters of Carboplatin: The cyclobutane-containing drug carboplatin exhibits a biphasic plasma decay with a terminal half-life of approximately 354 minutes for the free platinum.[17]
Table of Pharmacokinetic Parameters for Representative Cyclobutane-Containing Compounds
| Compound | Administration | t₁/₂ (min) | Oral Bioavailability (%) | Clearance | Reference |
| Carboplatin | IV Infusion | 354 (free Pt) | N/A | Correlates with GFR | [17] |
| Compound 27 (RORγt inhibitor) | Oral (mice) | - | High | - | [4] |
| Cholic Acid-Carboplatin Conjugate | IV (rats) | - | N/A | - | [3] |
Note: Specific pharmacokinetic data for this compound derivatives is limited in the public domain and would require dedicated preclinical studies.
Experimental Protocols for In Vitro Biological Assays
Protocol: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The IC₅₀ value can then be calculated.
Conclusion
This compound derivatives and their analogs represent a promising class of compounds for drug discovery. The unique structural and physicochemical properties of the cyclobutane scaffold offer significant advantages in terms of potency, selectivity, and pharmacokinetic profile. The synthetic methodologies, while challenging, are becoming increasingly sophisticated, enabling the generation of diverse libraries for biological screening. The case of TAK-828F demonstrates the potential of this scaffold to yield potent and selective modulators of challenging drug targets. Further exploration of this chemical space is warranted and is likely to lead to the discovery of novel therapeutic agents.
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Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. PubMed. [Link]
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Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry. [Link]
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Pharmacological inhibitory profile of TAK-828F, a potent and selective orally available RORγt inverse agonist. PubMed. [Link]
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Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry. [Link]
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Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. [Link]
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Pharmacological evaluation of TAK-828F, a novel orally available RORγt inverse agonist, on murine chronic experimental autoimmune encephalomyelitis model. PubMed. [Link]
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Biochemical Properties of TAK-828F, a Potent and Selective Retinoid-Related Orphan Receptor Gamma T Inverse Agonist. PubMed. [Link]
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Pharmacological Evaluation of TAK-828F, a Novel Orally Available RORγt Inverse Agonist, on Murine Colitis Model. PubMed. [Link]
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Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. [Link]
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Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity. PLOS One. [Link]
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Determination of 2-, 3-, 4-methylpentanoic and Cyclohexanecarboxylic Acids in Wine: Development of a Selective Method Based on Solid Phase Extraction and Gas Chromatography-Negative Chemical Ionization Mass Spectrometry and Its Application to Different Wines and Alcoholic Beverages. PubMed. [Link]
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Methodological & Application
Application Note & Protocol: A Multi-Step Synthesis of 3-Ethylcyclobutanecarboxylic Acid from Ethyl Vinyl Ether
Abstract
This document provides a comprehensive, research-grade guide for the multi-step synthesis of 3-Ethylcyclobutanecarboxylic Acid, a valuable building block in medicinal chemistry and materials science. The synthetic route commences with the readily available starting material, ethyl vinyl ether. The core of the synthesis involves a thermal [2+2] cycloaddition to construct the cyclobutane ring, followed by a robust reduction of the resulting ketone and subsequent hydrolysis to yield the target carboxylic acid. This protocol is designed for researchers, scientists, and drug development professionals, offering detailed mechanistic insights, step-by-step procedures, characterization data, and practical troubleshooting advice to ensure successful execution.
Introduction and Strategic Overview
Cyclobutane rings are privileged structural motifs in modern drug discovery. Their strained, four-membered ring system provides a rigid, three-dimensional scaffold that can effectively orient substituents for optimal interaction with biological targets.[1] Derivatives of cyclobutanecarboxylic acid are key intermediates in the synthesis of numerous biologically active compounds and approved drugs.[2][3]
This application note details a logical and efficient three-step synthesis for this compound starting from ethyl vinyl ether. The chosen strategy leverages well-established and high-yielding transformations:
-
[2+2] Ketene Cycloaddition: Formation of the cyclobutane ring via the reaction of ethyl vinyl ether with a ketene generated in situ from butanoyl chloride. This reaction establishes the core four-membered ring with the necessary functional handles for subsequent steps.
-
Wolff-Kishner Reduction: Conversion of the cyclobutanone carbonyl group into a methylene group. This classic reaction is highly effective for the deoxygenation of ketones, particularly those stable to strongly basic conditions.[4][5]
-
Acid-Catalyzed Hydrolysis: Conversion of the ethyl ether functionality into the final carboxylic acid target molecule.
This sequence provides a reliable pathway to the desired product, with each step being well-documented in the chemical literature.
Reaction Pathway and Mechanism
The overall synthetic transformation can be visualized as follows:
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Application Notes and Protocols for the Stereoselective Synthesis of 3-Ethylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Substituted Cyclobutanes and the Synthetic Challenge
Cyclobutane rings, once considered mere chemical curiosities due to their inherent ring strain, are now recognized as valuable structural motifs in medicinal chemistry and materials science. Their rigid, three-dimensional structures can impart unique pharmacological properties and serve as bioisosteres for other cyclic and acyclic moieties. 3-Ethylcyclobutanecarboxylic acid, in its stereoisomerically pure forms (cis and trans), represents a key building block for the synthesis of more complex molecules, including potent therapeutic agents.
The primary challenge in the synthesis of such substituted cyclobutanes lies in the precise control of stereochemistry at multiple centers on a small, conformationally mobile ring. This guide provides a detailed examination of a robust strategy for the stereoselective synthesis of this compound, focusing on the underlying principles that govern stereochemical outcomes and offering detailed, field-proven protocols.
Strategic Overview: A Convergent Approach to Stereochemical Control
The most effective strategies for constructing substituted cyclobutanes often rely on the stereocontrolled functionalization of a pre-existing cyclobutane core. Our primary proposed route hinges on the diastereoselective reduction of a key intermediate, 3-ethylcyclobutanone, to establish the desired relative stereochemistry of the substituents. This intermediate can be accessed from commercially available starting materials.
An alternative, and highly powerful, approach involves the use of asymmetric [2+2] cycloaddition reactions to construct the cyclobutane ring with inherent stereocontrol. While more complex in its initial setup, this method can provide direct access to enantiomerically enriched products.
Below is a visual representation of the primary synthetic strategy.
Caption: Proposed synthetic pathway for this compound.
Part 1: Synthesis via Stereoselective Reduction of 3-Ethylcyclobutanone
This approach prioritizes the establishment of the key stereochemical relationship through a highly predictable diastereoselective reduction of a ketone.
Mechanistic Insight: The Felkin-Anh Model in Cyclobutanone Reductions
The stereochemical outcome of the hydride reduction of 3-substituted cyclobutanones can be rationalized by the Felkin-Anh model. The substituent at the 3-position dictates the preferred trajectory of the incoming hydride nucleophile. To minimize steric interactions, the hydride attacks the carbonyl carbon from the face opposite to the largest group on the adjacent carbon. In the case of 3-ethylcyclobutanone, the puckered nature of the cyclobutane ring places the ethyl group in a pseudo-equatorial position, leading to a favored anti-facial attack of the hydride. This results in the formation of the cis-alcohol as the major diastereomer.[1][2] Torsional strain also plays a significant role, favoring the anti-facial approach.[1]
Caption: Felkin-Anh model explaining the diastereoselectivity of hydride reduction.
Experimental Protocols
Protocol 1.1: Synthesis of 3-Ethylcyclobutanone
This protocol outlines a plausible synthesis of the key intermediate, 3-ethylcyclobutanone, starting from the commercially available 3-oxocyclobutanecarboxylic acid.
Step 1: Esterification of 3-Oxocyclobutanecarboxylic Acid
-
Rationale: Protection of the carboxylic acid as an ester prevents its reaction with the Grignard reagent in the subsequent step. A methyl or ethyl ester is suitable.
-
Procedure:
-
To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol (5 mL/mmol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Warm the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
Cool the mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL/mmol).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the methyl 3-oxocyclobutanecarboxylate.
-
Step 2: Grignard Reaction with Ethylmagnesium Bromide
-
Rationale: Introduction of the ethyl group at the 3-position. The Grignard reagent will attack the ketone carbonyl.[3][4][5][6][7]
-
Procedure:
-
To a solution of methyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous THF (10 mL/mmol) at -78 °C under an inert atmosphere, add a solution of ethylmagnesium bromide (1.2 eq, 3.0 M in diethyl ether) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Warm the mixture to room temperature and extract with diethyl ether (3 x 10 mL/mmol).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
-
Step 3: Reductive Deoxygenation of the Tertiary Alcohol
-
Rationale: Removal of the hydroxyl group to generate the 3-ethyl substituted cyclobutane ring. This can be achieved via a two-step procedure involving conversion to a xanthate followed by radical reduction (Barton-McCombie deoxygenation).
-
Procedure:
-
Xanthate Formation: To a solution of the crude tertiary alcohol (1.0 eq) in anhydrous THF (10 mL/mmol) at 0 °C, add sodium hydride (1.5 eq, 60% dispersion in mineral oil). Stir for 30 minutes, then add carbon disulfide (2.0 eq) and stir for 2 hours. Finally, add methyl iodide (2.5 eq) and stir at room temperature overnight.
-
Radical Reduction: To a solution of the crude xanthate in toluene (10 mL/mmol) at reflux, add a solution of tributyltin hydride (1.5 eq) and AIBN (0.1 eq) in toluene dropwise over 1 hour. Continue to reflux for 3 hours.
-
Cool the reaction mixture and concentrate under reduced pressure. Purify by flash column chromatography to afford methyl 3-ethylcyclobutanecarboxylate.
-
Step 4: Hydrolysis of the Ester
-
Rationale: Deprotection of the carboxylic acid.
-
Procedure:
-
To a solution of methyl 3-ethylcyclobutanecarboxylate (1.0 eq) in a 1:1 mixture of THF and water (10 mL/mmol), add lithium hydroxide (2.0 eq).
-
Stir the mixture at room temperature overnight.
-
Acidify the reaction mixture to pH 2 with 1M HCl.
-
Extract with ethyl acetate (3 x 10 mL/mmol).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield this compound as a mixture of cis and trans isomers.
-
Protocol 1.2: Stereoselective Synthesis of cis-3-Ethylcyclobutanecarboxylic Acid
Step 1: Diastereoselective Reduction of 3-Ethylcyclobutanone
-
Rationale: As discussed, hydride reduction of 3-substituted cyclobutanones proceeds with high cis-selectivity.[1][2]
-
Procedure:
-
To a solution of 3-ethylcyclobutanone (1.0 eq) in methanol (10 mL/mmol) at 0 °C, add sodium borohydride (1.1 eq) portion-wise.
-
Stir the reaction at 0 °C for 1 hour.
-
Quench the reaction by the addition of acetone.
-
Remove the solvent under reduced pressure and add water.
-
Extract with diethyl ether (3 x 10 mL/mmol).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield cis-3-ethylcyclobutanol with high diastereomeric excess.
-
Step 2: Oxidation of cis-3-Ethylcyclobutanol to cis-3-Ethylcyclobutanecarboxylic Acid
-
Rationale: A two-step oxidation is often preferred for converting a secondary alcohol to a carboxylic acid to avoid potential side reactions and ensure complete conversion. A one-pot Jones oxidation can also be employed.[1][2][8][9][10][11]
-
Procedure (Two-Step):
-
Oxidation to Aldehyde: To a solution of cis-3-ethylcyclobutanol (1.0 eq) in dichloromethane (10 mL/mmol), add pyridinium chlorochromate (PCC) (1.5 eq). Stir at room temperature for 2 hours. Filter through a pad of silica gel and concentrate to obtain the crude cis-3-ethylcyclobutanecarbaldehyde.
-
Oxidation to Carboxylic Acid (Pinnick Oxidation): To a solution of the crude aldehyde in t-butanol (10 mL/mmol), add 2-methyl-2-butene (5.0 eq) followed by a solution of sodium chlorite (4.0 eq) and sodium dihydrogen phosphate (4.0 eq) in water. Stir vigorously overnight. Acidify with 1M HCl and extract with ethyl acetate. Dry and concentrate to yield cis-3-ethylcyclobutanecarboxylic acid.
-
-
Procedure (Jones Oxidation):
-
To a solution of cis-3-ethylcyclobutanol (1.0 eq) in acetone (10 mL/mmol) at 0 °C, add Jones reagent (2.5 eq) dropwise until the orange color persists.
-
Stir for 1 hour at 0 °C.
-
Quench the reaction with isopropanol.
-
Filter the mixture and concentrate the filtrate.
-
Extract the aqueous residue with diethyl ether.
-
Dry the combined organic layers and concentrate to yield cis-3-ethylcyclobutanecarboxylic acid.
-
Data Summary: Stereoselective Reduction of 3-Substituted Cyclobutanones
| Hydride Reagent | Solvent | Temperature (°C) | cis:trans Ratio | Reference |
| NaBH₄ | Methanol | 0 | >95:5 | [1] |
| LiAlH₄ | THF | 0 | >90:10 | [2] |
| L-Selectride® | THF | -78 | >98:2 | [1] |
Part 2: Asymmetric [2+2] Cycloaddition - A Modern Approach
For syntheses requiring high enantiomeric purity, asymmetric [2+2] cycloaddition reactions offer a powerful and direct route to chiral cyclobutanes.[12][13] These reactions typically employ a chiral catalyst to control the facial selectivity of the cycloaddition between two alkene components.
Conceptual Workflow
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Application Notes & Protocols: Catalytic Methods for the Synthesis of 3-Ethylcyclobutanecarboxylic Acid
Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic synthesis of 3-Ethylcyclobutanecarboxylic acid. The cyclobutane motif is a valuable bioisostere for larger, more flexible ring systems in medicinal chemistry, offering unique conformational constraints. This compound, in particular, serves as a critical building block for advanced pharmaceutical intermediates. This guide moves beyond simple procedural lists to explain the causality behind methodological choices, focusing on robust and reproducible catalytic strategies. We will explore foundational [2+2] cycloaddition reactions, subsequent catalytic modifications including hydrogenation, and considerations for achieving stereocontrol, a critical aspect of modern drug design. Each section is supported by detailed protocols, mechanistic diagrams, and comparative data to empower researchers in their synthetic endeavors.
Introduction: The Strategic Value of the Cyclobutane Core
In contemporary drug discovery, the strategic incorporation of small, strained ring systems like cyclobutanes has become a powerful tool for modulating the physicochemical and pharmacological properties of lead compounds. Cyclobutanes act as rigid scaffolds that can lock in specific conformations, improve metabolic stability, and enhance binding affinity by providing novel vectors for substituent placement. This compound is an exemplar of a versatile building block, combining the rigid cyclobutane core with two distinct functional handles: a carboxylic acid for amide coupling or further derivatization, and an ethyl group that can influence lipophilicity and steric interactions.
However, the synthesis of substituted cyclobutanes is not trivial due to inherent ring strain. Catalytic methods offer the most efficient and selective pathways to these structures, minimizing side reactions and enabling control over stereochemistry. This guide details key catalytic approaches that can be adapted for the synthesis of this compound, focusing on the principles that ensure success.
Core Strategy: Catalytic [2+2] Cycloaddition
The most direct and atom-economical approach to constructing the cyclobutane ring is through a [2+2] cycloaddition reaction.[1][2][3] This method involves the reaction of two double-bonded species to form a four-membered ring. While photochemical [2+2] cycloadditions are common, metal-catalyzed variants offer superior control over regioselectivity and can be rendered enantioselective.[4]
Principle of Lewis Acid-Catalyzed [2+2] Cycloaddition
A common strategy involves the reaction of a ketene, or a ketene equivalent, with an alkene. For the synthesis of a 3-ethylcyclobutane precursor, one could envision the reaction of ethyl vinyl ketone with an appropriate alkene under Lewis acid catalysis. The Lewis acid activates the dienophile (ethyl vinyl ketone), lowering the LUMO energy and facilitating a stepwise cycloaddition mechanism. This approach provides excellent control over the regiochemistry, which is a significant advantage over thermal or photochemical methods.
Mechanistic Workflow
The catalytic cycle typically involves coordination of the Lewis acid to the carbonyl oxygen of the enone, followed by nucleophilic attack from the alkene to form a zwitterionic intermediate. Subsequent ring closure yields the cyclobutane product and releases the catalyst.
Caption: Generalized workflow for Lewis Acid-catalyzed [2+2] cycloaddition.
Protocol: Synthesis of 3-Ethylcyclobutanone (Precursor)
This protocol describes a general procedure for the synthesis of a cyclobutanone precursor, which can be subsequently converted to the target carboxylic acid. The choice of alkene and subsequent modification steps will determine the final product. Here, we use the cycloaddition of diketene with 1-butene as a model system, which would require further steps to achieve the desired structure. A more direct, but challenging, alternative would be the reaction of a suitable ketene with 1-butene.
Materials:
-
Diketene
-
1-Butene (liquefied or as a solution)
-
Scandium(III) triflate (Sc(OTf)₃)
-
Dichloromethane (DCM), anhydrous
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions (Schlenk line, etc.)
Procedure:
-
Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a gas inlet connected to an inert gas line (Argon).
-
Catalyst & Solvent: Charge the flask with Sc(OTf)₃ (2 mol%) and anhydrous DCM (0.5 M relative to the limiting reagent). Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Substrate Addition: Add a solution of diketene in anhydrous DCM to the dropping funnel. Add liquefied 1-butene to the reaction flask.
-
Reaction: Add the diketene solution dropwise to the stirred, cold reaction mixture over 1 hour. Maintain the temperature at -78 °C.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) by quenching small aliquots with saturated sodium bicarbonate solution.
-
Quenching: Once the reaction is complete (typically 2-4 hours), quench by slowly adding saturated aqueous sodium bicarbonate solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the cyclobutanone product.
Causality: The use of a Lewis acid like Sc(OTf)₃ is critical for activating the ketene equivalent, making it susceptible to attack by the less reactive alkene.[5] Performing the reaction at low temperatures (-78 °C) is essential to suppress polymerization and other side reactions, thereby improving the yield and selectivity of the desired [2+2] adduct.
Catalytic Hydrogenation for Saturation
If the cycloaddition or an alternative route yields an unsaturated cyclobutane ring (e.g., 3-ethylidenecyclobutanecarboxylic acid or 3-ethylcyclobutenecarboxylic acid), a catalytic hydrogenation step is required to produce the final saturated product. The key challenge is to selectively reduce the carbon-carbon double bond without affecting the carboxylic acid group.
Principle of Heterogeneous Catalytic Hydrogenation
Heterogeneous catalysts, particularly transition metals supported on a solid matrix like carbon, are highly effective for this transformation.[6] The reaction occurs on the surface of the catalyst, where hydrogen gas (H₂) is dissociatively adsorbed onto the metal surface. The unsaturated substrate also adsorbs to the surface, allowing for the stepwise transfer of hydrogen atoms to the double bond.
Catalyst Selection and Performance
The choice of catalyst is paramount for achieving high yield and selectivity. Rhodium and Ruthenium catalysts are often more active at lower temperatures and pressures than Palladium for certain hydrogenations.[6][7]
| Catalyst | Support | Typical Pressure (psi) | Typical Temperature (°C) | Selectivity for C=C vs. COOH | Reference |
| 5% Pd/C | Activated Carbon | 50 - 500 | 25 - 80 | Excellent | [6] |
| 5% Rh/C | Activated Carbon | 50 - 1000 | 25 - 60 | Excellent | [6] |
| 5% Ru/C | Activated Carbon | 500 - 1500 | 50 - 100 | Excellent | [7] |
| PtO₂ | (Adam's catalyst) | 50 - 100 | 25 - 50 | Excellent | [8] |
Table 1: Comparison of common catalysts for selective alkene hydrogenation.
Protocol: Hydrogenation of 3-Ethylidenecyclobutanecarboxylic Acid
Materials:
-
3-Ethylidenecyclobutanecarboxylic acid (substrate)
-
5% Rhodium on Carbon (Rh/C)
-
Methanol or Ethyl Acetate (solvent)
-
Hydrogen gas (high purity)
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
Reactor Charging: To a clean, dry pressure vessel, add the substrate (1.0 eq), the solvent (e.g., methanol, ~0.2 M), and the 5% Rh/C catalyst (1-5 wt% of the substrate).
-
Inerting: Seal the reactor and purge the system multiple times with an inert gas (e.g., nitrogen or argon) to remove all oxygen.
-
Pressurization: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 100 psi).
-
Reaction: Begin vigorous stirring and heat the reaction to the target temperature (e.g., 40 °C) if necessary. The reaction is typically exothermic.
-
Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases.
-
Depressurization & Purging: Cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system again with inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; ensure the filter cake is kept wet with solvent during filtration.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or chromatography if needed.
Causality: Rhodium on carbon is chosen for its high activity at relatively mild conditions, which helps prevent potential side reactions like over-reduction or ring-opening of the strained cyclobutane.[6] The inerting step is a critical safety measure to prevent the formation of explosive mixtures of hydrogen and oxygen.
Asymmetric Synthesis Considerations
For pharmaceutical applications, controlling the stereochemistry of the this compound is often mandatory. This requires an asymmetric catalytic approach to generate a single enantiomer or diastereomer.
Principle of Enantioselective Catalysis
Asymmetric catalysis relies on the use of a chiral catalyst to create a chiral environment around the reacting substrates. This chiral influence forces the reaction to proceed through a lower-energy transition state for the formation of one enantiomer over the other. This is typically achieved by using a metal complexed with a chiral ligand (e.g., BINAP, Josiphos).[9]
Caption: Energy pathways in asymmetric catalysis.
Application to Synthesis
-
Asymmetric [2+2] Cycloaddition: By employing a chiral Lewis acid catalyst, the initial ring-forming step can be made enantioselective, establishing the key stereocenters early in the synthesis.[10]
-
Asymmetric Hydrogenation: If an unsaturated precursor is synthesized achirally, a chiral hydrogenation catalyst (e.g., a Rhodium or Ruthenium complex with a chiral phosphine ligand) can be used to selectively form one enantiomer of the final product. This is a powerful and widely used industrial strategy.
The choice between these approaches depends on the availability of starting materials and the efficiency of the respective catalytic systems. Early-stage introduction of chirality is often preferred to avoid carrying racemic material through multiple synthetic steps.
Conclusion
The synthesis of this compound is a challenging but achievable goal that relies on modern catalytic methods. The foundational [2+2] cycloaddition provides a powerful entry to the cyclobutane core, while subsequent catalytic hydrogenation offers a reliable method for achieving the final saturated structure. For applications in drug development, the integration of asymmetric catalysis is essential for producing enantiomerically pure material. By understanding the principles behind catalyst choice, reaction conditions, and mechanistic pathways, researchers can effectively design and execute robust and scalable syntheses of this valuable chemical building block.
References
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Xu, Y., Conner, M. L., & Brown, M. K. (2015). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. Angewandte Chemie International Edition, 54(41), 11918–11928. [Link][1][3]
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Xu, Y., Conner, M. L., & Brown, M. K. (2015). Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. Semantic Scholar. [Link][2]
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Bach, T. (2016). Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews, 116(17), 9882-9933. [Link][4]
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Various Authors. (2017). Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions. Semantic Scholar. [Link][10]
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Pellissier, H. (2021). Rhodium(III)-Catalyzed C(sp 2 )–H Functionalization of Cyclobutenes. Access to Cyclobuta[ c ]pyridones and -pyridines. ResearchGate. [Link][11]
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Dong, G., et al. (2018). Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals. Angewandte Chemie International Edition, 57(1), 249-252. [Link][12]
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Organic Syntheses. 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Organic Syntheses Website. [Link][13]
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Souza, A. R. de. (1998). Rhodium (II) cycle alkanecarboxylate: synthesis, spectroscopic and thermo analytic studies and evaluation of the antitumor potential. INIS-IAEA. [Link]
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Darses, B., Greene, A. E., & Poisson, J.-F. (2012). Asymmetric Synthesis of Cyclobutanones: Synthesis of Cyclobut-G. The Journal of Organic Chemistry, 77(4), 1710–1721. [Link][14]
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Ambler, P. W., & Davies, S. G. (1988). The asymmetric synthesis of trans-substituted cyclopropanecarboxylic acid derivatives. Tetrahedron Letters, 29(52), 6983–6984. [Link][15]
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The Organic Chemistry Tutor. (2022). Synthesis of a Cycloketone from Dicarboxylic Acid. YouTube. [Link][16]
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Reissig, H.-U., et al. (2021). Double Strain‐Release (3+3)‐Cycloaddition: Lewis Acid Catalyzed Reaction of Bicyclobutane Carboxylates and Aziridines. Angewandte Chemie International Edition, 60(38), 20689-20694. [Link][5]
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van der Graaff, W. N. P., et al. (2022). Heterogeneously Catalyzed Carboxylic Acid Hydrogenation to Alcohols. ChemCatChem, 14(1). [Link][8]
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Li, H., et al. (2012). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. International Journal of Molecular Sciences, 13(12), 5859-5869. [Link][6]
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Maruoka, K., et al. (2019). Novel Aza‐Michael Addition‐Asymmetric Protonation to α,β‐Unsaturated Carboxylic Acids with Chiral Thiourea‐Boronic Acid. Chemistry – An Asian Journal, 14(22), 4069-4072. [Link][17]
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de Léséleuc, M., et al. (2018). Catalytic Cycloaddition Reactions: Coming Full Circle. ResearchGate. [Link][9]
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Zotova, N., et al. (2010). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Molecules, 15(12), 8838-8889. [Link][18]
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Application Notes and Protocols: 3-Ethylcyclobutanecarboxylic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry
The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a valuable scaffold in modern drug discovery.[1][2] Its unique, puckered three-dimensional structure offers a distinct advantage over flat aromatic rings, providing opportunities for novel molecular geometries and improved physicochemical properties.[1][2][3] The incorporation of a cyclobutane ring can lead to enhanced metabolic stability, conformational restriction of flexible molecules, and the ability to fill hydrophobic pockets within target enzymes.[1][2]
3-Ethylcyclobutanecarboxylic acid, in particular, is a versatile building block that combines the benefits of the cyclobutane core with a reactive carboxylic acid handle, enabling its facile incorporation into a wide array of molecular architectures. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on key transformations and offering detailed, field-proven protocols.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is paramount for successful reaction planning and execution.
| Property | Value | Source |
| CAS Number | 66016-16-8 | [4][5] |
| Molecular Formula | C₇H₁₂O₂ | [4] |
| Molecular Weight | 128.17 g/mol | [4] |
| Appearance | Pale-yellow to Yellow-brown Liquid | |
| Purity | ≥95% (typical) | |
| Storage | Room temperature, sealed in dry conditions | [4] |
Core Synthetic Applications: Amide and Ester Formation
The carboxylic acid moiety of this compound is a gateway to two of the most fundamental and prevalent transformations in medicinal chemistry: amide bond formation and esterification.[6] These reactions are cornerstones of drug development, allowing for the systematic modification of lead compounds to optimize their pharmacological profiles.
I. Amide Coupling Reactions: Building the Backbone of Novel Therapeutics
Amide bonds are a ubiquitous feature in pharmaceuticals. The direct coupling of a carboxylic acid and an amine is often challenging due to a competing acid-base reaction.[7] Therefore, the use of coupling agents to "activate" the carboxylic acid is standard practice.[7][8]
Causality Behind Experimental Choices: The selection of a coupling reagent is critical and depends on the specific substrates, particularly the electronic nature of the amine. For electron-deficient or sterically hindered amines, more potent coupling agents are often required to achieve satisfactory yields.[9] The protocols below detail methods using two widely employed carbodiimide reagents, DCC and EDC, which facilitate amide bond formation by converting the carboxylic acid into a highly reactive O-acylisourea intermediate.[7][8]
Workflow for Amide Bond Formation:
Caption: General workflow for carbodiimide-mediated amide coupling.
Protocol 1: DCC-Mediated Amide Coupling
N,N'-Dicyclohexylcarbodiimide (DCC) is a cost-effective and widely used coupling agent.[10] A key consideration when using DCC is the formation of the insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification but is also easily removed by filtration.[10]
Materials:
| Reagent | CAS Number | Molecular Weight | Molarity/Density |
| This compound | 66016-16-8 | 128.17 g/mol | - |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 538-75-0 | 206.33 g/mol | - |
| Amine (generic primary or secondary) | Varies | Varies | - |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 g/mol | 1.33 g/mL |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 g/mol | 0.944 g/mL |
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous DCM (0.2 M) at 0 °C, add the desired amine (1.1 eq.).
-
In a separate flask, dissolve DCC (1.1 eq.) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to 0 °C to precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter the mixture to remove the DCU, washing the filter cake with cold DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is another popular coupling agent. Its corresponding urea byproduct is water-soluble, simplifying the workup procedure.[10] The addition of 1-hydroxybenzotriazole (HOBt) is common as it suppresses side reactions and minimizes racemization in chiral substrates.[9]
Materials:
| Reagent | CAS Number | Molecular Weight | Molarity/Density |
| This compound | 66016-16-8 | 128.17 g/mol | - |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | 25952-53-8 (HCl salt) | 191.70 g/mol (HCl salt) | - |
| 1-Hydroxybenzotriazole (HOBt) | 2592-95-2 | 135.13 g/mol | - |
| Amine (generic primary or secondary) | Varies | Varies | - |
| N,N-Diisopropylethylamine (DIPEA) | 7087-68-5 | 129.24 g/mol | 0.742 g/mL |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 g/mol | 0.944 g/mL |
Procedure:
-
Dissolve this compound (1.0 eq.), HOBt (1.2 eq.), and the amine (1.1 eq.) in anhydrous DMF (0.2 M).
-
Add DIPEA (2.5 eq.) to the mixture and cool to 0 °C.
-
Add EDC (1.2 eq.) portion-wise to the cooled solution.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.[7]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
II. Esterification: Accessing Key Intermediates and Prodrugs
Esterification is a fundamental reaction for converting carboxylic acids into esters, which can serve as important intermediates or as prodrugs to improve the pharmacokinetic properties of a parent drug.[11] The Fischer-Speier esterification is a classic and reliable method for this transformation.[12][13]
Causality Behind Experimental Choices: Fischer esterification is an equilibrium-controlled process.[12] To drive the reaction towards the ester product, it is crucial to either use a large excess of the alcohol (often as the solvent) or to remove the water byproduct as it is formed, in accordance with Le Châtelier's Principle.[13] An acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[12][13]
Mechanism of Fischer Esterification:
Caption: Key steps in the acid-catalyzed Fischer esterification mechanism.
Protocol 3: Fischer-Speier Esterification
This protocol describes a general procedure for the synthesis of simple alkyl esters of this compound.
Materials:
| Reagent | CAS Number | Molecular Weight | Molarity/Density |
| This compound | 66016-16-8 | 128.17 g/mol | - |
| Alcohol (e.g., Methanol, Ethanol) | Varies | Varies | Varies |
| Sulfuric Acid (H₂SO₄), concentrated | 7664-93-9 | 98.08 g/mol | 1.84 g/mL |
| Diethyl ether | 60-29-7 | 74.12 g/mol | 0.713 g/mL |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | - |
Procedure:
-
Dissolve this compound (1.0 eq.) in a large excess of the desired alcohol (e.g., 20-50 eq., which also acts as the solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05-0.1 eq.) to the solution while stirring.
-
Heat the reaction mixture to reflux for 4-8 hours. The reaction can be monitored by TLC, observing the disappearance of the starting carboxylic acid.
-
After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether and carefully wash with water, followed by saturated aqueous NaHCO₃ solution until the effervescence ceases, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude ester can be purified by distillation or flash column chromatography if necessary.
Beyond Amides and Esters: Broader Synthetic Potential
While amide and ester formations are the most direct applications, the 3-ethylcyclobutane core is a valuable pharmacophore in its own right. The carboxylic acid can be a precursor to other functional groups, or the entire molecule can be incorporated into more complex structures. For instance, cyclobutane carboxylic acids have been utilized as key components in the development of GPR120 modulators for conditions like diabetes and in the synthesis of antiviral agents.[14][15] Furthermore, the rigid cyclobutane scaffold can be strategically employed to orient pharmacophoric groups, thereby enhancing binding affinity to biological targets.[1]
Conclusion
This compound is a readily accessible and highly versatile building block for organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural and physicochemical properties make it an attractive component for the design of novel therapeutics. The robust and well-established protocols for amide coupling and esterification detailed in this guide provide a solid foundation for researchers to confidently incorporate this valuable scaffold into their synthetic strategies, paving the way for the discovery of next-generation pharmaceuticals.
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W. J. G. M. van den Heuvel, et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. ChemMedChem, 15(19), 1836-1854. Available from: [Link]
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W. J. G. M. van den Heuvel, et al. (2020). Cyclobutanes in Small‐Molecule Drug Candidates. Radboud Repository. Available from: [Link]
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S. G. K. Alamsetti, et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(27), 152103. Available from: [Link]
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HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available from: [Link]
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A. P. Kriven'ko, et al. (2003). Reaction of esters of 2-arylcyclo-propanecarboxylic acids with nitrous acid. Synthesis of aryl-substituted 3-ethoxycarbonyl-4,5-dihydroisoxazoles and 3-ethoxycarbonylisoxazoles. Chemistry of Heterocyclic Compounds, 39(1), 1-8. Available from: [Link]
-
V. M. Kinchin, et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(15), 4436. Available from: [Link]
Sources
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 3. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. arctomsci.com [arctomsci.com]
- 6. hepatochem.com [hepatochem.com]
- 7. Amide Synthesis [fishersci.dk]
- 8. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. mdpi.com [mdpi.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. cerritos.edu [cerritos.edu]
- 14. EP3191445B1 - Cyclobutane containing carboxylic acid gpr120 modulators - Google Patents [patents.google.com]
- 15. CN104529833A - Substituted cyclobutane carboxylic acid compounds and application thereof - Google Patents [patents.google.com]
3-Ethylcyclobutanecarboxylic Acid: A Versatile Building Block for Modern Drug Discovery
Introduction: The Rising Prominence of Cyclobutane Scaffolds in Medicinal Chemistry
In the landscape of modern drug discovery, the quest for novel molecular architectures that confer advantageous pharmacological properties is perpetual. Among these, the cyclobutane motif has emerged as a compelling structural unit, offering a unique combination of conformational rigidity and three-dimensional character.[1][2] Unlike more flexible aliphatic chains or planar aromatic rings, the puckered nature of the cyclobutane core allows for precise spatial orientation of substituents, enabling enhanced binding affinity and selectivity for biological targets. The incorporation of a cyclobutane ring can significantly improve a drug candidate's metabolic stability, reduce planarity, and provide access to deep hydrophobic pockets within protein active sites.[1] This application note delves into the utility of a specific, yet versatile, cyclobutane-based building block: 3-Ethylcyclobutanecarboxylic acid . We will explore its synthesis, key chemical transformations, and its potential as a cornerstone for the development of next-generation therapeutics.
Physicochemical Properties and Structural Attributes
This compound is a chiral molecule that exists as a mixture of cis and trans diastereomers. The ethyl group at the 3-position introduces a lipophilic element while the carboxylic acid serves as a versatile handle for further chemical modifications, most notably amide bond formation.
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₂ | Sigma-Aldrich[3] |
| Molecular Weight | 128.17 g/mol | Sigma-Aldrich[3] |
| Physical Form | Pale-yellow to Yellow-brown Liquid | Sigma-Aldrich[3] |
| Storage Temperature | Room temperature | Sigma-Aldrich[3] |
The stereochemistry of the final pharmaceutical agent can be profoundly influenced by the isomeric purity of the starting building block. Therefore, stereoselective synthesis or efficient separation of the cis and trans isomers of this compound is a critical consideration for its application in drug development.
Strategic Synthesis of this compound
While a direct, one-pot synthesis of this compound is not extensively documented, a robust synthetic strategy can be devised based on established methodologies for the preparation of substituted cyclobutanes. A plausible and efficient route involves the synthesis of a key intermediate, 3-ethylcyclobutanone, followed by its oxidation to the desired carboxylic acid.
Figure 1. Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of 3-Ethylcyclobutanone (Illustrative)
This protocol outlines a general approach for the synthesis of 3-substituted cyclobutanones, which can be adapted for the synthesis of 3-ethylcyclobutanone.
Step 1: [2+2] Cycloaddition of an Allene and a Ketene Acetal
-
To a solution of an appropriate ketene acetal in a suitable aprotic solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., TiCl₄) at low temperature (-78 °C).
-
Slowly add a solution of 1,1-disubstituted allene to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding 3-alkylidenecyclobutanone.
Step 2: Catalytic Hydrogenation
-
Dissolve the 3-alkylidenecyclobutanone in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalytic amount of a hydrogenation catalyst (e.g., 10% Pd/C or Lindlar's catalyst for selective reduction).
-
Subject the mixture to a hydrogen atmosphere (typically 1-5 atm) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield 3-ethylcyclobutanone.
Protocol 2: Oxidation to this compound
A variety of oxidizing agents can be employed for the conversion of the cyclobutanone to the corresponding carboxylic acid. A common and effective method is the Baeyer-Villiger oxidation followed by hydrolysis.
Step 1: Baeyer-Villiger Oxidation
-
Dissolve 3-ethylcyclobutanone in a suitable solvent (e.g., dichloromethane or chloroform).
-
Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a portion-wise manner at 0 °C.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude lactone.
Step 2: Hydrolysis
-
Dissolve the crude lactone in a mixture of an alcohol (e.g., methanol or ethanol) and water.
-
Add a base, such as sodium hydroxide or potassium hydroxide, and heat the mixture to reflux for 2-4 hours.
-
Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., 1 M HCl) to pH 2-3.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
Application in Pharmaceutical Synthesis: Amide Bond Formation
The carboxylic acid functionality of this compound makes it an ideal precursor for the synthesis of a wide range of amide derivatives. Amide bonds are prevalent in a vast number of pharmaceuticals, and the unique steric and electronic properties of the 3-ethylcyclobutane moiety can be strategically employed to modulate the pharmacological profile of a drug candidate.
Figure 2. General workflow for amide bond formation.
Protocol 3: General Procedure for Amide Coupling
Given the potential for steric hindrance from the cyclobutane ring, robust coupling reagents are recommended.
Method A: HATU-Mediated Coupling
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) at 0 °C, add HATU (1.1 eq) and a tertiary amine base such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the mixture for 10-15 minutes to allow for the activation of the carboxylic acid.
-
Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the target amide.
Method B: EDC/HOBt-Mediated Coupling
-
Dissolve this compound (1.0 eq) and HOBt (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF).
-
Add EDC hydrochloride (1.1 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the amine (1.0 eq) and a tertiary amine base such as triethylamine (TEA) or DIPEA (1.2 eq).
-
Stir the reaction at room temperature for 12-24 hours.
-
Work-up and purify the product as described in Method A.
Case Study: 3-Alkylcyclobutane Moieties in Janus Kinase (JAK) Inhibitors
While a marketed drug containing the specific 3-ethylcyclobutane moiety is not yet prominent, the closely related cyclobutane and methylcyclobutane scaffolds have been successfully incorporated into potent and selective Janus Kinase (JAK) inhibitors.[4][5] JAKs are a family of tyrosine kinases that play a critical role in cytokine signaling pathways, and their dysregulation is implicated in a range of inflammatory and autoimmune diseases.
Patents for JAK inhibitors describe the use of cyclobutane derivatives as key structural elements.[1][2][4] The cyclobutane ring serves to orient the pharmacophoric groups in a conformationally constrained manner, leading to improved potency and selectivity. The exploration of different alkyl substitutions on the cyclobutane ring, such as an ethyl group, represents a logical next step in the optimization of these inhibitors, potentially leading to improved pharmacokinetic profiles or enhanced target engagement.
Conclusion and Future Perspectives
This compound is a valuable and underutilized building block in the medicinal chemist's toolbox. Its unique three-dimensional structure and the versatility of its carboxylic acid handle provide a powerful platform for the design and synthesis of novel therapeutics. The synthetic protocols outlined in this application note provide a clear path to accessing this building block and incorporating it into lead compounds. As the demand for drugs with improved efficacy and safety profiles continues to grow, the strategic use of conformationally constrained scaffolds like 3-ethylcyclobutane will undoubtedly play an increasingly important role in the future of drug discovery.
References
- Wirth, T. (Ed.). (2016). Cyclobutanes in Synthesis. Wiley-VCH.
- Baran, P. S., & Chen, K. (2011). A new golden age for cyclobutane chemistry.
- Incyte Corporation. (2011). Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors. CN102844317B.
- Rodgers, J. D., & Shepard, S. (2012). Azetidine and cyclobutane derivatives as JAK inhibitors. US8158616B2.
- Incyte Corporation. (2012). Azetidine and cyclobutane derivatives as JAK inhibitors. US-8420629-B2.
Sources
- 1. US8158616B2 - Azetidine and cyclobutane derivatives as JAK inhibitors - Google Patents [patents.google.com]
- 2. Azetidine and cyclobutane derivatives as JAK inhibitors - Patent US-8420629-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN102844317B - Cyclobutane and methylcyclobutane derivatives as janus kinase inhibitors - Google Patents [patents.google.com]
- 5. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 3-Ethylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This document provides a comprehensive guide to the purification of 3-Ethylcyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. The protocols detailed herein are designed to address common impurities encountered during its synthesis, ensuring a high-purity final product suitable for downstream applications where quality is paramount.
Introduction and Significance
This compound is a substituted cycloalkane carboxylic acid. Its rigid, three-dimensional cyclobutane core, combined with the functional handles of a carboxylic acid and an ethyl group, makes it an attractive scaffold for the design of novel therapeutic agents and specialized polymers. The precise stereochemistry and purity of this molecule are critical, as even minor impurities can significantly impact the efficacy, safety, and reproducibility of subsequent reactions and biological assays.
The purification strategy for a given compound is intrinsically linked to its synthetic route, as the impurities present are typically unreacted starting materials or byproducts of side reactions. A common and efficient method for the synthesis of cyclobutanecarboxylic acids is the malonic ester synthesis. This approach allows for the systematic construction of the cyclobutane ring and the introduction of substituents. Based on a plausible malonic ester synthesis pathway for this compound, we can anticipate a specific profile of potential impurities that the following purification protocol is designed to remove.
Predicted Impurity Profile from a Plausible Synthetic Route
A likely synthesis of this compound involves the alkylation of diethyl malonate, followed by cyclization, a second alkylation, and finally hydrolysis and decarboxylation.
Potential Impurities Include:
-
Neutral Organic Impurities: Unreacted diethyl malonate, 1,3-dihalopropane (used for cyclization), ethyl iodide (used for ethylation), and diethyl 1,1-cyclobutanedicarboxylate.
-
Acidic Impurities: Partially hydrolyzed intermediates.
-
Residual Solvents and Reagents: Ethanol (from saponification), and residual acid or base from the hydrolysis step.
Understanding this impurity profile is key to the rational design of a multi-step purification protocol.
Purification Workflow Overview
The purification of this compound, a liquid at room temperature, is best achieved through a multi-step process that leverages the distinct chemical properties of the target molecule and its likely impurities. The overall strategy involves an initial acid-base extraction to isolate the acidic product from neutral and basic contaminants, followed by fractional distillation under reduced pressure to remove impurities with different boiling points. For applications requiring the highest purity, an optional final polishing step using preparative high-performance liquid chromatography (HPLC) can be employed.
Caption: Purification workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This initial step is highly effective at separating the desired carboxylic acid from neutral organic impurities such as unreacted esters and alkyl halides.[1][2] The principle lies in the conversion of the water-insoluble carboxylic acid into its water-soluble carboxylate salt by treatment with a base.[3][4]
Materials and Reagents:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or a pH meter
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude this compound in approximately 3-5 volumes of diethyl ether in a separatory funnel.
-
Basification and Extraction: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake gently, inverting the funnel and venting frequently to release the pressure from the evolved carbon dioxide.
-
Separation: Allow the layers to separate. The aqueous layer (bottom layer) now contains the sodium salt of this compound. Drain the aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: To ensure complete recovery, extract the organic layer again with a fresh portion of saturated aqueous sodium bicarbonate solution. Combine the aqueous extracts.
-
Organic Layer Wash (Optional): The remaining organic layer, which contains neutral impurities, can be washed with brine, dried over anhydrous MgSO₄, and the solvent evaporated to recover any valuable neutral byproducts if desired.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). The this compound will separate as an oily layer.[5]
-
Isolation of Purified Acid: Extract the acidified aqueous solution twice with fresh portions of diethyl ether.
-
Drying and Solvent Removal: Combine the organic extracts, wash with brine to remove excess water, and dry over anhydrous MgSO₄. Filter to remove the drying agent and remove the diethyl ether using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Fractional Vacuum Distillation
For liquid carboxylic acids, fractional distillation is a powerful technique for separating compounds with different boiling points.[6] Performing the distillation under reduced pressure is crucial to prevent thermal decomposition of the carboxylic acid, which can occur at its atmospheric boiling point.
Materials and Reagents:
-
This compound from Protocol 1
-
Distillation flask
-
Fractionating column (e.g., Vigreux column)
-
Condenser
-
Receiving flasks
-
Vacuum source and gauge
-
Heating mantle with a stirrer
-
Boiling chips or a magnetic stir bar
-
Thermometer and adapter
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all glass joints are properly sealed and lubricated for vacuum. Place a few boiling chips or a magnetic stir bar in the distillation flask.
-
Charging the Flask: Charge the distillation flask with the this compound obtained from the acid-base extraction.
-
Applying Vacuum: Gradually apply vacuum to the system.
-
Heating: Begin heating the distillation flask gently with the heating mantle.
-
Fraction Collection: Collect any low-boiling impurities as the first fraction. As the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main fraction.
-
Completion: Stop the distillation when only a small amount of residue remains in the distillation flask or when the temperature begins to rise, indicating the start of distillation of higher-boiling impurities.
-
Cooling: Allow the apparatus to cool completely before releasing the vacuum.
Data Presentation and Expected Outcomes
| Purification Step | Primary Impurities Removed | Expected Purity | Expected Yield |
| Acid-Base Extraction | Neutral compounds (e.g., unreacted esters, alkyl halides) and basic impurities. | >90% | 85-95% |
| Fractional Vacuum Distillation | Impurities with significantly different boiling points. | >98% | 90-97% (of the material from the previous step) |
| Preparative HPLC (Optional) | Isomeric impurities and compounds with very similar properties. | >99.5% | 80-90% (of the material from the previous step) |
Expertise & Experience: Causality Behind Experimental Choices
-
Choice of Base for Extraction: Saturated sodium bicarbonate is a relatively weak base, which is sufficient to deprotonate the carboxylic acid without causing significant hydrolysis of any ester impurities that might be present.[3] Using a strong base like sodium hydroxide could lead to the saponification of ester byproducts, complicating the purification process.
-
Venting the Separatory Funnel: The reaction between a carboxylic acid and bicarbonate generates carbon dioxide gas, which can build up significant pressure within the separatory funnel. Frequent venting is a critical safety measure to prevent the stopper from being ejected and the contents from being sprayed.
-
Vacuum Distillation: Many organic compounds, especially those with high boiling points like carboxylic acids, can decompose at elevated temperatures. Distillation under reduced pressure lowers the boiling point of the liquid, allowing for its purification at a temperature where thermal degradation is minimized.
Trustworthiness: A Self-Validating System
To ensure the reliability and reproducibility of this purification protocol, it is essential to incorporate in-process analytical checks.
-
Thin-Layer Chromatography (TLC): Before and after the acid-base extraction, TLC analysis can be used to qualitatively assess the removal of neutral impurities. A mobile phase containing a small amount of acetic or formic acid is often necessary to prevent streaking of the carboxylic acid on the silica plate.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS analysis of the crude and purified material provides a quantitative measure of purity and can help identify the structures of any remaining impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of the purified this compound and for detecting any residual impurities that may not be visible by other methods.
By integrating these analytical techniques, the researcher can have high confidence in the purity of the final product.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
NurdRage. (2015, September 19). Using Fractional Distillation for Purification of Hydrobromic acid [Video]. YouTube. Retrieved from [Link]
Sources
Application Note: Enhancing GC-MS Analysis of 3-Ethylcyclobutanecarboxylic Acid Through Derivatization
Introduction: The Analytical Challenge of 3-Ethylcyclobutanecarboxylic Acid
This compound, a substituted cycloalkane carboxylic acid, presents a significant analytical challenge for direct gas chromatography-mass spectrometry (GC-MS) analysis. Its carboxylic acid functional group imparts polarity and the capacity for hydrogen bonding, leading to low volatility and poor thermal stability.[1][2] Direct injection into a GC system often results in poor chromatographic performance, characterized by broad, tailing peaks, low sensitivity, and potential analyte degradation in the high-temperature injector.[3] To overcome these limitations and enable robust, reproducible analysis, chemical derivatization is an essential sample preparation step.[2][4]
This application note provides a comprehensive guide to the derivatization of this compound for GC-MS analysis. We will explore the underlying principles of common derivatization techniques, offer a comparative analysis of silylation and alkylation/esterification strategies, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals.
The Principle of Derivatization for Carboxylic Acids
The primary goal of derivatization for GC-MS is to convert the polar, non-volatile carboxylic acid into a less polar, more volatile, and thermally stable derivative.[3] This is achieved by replacing the active hydrogen of the carboxyl group with a non-polar functional group.[1][2] The most common approaches for carboxylic acids are silylation and alkylation (esterification).[1][5]
-
Silylation: This process involves the replacement of the acidic proton with a trimethylsilyl (TMS) group.[6] This derivatization effectively masks the polar carboxyl group, increasing volatility and improving peak shape.[6]
-
Alkylation/Esterification: This method converts the carboxylic acid into an ester, typically a methyl or ethyl ester.[7][8] The resulting esters are significantly more volatile and exhibit better chromatographic behavior than the parent acid.[7][9]
The choice of derivatization strategy depends on the specific analytical requirements, sample matrix, and available instrumentation.
Comparative Analysis of Derivatization Strategies
A critical aspect of method development is selecting the most appropriate derivatization reagent. The following table provides a comparative overview of two highly effective and commonly used reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for silylation and Methyl Chloroformate (MCF) for alkylation.
| Feature | Silylation with BSTFA | Alkylation with Methyl Chloroformate (MCF) |
| Reaction | Replaces active hydrogen with a trimethylsilyl (TMS) group. | Converts carboxylic acid to a methyl ester. |
| Reactivity | Highly reactive towards a broad range of functional groups (alcohols, phenols, amines, etc.).[4][10] | Primarily targets carboxylic acids and amines.[11][12] |
| Byproducts | Volatile byproducts (trimethylsilyltrifluoroacetamide and trifluoroacetamide) that typically do not interfere with chromatography.[10] | Reaction byproducts may require an extraction step for removal. |
| Reaction Conditions | Typically requires heating (e.g., 60-70°C) and strictly anhydrous conditions.[6][10] | Can be performed in aqueous conditions with a suitable catalyst and solvent system.[13] |
| Derivative Stability | TMS derivatives can be susceptible to hydrolysis and may have a limited lifespan. | Ester derivatives are generally stable.[2] |
| Advantages | Versatile, powerful silylating agent, and byproducts are often non-interfering.[10] | Produces stable derivatives, and the reaction can be performed in the presence of water.[11][13] |
| Disadvantages | Sensitivity to moisture, potential for multiple derivatives with polyfunctional compounds.[10][14] | May require a work-up/extraction step to remove reagents and byproducts. |
Experimental Protocols
The following section provides detailed, step-by-step protocols for the derivatization of this compound using BSTFA and methyl chloroformate.
Protocol 1: Silylation using BSTFA
This protocol is based on the widely used trimethylsilylation method, which is highly effective for carboxylic acids.[4][10][14] The addition of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of BSTFA, especially for sterically hindered compounds.[6][7]
Materials:
-
This compound sample
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% Trimethylchlorosilane (TMCS)
-
Anhydrous solvent (e.g., acetonitrile, pyridine, dichloromethane)[14]
-
GC vials with caps and septa
-
Heating block or oven
-
Microsyringes
Procedure:
-
Sample Preparation: Accurately weigh 1-5 mg of the this compound sample into a clean, dry GC vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous, as moisture will react with the silylating reagent.[10][14]
-
Reagent Addition: In a fume hood, add 100 µL of anhydrous solvent to the vial to dissolve the sample. Add 100 µL of BSTFA (+1% TMCS). A molar excess of the derivatizing reagent is recommended to drive the reaction to completion.[6][10]
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30-60 minutes in a heating block or oven.[6] The optimal time and temperature may need to be adjusted depending on the sample concentration.
-
Analysis: After the vial has cooled to room temperature, the sample is ready for direct injection into the GC-MS system.
Workflow for BSTFA Derivatization
Caption: Workflow for the silylation of this compound using BSTFA.
Protocol 2: Alkylation using Methyl Chloroformate (MCF)
This protocol describes an alkylation method using methyl chloroformate, which is particularly useful for the derivatization of carboxylic acids and can be adapted for samples in aqueous media.[12][13][15]
Materials:
-
This compound sample
-
Methyl Chloroformate (MCF)
-
Methanol
-
Pyridine
-
1 M Sodium Hydroxide (NaOH)
-
Chloroform
-
Anhydrous Sodium Sulfate
Procedure:
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent (e.g., water-methanol mixture).
-
Reaction Setup: In a reaction vial, combine 500 µL of the sample solution, 167 µL of methanol, and 33 µL of pyridine.
-
Derivatization: Add 20 µL of methyl chloroformate to the mixture. Immediately after, add 50 µL of 1 M NaOH. Vortex the mixture vigorously for 30 seconds. Repeat the addition of MCF and NaOH, followed by vortexing, for a total of two cycles.
-
Extraction: Add 400 µL of chloroform to the reaction mixture and vortex for 1 minute to extract the derivatized product. Centrifuge the sample to separate the layers.
-
Isolation and Drying: Carefully transfer the lower organic layer (chloroform) to a clean vial. Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The dried chloroform extract containing the methyl ester of this compound is ready for GC-MS analysis.
Reaction Mechanism for MCF Derivatization
Caption: Simplified reaction mechanism for the esterification of this compound with Methyl Chloroformate.
Expected Mass Spectrometry Data
The derivatization of this compound will result in derivatives with distinct mass-to-charge ratios (m/z) that can be readily identified by mass spectrometry.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Derivative | Derivative Molecular Formula | Derivative Molecular Weight ( g/mol ) |
| This compound | C₇H₁₂O₂ | 128.17 | TMS Ester | C₁₀H₂₀O₂Si | 200.35 |
| This compound | C₇H₁₂O₂ | 128.17 | Methyl Ester | C₈H₁₄O₂ | 142.19 |
Conclusion and Best Practices
The successful GC-MS analysis of this compound is contingent upon effective derivatization. Both silylation with BSTFA and alkylation with methyl chloroformate are robust methods capable of producing volatile and thermally stable derivatives suitable for gas chromatography.
Key considerations for successful derivatization include:
-
Anhydrous Conditions for Silylation: The presence of water will deactivate silylating reagents and lead to incomplete derivatization.[10][14] All glassware, solvents, and samples must be thoroughly dried.
-
Reagent Stoichiometry: A molar excess of the derivatizing reagent is crucial to ensure the reaction proceeds to completion.[10]
-
Optimization: Reaction time and temperature may need to be optimized for specific sample matrices and concentrations to achieve maximum derivatization efficiency.[4]
-
Safety Precautions: Derivatization reagents can be hazardous. Always work in a well-ventilated fume hood and use appropriate personal protective equipment.
By implementing these protocols and adhering to best practices, researchers can achieve reliable and reproducible quantification of this compound, facilitating its analysis in various scientific and developmental applications.
References
- Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis.
- Česlová, L., Holčapek, M., & Fidler, M. (2007). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 18(3-4), 46-51.
- Villa, J. A., et al. (2015). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Metabolites, 5(3), 469-490.
- Fu, J., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels.
- Yin, X., et al. (2020). An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry. Analytical Methods, 12(1), 75-82.
-
Bibel, M. (2022, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. [Video]. YouTube. [Link]
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ResearchGate. (n.d.). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures. Retrieved from [Link]
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Asymmetric Synthesis of 3-Ethylcyclobutanecarboxylic Acid: Application Notes and Protocols
Introduction
Chirally pure 3-alkylcyclobutanecarboxylic acids are valuable building blocks in medicinal chemistry and materials science. Their rigid, three-dimensional structures can impart unique pharmacological and physical properties to larger molecules. The asymmetric synthesis of these compounds, however, presents a significant challenge due to the inherent ring strain and the need for precise stereochemical control at two stereocenters. This document provides a comprehensive guide for the enantioselective synthesis of 3-Ethylcyclobutanecarboxylic acid, offering detailed protocols and insights into the key strategic considerations for achieving high diastereo- and enantioselectivity.
The synthetic strategy outlined herein focuses on a robust and adaptable four-step sequence starting from the readily available ethyl 3-oxocyclobutanecarboxylate. The key stereochemistry-defining step is the asymmetric reduction of the ketone, followed by olefination, diastereoselective hydrogenation, and final hydrolysis. This approach allows for the selective preparation of either the cis or trans diastereomer of the target molecule in high enantiomeric purity by judicious selection of catalysts and reaction conditions.
Synthetic Strategy Overview
The overall synthetic pathway is depicted below. The critical step for establishing the chirality of the final product is the asymmetric reduction of the β-ketoester intermediate. Subsequent transformations are designed to proceed with high fidelity to maintain the stereochemical integrity of the molecule.
Caption: Proposed synthetic route for this compound.
Part 1: Synthesis of Ethyl 3-Oxocyclobutanecarboxylate (Starting Material)
The starting material, ethyl 3-oxocyclobutanecarboxylate, can be synthesized via several reported methods. A common and reliable approach involves the [2+2] cycloaddition of diketene with ethyl vinyl ether, followed by hydrolysis and decarboxylation. Alternatively, it can be prepared from 1,1-cyclobutanedicarboxylic acid.[1] For the purpose of these application notes, we will assume the starting material is commercially available or prepared according to established literature procedures.
Part 2: Enantioselective Reduction of Ethyl 3-Oxocyclobutanecarboxylate
This is the pivotal step in the synthesis, as it establishes the absolute stereochemistry of the final product. Two highly effective and well-documented methods for the asymmetric reduction of β-keto esters are presented: Noyori Asymmetric Hydrogenation and Corey-Bakshi-Shibata (CBS) Reduction.
Method A: Noyori Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation utilizes a chiral ruthenium-diphosphine complex to achieve highly enantioselective reduction of ketones and β-keto esters.[1][2][3][4][5] The choice of the enantiomer of the BINAP ligand determines the stereochemistry of the resulting alcohol.
Caption: Noyori asymmetric hydrogenation of ethyl 3-oxocyclobutanecarboxylate.
Protocol 2.1: Noyori Asymmetric Hydrogenation
-
Catalyst Preparation (in situ): In a glovebox, to a Schlenk flask charged with [RuCl2(p-cymene)]2 (0.5 mol%) and (R)-BINAP (1.1 mol%) is added anhydrous, degassed ethanol (or methanol) to form the active catalyst solution. The mixture is stirred at room temperature for 30 minutes.
-
Reaction Setup: A solution of ethyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous, degassed ethanol is added to the catalyst solution.
-
Hydrogenation: The reaction vessel is purged with hydrogen gas and then pressurized to the desired pressure (typically 4-100 atm). The reaction is stirred vigorously at a controlled temperature (e.g., 25-50 °C) and monitored by TLC or GC-MS for the disappearance of the starting material.
-
Work-up and Purification: Upon completion, the reaction is carefully depressurized, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel (e.g., ethyl acetate/hexanes gradient) to afford the enantiomerically enriched ethyl 3-hydroxycyclobutanecarboxylate.
Table 1: Representative Conditions for Noyori Asymmetric Hydrogenation
| Entry | Catalyst | Solvent | H2 Pressure (atm) | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | Ru(II)-[(R)-BINAP]Cl2 (1 mol%) | EtOH | 50 | 30 | 24 | >99 | >98 |
| 2 | Ru(II)-[(S)-BINAP]Cl2 (1 mol%) | MeOH | 10 | 25 | 48 | >99 | >98 |
Method B: Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction employs a chiral oxazaborolidine catalyst in the presence of a stoichiometric borane source (e.g., BH3·THF or BH3·SMe2) to achieve highly enantioselective ketone reductions.[2][6][7][8] The stereochemical outcome is predictable based on the stereochemistry of the proline-derived catalyst.[2][6][7][8]
Caption: CBS reduction of ethyl 3-oxocyclobutanecarboxylate.
Protocol 2.2: Corey-Bakshi-Shibata (CBS) Reduction
-
Reaction Setup: A flame-dried Schlenk flask is charged with a solution of (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 eq) in anhydrous THF under an argon atmosphere. The solution is cooled to -78 °C.
-
Addition of Reductant: Borane-dimethyl sulfide complex (BH3·SMe2, 1.0 M in THF, 1.1 eq) is added dropwise to the catalyst solution.
-
Substrate Addition: A solution of ethyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature and monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of methanol at -78 °C. The mixture is allowed to warm to room temperature, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine. The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated. The crude product is purified by flash column chromatography.
Table 2: Representative Conditions for CBS Reduction
| Entry | Catalyst | Reductant | Solvent | Temp (°C) | Time (h) | Conversion (%) | ee (%) |
| 1 | (R)-Me-CBS (10 mol%) | BH3·SMe2 | THF | -78 | 2 | >95 | >97 |
| 2 | (S)-Me-CBS (10 mol%) | BH3·THF | THF | -78 | 2 | >95 | >97 |
Part 3: Wittig Olefination
The Wittig reaction is a reliable method for converting the newly formed hydroxyl group (after conversion to a ketone) or the original ketone into an ethylidene group.[9][10] The use of ethyltriphenylphosphonium bromide allows for the introduction of the required two-carbon unit.[9]
Protocol 3.1: Wittig Reaction with Ethyltriphenylphosphonium Bromide
-
Ylide Generation: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, ethyltriphenylphosphonium bromide (1.2 eq) is suspended in anhydrous THF. The suspension is cooled to 0 °C, and a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.1 eq) is added dropwise. The resulting deep red or orange mixture is stirred at room temperature for 1 hour to ensure complete ylide formation.
-
Reaction with Ketone: The flask is cooled to -78 °C, and a solution of ethyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is allowed to slowly warm to room temperature and stirred overnight.
-
Work-up and Purification: The reaction is quenched by the addition of saturated aqueous NH4Cl. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated. The crude product is purified by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to remove the triphenylphosphine oxide byproduct and isolate the desired ethyl 3-ethylidenecyclobutanecarboxylate.
Part 4: Diastereoselective Hydrogenation
The diastereoselectivity of the hydrogenation of the exocyclic double bond is crucial for establishing the final cis or trans relationship between the ethyl and carboxylate groups. The choice of catalyst and reaction conditions can influence the stereochemical outcome.
Protocol 4.1: Catalytic Hydrogenation
-
Reaction Setup: To a solution of ethyl 3-ethylidenecyclobutanecarboxylate (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol) in a high-pressure hydrogenation vessel is added a catalytic amount of a hydrogenation catalyst (e.g., 5-10 mol% of 10% Pd/C or PtO2).
-
Hydrogenation: The vessel is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (typically 1-50 atm). The reaction is stirred vigorously at room temperature until the uptake of hydrogen ceases or the reaction is deemed complete by GC-MS analysis.
-
Work-up and Purification: The reaction mixture is filtered through a pad of Celite® to remove the catalyst, and the filtrate is concentrated under reduced pressure. The resulting crude ethyl 3-ethylcyclobutanecarboxylate is typically used in the next step without further purification, or it can be purified by column chromatography if necessary.
Note on Diastereoselectivity: The facial selectivity of the hydrogenation can be influenced by the directing effect of the ester group and the steric hindrance of the cyclobutane ring. For the synthesis of the cis isomer, catalysts that favor delivery of hydrogen from the same face as the ester group should be considered. Conversely, for the trans isomer, conditions that favor approach from the opposite face are required. Literature precedent for similar systems should be consulted to select the optimal catalyst and conditions.
Part 5: Hydrolysis of the Ester
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. Care must be taken to avoid epimerization at the carbon atom alpha to the carboxylate group, especially if it is adjacent to a stereocenter.
Protocol 5.1: Basic Hydrolysis
-
Reaction Setup: The ethyl 3-ethylcyclobutanecarboxylate (1.0 eq) is dissolved in a mixture of ethanol and water. An aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq), is added.
-
Hydrolysis: The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) and monitored by TLC until the starting material is consumed.
-
Work-up and Purification: The reaction mixture is cooled to 0 °C and acidified to pH 2-3 with a cold aqueous solution of 1 M HCl. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography. For sterically hindered esters, milder, non-aqueous hydrolysis conditions may be required to achieve efficient saponification.[11]
Characterization
The stereochemical purity of the final product and key intermediates should be determined by appropriate analytical techniques, including:
-
Chiral HPLC or GC: To determine the enantiomeric excess (ee) of the 3-hydroxycyclobutanecarboxylate intermediate and the final this compound.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and determine the diastereomeric ratio (dr) of the 3-ethylcyclobutanecarboxylate intermediate and the final product. The coupling constants between the protons on the cyclobutane ring can provide valuable information about the relative stereochemistry.
-
Mass Spectrometry: To confirm the molecular weight of the products.
-
Optical Rotation: To determine the specific rotation of the enantiomerically enriched products.
Conclusion
The asymmetric synthesis of this compound can be achieved with high stereocontrol through a well-designed synthetic sequence. The key to success lies in the judicious selection of the method and catalyst for the enantioselective reduction of the prochiral ketone precursor. The protocols provided herein offer a solid foundation for researchers in drug discovery and organic synthesis to access this valuable chiral building block. Further optimization of reaction conditions for each specific step may be necessary to achieve the desired yield and stereoselectivity for a particular application.
References
-
Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast. ResearchGate. (URL: [Link])
-
Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. (URL: [Link])
-
Corey-Bakshi-Shibata (CBS) Reduction. Chem-Station Int. Ed. (2014). (URL: [Link])
-
Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. ACS Publications. (2025). (URL: [Link])
-
Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. (URL: [Link])
-
Enantioselective reduction of ketones. Wikipedia. (URL: [Link])
-
Corey–Itsuno reduction. Wikipedia. (URL: [Link])
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. (URL: [Link])
-
Noyori Hydrogenation. NROChemistry. (URL: [Link])
-
Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade. (2022). (URL: [Link])
-
The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts. Dalton Transactions (RSC Publishing). (URL: [Link])
-
1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Organic Syntheses Procedure. (URL: [Link])
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Application Note and Protocol: A Scalable Synthesis of 3-Ethylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to a robust and scalable multi-step synthesis of 3-Ethylcyclobutanecarboxylic acid, a valuable building block in medicinal chemistry and drug discovery. The outlined synthetic strategy is designed for large-scale production, emphasizing process efficiency, safety, and the use of readily available starting materials. This protocol begins with the synthesis of a key intermediate, a 3-oxocyclobutanecarboxylate ester, followed by a Wittig reaction to introduce the ethylidene moiety, catalytic hydrogenation for stereoselective reduction, and concluding with ester hydrolysis to yield the final product. Each step is detailed with theoretical justification, operational protocols, and considerations for scale-up.
Introduction
Cyclobutane scaffolds are increasingly incorporated into modern pharmaceutical agents due to their ability to impart unique conformational constraints, improve metabolic stability, and serve as bioisosteres for other cyclic and acyclic moieties. This compound, in particular, offers a synthetically versatile handle for further chemical elaboration, making it a desirable intermediate in the development of novel therapeutics. The challenge, however, lies in developing a synthetic route that is not only efficient in terms of yield and purity but also economically viable and safe for large-scale implementation. This application note addresses this need by presenting a well-defined, four-step synthetic pathway.
Overall Synthetic Scheme
The synthesis of this compound is proposed to proceed through the following four key transformations:
3-Ethylcyclobutanecarboxylic acid reaction with thionyl chloride
An Application Guide for the Synthesis of 3-Ethylcyclobutanecarbonyl Chloride
Abstract
This document provides a comprehensive guide to the synthesis of 3-ethylcyclobutanecarbonyl chloride via the reaction of 3-ethylcyclobutanecarboxylic acid with thionyl chloride (SOCl₂). The conversion of carboxylic acids into acyl chlorides is a fundamental transformation in organic synthesis, yielding highly reactive intermediates essential for the formation of esters, amides, and other carbonyl derivatives.[1][2] This guide details the underlying reaction mechanism, a step-by-step experimental protocol, critical safety considerations, and methods for purification and characterization, designed to ensure procedural success and safety for laboratory professionals.
Introduction and Strategic Importance
The conversion of a carboxylic acid to an acyl chloride dramatically increases the electrophilicity of the carbonyl carbon, transforming a relatively unreactive functional group into a highly versatile intermediate.[3] Thionyl chloride is a reagent of choice for this transformation due to its efficacy and the convenient nature of its byproducts. The reaction produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gases, which are easily removed from the reaction mixture, simplifying the product purification process and driving the reaction equilibrium towards the product.[1][4][5]
The target molecule, 3-ethylcyclobutanecarbonyl chloride, possesses a strained cyclobutane ring, a structural motif of increasing interest in medicinal chemistry for its ability to explore novel chemical space. This protocol provides a reliable method for accessing this key synthetic intermediate.
Reaction Mechanism: From Carboxylic Acid to Acyl Chloride
The reaction proceeds through a nucleophilic acyl substitution mechanism. Understanding these steps is crucial for troubleshooting and optimizing the reaction conditions.
-
Activation of the Carboxylic Acid: The reaction initiates with a nucleophilic attack from the carboxylic acid's hydroxyl oxygen onto the electrophilic sulfur atom of thionyl chloride.[3][6]
-
Formation of the Chlorosulfite Intermediate: This initial adduct is unstable. A chloride ion is expelled from the sulfur, and the hydroxyl proton is lost, leading to the formation of a reactive acyl chlorosulfite intermediate.[1]
-
Nucleophilic Attack by Chloride: A chloride ion (liberated in the previous step or from another molecule of thionyl chloride) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the intermediate.[1]
-
Tetrahedral Intermediate Collapse: This attack forms a transient tetrahedral intermediate. The reaction is driven to completion by the irreversible collapse of this intermediate, which reforms the carbonyl double bond and expels the chlorosulfite group. This group readily decomposes into the gaseous byproducts SO₂ and HCl.[1][7]
The following diagram illustrates the mechanistic pathway:
Caption: Reaction mechanism for the conversion of a carboxylic acid to an acyl chloride.
Safety Protocols and Hazard Management
CRITICAL: Thionyl chloride is a hazardous substance that requires strict safety protocols. It is highly corrosive, toxic upon inhalation, and reacts violently with water to release toxic gases (HCl and SO₂).[8][9][10]
-
Engineering Controls: All manipulations involving thionyl chloride must be performed in a certified, well-ventilated chemical fume hood.[2][8] An emergency shower and eyewash station must be immediately accessible.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including:
-
Reagent Handling:
-
Thionyl chloride should be stored in a cool, dry, well-ventilated area away from water, moisture, and incompatible materials like strong bases or acids.[11]
-
Ensure all glassware is scrupulously dried in an oven and cooled under an inert atmosphere (e.g., nitrogen or argon) before use to prevent violent reactions with residual moisture.[2]
-
-
Spill & Emergency Response:
-
In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[11][12]
-
If inhaled, move the individual to fresh air immediately.[9][12]
-
Do not use water to extinguish a fire involving thionyl chloride. Use a dry chemical extinguisher.[11]
-
Detailed Experimental Protocol
This protocol outlines the synthesis of 3-ethylcyclobutanecarbonyl chloride.
Materials and Reagents
| Reagent/Material | Molecular Wt. ( g/mol ) | Quantity (Example) | Molar Equiv. | Notes |
| This compound | 128.17 | 10.0 g | 1.0 | Starting material |
| Thionyl chloride (SOCl₂) | 118.97 | 13.9 g (8.5 mL) | 1.5 | Reagent; use freshly distilled if necessary |
| Anhydrous Dichloromethane (DCM) | - | 50 mL | - | Optional solvent |
| Glassware & Equipment | ||||
| Round-bottom flask (100 mL) | Oven-dried | |||
| Reflux condenser | Oven-dried | |||
| Addition funnel | Oven-dried | |||
| Magnetic stirrer and stir bar | ||||
| Heating mantle | ||||
| Drying tube (e.g., with CaCl₂) | To protect from atmospheric moisture | |||
| Vacuum distillation apparatus | For purification |
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis and purification of the acyl chloride.
Step-by-Step Procedure
-
Apparatus Setup: Assemble an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser. Attach a drying tube or an inert gas line to the top of the condenser to prevent the ingress of atmospheric moisture.
-
Scientist's Note: The exclusion of water is paramount to prevent the violent hydrolysis of thionyl chloride and the hydrolysis of the product back to the carboxylic acid.[10]
-
-
Charging the Reactant: Add this compound (10.0 g) to the reaction flask. If desired, an anhydrous solvent like DCM (50 mL) can be added, although the reaction is often run neat.[13]
-
Scientist's Note: Using a solvent can help moderate the reaction temperature and improve stirring efficiency, but it will need to be removed later. A neat reaction is often simpler if the starting material is a liquid or low-melting solid.
-
-
Reagent Addition: Place the flask in an ice-water bath to cool it to 0 °C. Slowly add thionyl chloride (8.5 mL) dropwise from the addition funnel over 20-30 minutes with vigorous stirring.
-
Scientist's Note: The initial reaction is exothermic. Slow addition at a reduced temperature prevents a dangerous temperature spike and minimizes potential side reactions.
-
-
Reaction Reflux: Once the addition is complete, remove the ice bath and slowly heat the mixture to reflux (approximately 70-80 °C). Maintain a gentle reflux for 2-3 hours. The reaction mixture will bubble as SO₂ and HCl gases are evolved.
-
Scientist's Note: The reaction is typically complete when gas evolution ceases. Refluxing ensures the reaction proceeds to completion by providing the necessary activation energy.
-
-
Workup and Purification: a. Cool the reaction flask to room temperature. b. Remove the excess, volatile thionyl chloride by simple distillation at atmospheric pressure (in the fume hood). c. Assemble a vacuum distillation apparatus and carefully distill the remaining crude residue under reduced pressure to isolate the pure 3-ethylcyclobutanecarbonyl chloride.
-
Scientist's Note: Fractional distillation is the preferred method for purifying acyl chlorides, as it effectively separates the product from the less volatile starting carboxylic acid and any non-volatile impurities.[4][5][14] Washing with aqueous solutions is generally avoided due to the high reactivity and hydrolytic instability of the acyl chloride product.[14]
-
Product Characterization
The successful synthesis of 3-ethylcyclobutanecarbonyl chloride can be confirmed using standard spectroscopic techniques.
| Technique | Expected Observation |
| IR Spectroscopy | Disappearance of the broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹). Appearance of a strong, sharp carbonyl (C=O) stretch for the acyl chloride at a higher wavenumber, typically ~1780-1815 cm⁻¹. |
| ¹H NMR | The proton alpha to the carbonyl group will likely show a downfield shift compared to the starting material. |
| ¹³C NMR | The carbonyl carbon signal will shift to a characteristic position for acyl chlorides. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak corresponding to the mass of 3-ethylcyclobutanecarbonyl chloride, along with a characteristic M+2 peak due to the ³⁷Cl isotope. |
Reference Data: For comparison, the related molecule cyclohexanecarbonyl chloride shows a strong C=O absorption peak in its IR spectrum and has a molecular weight of 146.615 g/mol .[15][16]
References
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-
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. [Link]
-
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-
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-
LANXESS. (2015, August). Product Safety Assessment: Thionyl chloride. [Link]
-
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-
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-
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-
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Rzepa, H. (2012, May 25). The mechanism (in 4D) of the reaction between thionyl chloride and a carboxylic acid. Henry Rzepa's Blog. [Link]
-
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- 12. THIONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 14. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]
- 15. Cyclohexanecarbonyl chloride [webbook.nist.gov]
- 16. Cyclohexanecarbonyl chloride [webbook.nist.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethylcyclobutanecarboxylic Acid
Welcome to the technical support center for the synthesis of 3-Ethylcyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis. As Senior Application Scientists, we have compiled this resource based on established literature and practical experience to help you navigate the challenges of this multi-step synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound. The primary route discussed involves the alkylation of a cyclobutane precursor derived from a malonic ester synthesis.
Issue 1: Low Yield of Diethyl 1,1-cyclobutanedicarboxylate
Question: I am getting a low yield of diethyl 1,1-cyclobutanedicarboxylate from the reaction of diethyl malonate and 1,3-dibromopropane. What are the possible causes and how can I improve the yield?
Answer: A low yield in this initial cyclization step is a common problem and can often be attributed to several factors.
Possible Causes and Solutions:
| Possible Cause | Detailed Solution |
| Incomplete Reaction | Ensure the reaction is heated at reflux for a sufficient duration. Monitor the reaction progress using TLC until the starting material (diethyl malonate) is consumed.[1] |
| Side Reactions | A significant side reaction is the formation of ethyl pentane-1,1,5,5-tetracarboxylate, which occurs when two molecules of malonic ester react with one molecule of 1,3-dibromopropane.[2] To minimize this, add the sodium ethoxide solution slowly to the mixture of diethyl malonate and 1,3-dibromopropane while maintaining the reaction temperature at 60-65°C.[2] |
| Moisture Contamination | The reaction is highly sensitive to moisture, which can consume the sodium ethoxide base. It is critical to use anhydrous ethanol and dry all glassware thoroughly before use.[3] |
| Inefficient Stirring | Vigorous stirring is essential to ensure proper mixing of the reactants, especially during the addition of the sodium ethoxide solution and the subsequent reflux.[3] |
Issue 2: Presence of Impurities in the Final Product
Question: My final this compound product is impure. What are the likely impurities and how can I remove them?
Answer: Impurities in the final product can arise from incomplete reactions or side reactions at various stages of the synthesis.
Common Impurities and Purification Strategies:
| Impurity | Origin | Purification Method |
| Unreacted 1,1-Cyclobutanedicarboxylic acid | Incomplete decarboxylation. | The decarboxylation step requires heating to a sufficiently high temperature (around 160-195°C) to ensure complete conversion.[4] If the reaction is incomplete, the crude product can be re-subjected to the decarboxylation conditions. |
| Diethyl 1-ethyl-1,1-cyclobutanedicarboxylate | Incomplete hydrolysis of the diester. | Ensure complete saponification by using a sufficient excess of potassium hydroxide and refluxing for an adequate amount of time. The progress of the hydrolysis can be monitored by TLC. |
| Side-products from alkylation | Dialkylation of diethyl malonate can lead to byproducts.[5] | Careful fractional distillation of the final product is often necessary to separate it from close-boiling impurities. The purity of the final product should be checked by GC or NMR. |
Issue 3: Difficulty with the Decarboxylation Step
Question: The decarboxylation of 1-ethyl-1,1-cyclobutanedicarboxylic acid is proceeding slowly or not at all. What should I do?
Answer: The decarboxylation of a substituted malonic acid is a critical step that can be influenced by temperature and impurities.
Troubleshooting Decarboxylation:
-
Temperature: The temperature for decarboxylation is crucial. For 1,1-cyclobutanedicarboxylic acid, temperatures around 160°C are reported to be effective.[4] For the ethyl-substituted analogue, you may need to empirically determine the optimal temperature. Start at a lower temperature and gradually increase it while monitoring for the evolution of CO2.
-
Purity of the Diacid: Impurities can sometimes interfere with the decarboxylation process. Ensure the 1-ethyl-1,1-cyclobutanedicarboxylic acid is reasonably pure before proceeding. Recrystallization from a suitable solvent like ethyl acetate may be necessary.[2]
-
Reaction Setup: Use a distillation apparatus to remove the product as it is formed. This can help drive the reaction to completion. The crude product can then be redistilled to achieve higher purity.[4]
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
The most common approach for synthesizing substituted cyclobutanecarboxylic acids is based on the malonic ester synthesis.[5][6] The general workflow is as follows:
Caption: Troubleshooting flowchart for low yield of diethyl 1,1-cyclobutanedicarboxylate.
References
- Organic Syntheses Procedure.
- diethyl 1,1-cyclobutanedicarboxyl
- Malonate Ester Multistep Roadmap Synthesis in Organic Chemistry - YouTube.
- Applications of C–H Functionalization Logic to Cyclobutane Synthesis | The Journal of Organic Chemistry - ACS Public
- A Comparative Guide to Diethyl Diethylmalonate and Other Dialkyl Malon
- Alkylation of Enol
- Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)
- The Synthesis and Properties of Cyclobutanecarboxylic Acid (CAS 3721-95-7).
- Malonic ester synthesis - Wikipedia.
- Cyclobutanecarboxylic acid synthesis - ChemicalBook.
- This compound | 66016-16-8 - Sigma-Aldrich.
- acetonedicarboxylic acid - Organic Syntheses Procedure.
- 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google P
- Applications of C–H Functionalization Logic to Cyclobutane Synthesis - PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 3-Ethylcyclobutanecarboxylic Acid
Welcome to the technical support center for the synthesis of 3-ethylcyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this valuable cyclobutane-containing building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific challenges you may encounter during your experiments. The information provided is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Introduction to the Synthesis
The synthesis of this compound, a disubstituted cyclobutane, presents unique challenges, primarily revolving around ring formation and stereochemical control. While several synthetic strategies can be envisioned, a common and logical approach is a modification of the Perkin alicyclic synthesis, which utilizes a malonic ester as the key reagent.[1] This guide will focus on troubleshooting a plausible synthetic route based on this method, which involves the alkylation of a malonic ester with a suitable bifunctional electrophile, followed by cyclization, hydrolysis, and decarboxylation.
Troubleshooting Guide & FAQs
FAQ 1: Low Yield of the Cyclized Product
Question: I am attempting the synthesis of this compound via a malonic ester pathway and am observing very low yields of the desired product. What are the likely causes and how can I improve the yield?
Answer:
Low yields in this synthesis are a common issue and can often be attributed to competing side reactions that consume the starting materials or intermediates. The primary culprits are typically intermolecular reactions that are kinetically favored over the desired intramolecular cyclization.
Common Side Reactions and Solutions:
| Side Reaction | Description | Troubleshooting Steps |
| Polymerization/Oligomerization | The bifunctional electrophile can react with multiple molecules of the malonic ester, leading to linear polymer chains instead of the desired cyclic product. | - High Dilution: Employing high-dilution conditions is crucial. By significantly increasing the solvent volume, you decrease the probability of intermolecular collisions, thereby favoring the intramolecular cyclization. - Slow Addition: Add the electrophile slowly to the reaction mixture containing the deprotonated malonic ester. This maintains a low concentration of the electrophile at any given time, further discouraging polymerization. |
| Dialkylation of Malonic Ester | A single malonic ester molecule can be alkylated twice by the electrophile, leading to a more complex, non-cyclizable intermediate.[1] | - Control Stoichiometry: Use a slight excess of the malonic ester relative to the electrophile to increase the likelihood of mono-alkylation. |
| Incomplete Reaction | The reaction may not be proceeding to completion due to issues with the base, solvent, or temperature. | - Choice of Base: Ensure the use of a suitable base, such as sodium ethoxide in ethanol, to fully deprotonate the malonic ester. The alkoxide of the base should match the ester groups of the malonate to prevent transesterification.[1] - Anhydrous Conditions: Moisture can quench the enolate intermediate. Ensure all glassware is oven-dried and use anhydrous solvents. - Temperature Optimization: While higher temperatures can promote cyclization, they can also favor side reactions. An optimal temperature must be determined empirically, often starting at reflux and adjusting as needed. |
Workflow for Optimizing Cyclization Yield
Caption: Troubleshooting workflow for low cyclization yield.
FAQ 2: Controlling the Stereochemistry (cis/trans Isomers)
Question: My final product is a mixture of cis- and trans-3-ethylcyclobutanecarboxylic acid. How can I control the stereochemical outcome of the synthesis?
Answer:
The formation of both cis and trans isomers is expected in this synthesis. The ratio of these isomers is determined by the relative energies of the transition states leading to their formation (kinetic control) and the relative stabilities of the final products (thermodynamic control).
-
Kinetic vs. Thermodynamic Control:
-
Kinetic Control: At lower reaction temperatures, the reaction is likely to be under kinetic control, favoring the product that is formed faster (i.e., has the lower activation energy).
-
Thermodynamic Control: At higher temperatures, or if the reaction is allowed to equilibrate, the more stable isomer will be the major product. Generally, for 1,3-disubstituted cyclobutanes, the trans isomer is thermodynamically more stable due to reduced steric strain.
-
Strategies for Influencing the Isomer Ratio:
-
Reaction Temperature:
-
To favor the kinetic product, conduct the cyclization at the lowest possible temperature that still allows for a reasonable reaction rate.
-
To favor the thermodynamic product, a higher reaction temperature or a post-synthesis isomerization step may be employed.
-
-
Choice of Base and Solvent:
-
The choice of base and solvent can influence the transition state geometry. Bulky bases may favor the formation of one isomer over the other. This is an area for empirical optimization.
-
-
Post-Synthesis Isomerization:
-
It may be possible to isomerize an unwanted isomer to the more stable one. For example, by treating the mixture of esters (before hydrolysis) with a base like sodium ethoxide at elevated temperatures, you may be able to enrich the mixture in the thermodynamically favored trans isomer.
-
Logical Relationship for Stereochemical Control
Caption: Kinetic vs. thermodynamic control of stereoisomers.
FAQ 3: Difficulty with Purification and Isomer Separation
Question: I am having trouble purifying my this compound and separating the cis and trans isomers. What methods are recommended?
Answer:
The purification of this compound and the separation of its stereoisomers can be challenging due to their similar physical properties.
Purification of the Crude Product:
-
Distillation: If the product is a liquid, fractional distillation under reduced pressure can be effective for removing impurities with significantly different boiling points.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a powerful purification technique.
Separation of cis and trans Isomers:
-
Chromatography:
-
Flash Column Chromatography: This is often the most effective method for separating stereoisomers. Experiment with different solvent systems (e.g., hexane/ethyl acetate gradients) to achieve optimal separation.
-
Preparative HPLC: For smaller quantities or very difficult separations, preparative high-performance liquid chromatography (HPLC) can provide excellent resolution.
-
-
Fractional Crystallization: If one isomer is significantly less soluble than the other in a particular solvent, it may be possible to selectively crystallize it from the mixture. This often requires careful optimization of the solvent and temperature.
-
Derivatization: In some cases, it may be easier to separate derivatives of the isomers. For example, converting the carboxylic acids to their methyl or ethyl esters might alter their physical properties sufficiently to allow for easier separation by chromatography or distillation. The separated esters can then be hydrolyzed back to the pure isomeric acids.
Experimental Protocol: A Plausible Synthesis of this compound
This protocol is a representative example based on the principles of malonic ester synthesis for cyclobutane formation.[2] Note: This is a theoretical protocol and should be optimized for safety and efficiency in a laboratory setting.
Step 1: Formation of Diethyl 2-ethyl-1,1-cyclobutanedicarboxylate
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.05 eq) to anhydrous ethanol under a nitrogen atmosphere.
-
Addition of Malonate: To the stirred solution, add diethyl ethylmalonate (1.0 eq) dropwise.
-
Alkylation/Cyclization: Slowly add 1,3-dibromopropane (1.1 eq) to the reaction mixture at a rate that maintains a gentle reflux. The use of high dilution is recommended.
-
Reaction: After the addition is complete, continue to reflux the mixture for 8-12 hours, monitoring the reaction by TLC or GC.
-
Workup: Cool the reaction mixture, filter off the sodium bromide precipitate, and remove the ethanol under reduced pressure. Dissolve the residue in diethyl ether, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate to give the crude diethyl 2-ethyl-1,1-cyclobutanedicarboxylate.
Step 2: Hydrolysis and Decarboxylation
-
Hydrolysis: Add the crude ester to a solution of potassium hydroxide (3.0 eq) in ethanol/water and reflux for 4-6 hours until the ester is fully hydrolyzed.
-
Acidification: Cool the mixture and remove the ethanol under reduced pressure. Dissolve the remaining aqueous solution in water and acidify to pH 1-2 with concentrated hydrochloric acid.
-
Decarboxylation: Gently heat the acidic solution to 80-100 °C to promote decarboxylation until gas evolution ceases.
-
Extraction: Cool the solution and extract the product with diethyl ether or another suitable organic solvent.
-
Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, and remove the solvent to yield crude this compound as a mixture of cis and trans isomers. Further purification can be achieved by distillation or chromatography as discussed in FAQ 3.
References
- Woll, M. G., Fisk, J. D., LePlae, P. R., & Gellman, S. H. (2002). Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. Journal of the American Chemical Society, 124(42), 12447–12452.
- Woll, M. G., Fisk, J. D., LePlae, P. R., & Gellman, S. H. (2002). Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. Biophysics Instrumentation Facility - University of Wisconsin–Madison.
- Park, K., Furusato, S., Furugen, C., Ikawa, T., Yamada, T., & Sajiki, H. (2022). Highly Selective Synthesis of cis-2,2,4,4-Tetramethylcyclobutane-1,3-diol via Solvent-Free Hydrogenation and Isomerization. Asian Journal of Organic Chemistry, 11(9), e202200263.
- Davies, H. M., & Lee, G. H. (2014). Applications of C–H functionalization logic to cyclobutane synthesis. The Journal of Organic Chemistry, 79(4), 1547–1563.
-
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved from [Link]
- Frongia, A., Piras, P. P., & Secci, F. (2014). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 19(1), 1133-1175.
- Sasaki, Y., Kato, K., Aoyama, H., Suenaga, K., & Arisawa, M. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. The Journal of Organic Chemistry, 86(17), 11848–11856.
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from [Link]
- Verkade, P. E., & Coops, J. (1927). A Comparison Between Experiment and Theory. Recueil des Travaux Chimiques des Pays-Bas, 46(11), 903-916.
- Organic Syntheses. (n.d.). Cyclobutanecarboxylic acid. Coll. Vol. 2, p.155 (1943); Vol. 19, p.28 (1939).
Sources
Technical Support Center: Purification of 3-Ethylcyclobutanecarboxylic Acid
Welcome to the technical support center for 3-Ethylcyclobutanecarboxylic Acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address the common purification challenges associated with this compound. Our approach is grounded in scientific principles and practical, field-proven experience to ensure the integrity and success of your experiments.
Introduction to the Purification Challenges
This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutics. Its purification, however, presents several distinct challenges that can impact the yield, purity, and scalability of your process. The primary hurdles include:
-
Stereoisomerism: The presence of cis and trans isomers, which often have very similar physical properties, making their separation difficult.
-
Process-Related Impurities: Carryover of starting materials, reagents, and byproducts from the synthetic route.
-
Physical State: As a liquid at room temperature, it can be more challenging to purify by crystallization compared to a solid compound.
This guide will provide you with the expertise to navigate these challenges effectively.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound in a question-and-answer format.
Question 1: My final product has a purity of ~95% by GC-MS, and I suspect the main impurity is the other stereoisomer. How can I separate the cis and trans isomers?
Answer:
The separation of cis and trans isomers of substituted cyclobutane rings is a common and significant challenge due to their similar boiling points and polarities. Here are several strategies, ranging from simple to more advanced techniques:
Probable Cause: The synthetic route likely produces a mixture of cis and trans isomers, and standard purification methods like simple distillation are often insufficient for complete separation.
Solutions:
-
Fractional Distillation Under Reduced Pressure: While challenging, high-efficiency fractional distillation can sometimes separate isomers with small boiling point differences. This should be your first approach if you have the necessary equipment.
-
Preparative Chromatography (HPLC): This is a highly effective method for separating isomers.[1][2]
-
Column Choice: A normal-phase silica gel column or a reversed-phase C18 column can be effective. Chiral stationary phases can also be used for separating enantiomers if your synthesis is stereospecific but produces a racemic mixture.[1]
-
Mobile Phase: For normal-phase, a non-polar solvent system like hexane/ethyl acetate with a small amount of acetic or formic acid is a good starting point. For reversed-phase, a mobile phase of acetonitrile/water with an acid modifier is common.[2]
-
-
Selective Crystallization of Salts: You can exploit the potential differences in the crystal packing of diastereomeric salts.
-
Procedure:
-
Dissolve the isomeric mixture in a suitable solvent.
-
Add a chiral amine (e.g., (R)-(+)-α-methylbenzylamine or a similar resolving agent) to form diastereomeric salts.
-
One diastereomer may preferentially crystallize.
-
Filter the solid and acidify to recover the enriched single isomer. This technique is more commonly used for resolving enantiomers but can also be adapted for diastereomers. A similar principle of fractional crystallization of salts can be applied to separate geometric isomers by carefully selecting the salt-forming agent and crystallization solvent.[3][4][5][6]
-
-
-
Derivatization Followed by Separation: Convert the carboxylic acid to a less polar derivative, such as a methyl or ethyl ester. The resulting esters may have a larger boiling point difference, making them easier to separate by fractional distillation. After separation, the ester can be hydrolyzed back to the carboxylic acid.
Question 2: My NMR spectrum shows unreacted starting materials or byproducts from the synthesis. What is the best way to remove these?
Answer:
The presence of synthetic precursors or byproducts is a common issue. The best removal strategy depends on the nature of the impurities.
Probable Cause: Incomplete reaction or side reactions during the synthesis. For example, if prepared from a malonic ester synthesis, you might have residual malonic acid derivatives.[7]
Solutions:
-
Liquid-Liquid Extraction: This is a powerful first-pass purification step.
-
Acidic Impurities (e.g., other carboxylic acids): Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous base (e.g., saturated sodium bicarbonate solution). Your desired product and other acidic impurities will move to the aqueous layer. Re-acidify the aqueous layer with a strong acid (e.g., HCl) and extract your product back into an organic solvent. This process can be repeated to improve purity.
-
Neutral Impurities (e.g., unreacted esters): After the basic wash, the neutral impurities will remain in the organic layer, effectively separating them from your acidic product.
-
Basic Impurities (e.g., amines): Wash the organic solution of your crude product with a dilute aqueous acid (e.g., 1M HCl) to remove any basic impurities.
-
-
Recrystallization: If your product is a solid at low temperatures or can be induced to crystallize, this is an excellent method for removing impurities.
-
Solvent Selection: Ideal solvents are those in which your product is sparingly soluble at low temperatures but highly soluble at higher temperatures.[8][9] For related cyclobutanecarboxylic acids, successful recrystallizations have been reported using solvent systems like methyl tertiary butyl ether, toluene, or a mixture of dichloromethane and n-heptane.[10][11]
-
-
Column Chromatography: If extraction and recrystallization are insufficient, flash column chromatography on silica gel is a reliable option.
-
Eluent System: A gradient of ethyl acetate in hexane with 0.5-1% acetic acid is a good starting point. The acetic acid helps to prevent tailing of the carboxylic acid on the silica gel.
-
Question 3: My purified product is a pale-yellow to yellow-brown liquid, but I need a colorless material. What is causing the color, and how can I remove it?
Answer:
The color is likely due to trace impurities with chromophores.
Probable Cause: High-boiling, colored byproducts from the synthesis, or degradation of the product or impurities.
Solutions:
-
Activated Carbon Treatment:
-
Procedure: Dissolve the product in a suitable organic solvent. Add a small amount of activated carbon (charcoal), stir or heat gently for a short period, and then filter through a pad of celite. The activated carbon will adsorb many colored impurities.
-
-
Kugelrohr Distillation: This technique is excellent for purifying small quantities of liquids and can effectively separate your product from non-volatile, colored residues.
-
Column Chromatography: As mentioned previously, this is very effective at removing colored impurities, which are often more polar and will adhere strongly to the silica gel.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercially available this compound?
A1: Commercially available this compound is often sold at a purity of around 95%. This indicates that for many applications, further purification is necessary to remove isomeric and other process-related impurities.
Q2: How should I store this compound?
A2: It should be stored at room temperature in a tightly sealed container to prevent moisture absorption. While generally stable, prolonged exposure to high temperatures or UV light should be avoided to prevent potential degradation.
Q3: What analytical techniques are best for assessing the purity of this compound?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities, including stereoisomers.[12][13][14][15] Derivatization to a more volatile ester (e.g., methyl or silyl ester) may be necessary for better peak shape and resolution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is crucial for confirming the structure of the main component and identifying impurities. The spectra of the cis and trans isomers will show distinct differences in chemical shifts and coupling constants.[16]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection (at low wavelengths, ~210 nm) or coupled with a mass spectrometer (LC-MS) is a powerful tool for separating isomers and non-volatile impurities.[2][17][18]
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can confirm the presence of the carboxylic acid functional group (broad O-H stretch around 3000 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹).
Q4: Can I use this compound directly from the supplier for my reaction?
A4: This depends on the sensitivity of your reaction. For reactions that are sensitive to isomeric purity or trace impurities, it is highly recommended to purify the material before use. For less sensitive applications, the commercially available purity may be sufficient.
Experimental Protocols & Data
Protocol 1: Purification by Recrystallization (as a low-melting solid)
This protocol is applicable if the compound can be solidified at reduced temperatures.
-
Solvent Screening: In small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., hexanes, heptane, ethyl acetate, toluene, and mixtures thereof) at room temperature and upon heating. A good solvent system will show poor solubility at low temperatures and good solubility at elevated temperatures.
-
Dissolution: In an appropriately sized flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent system (e.g., a mixture of ethyl acetate and heptane).
-
Cooling: Slowly cool the solution to room temperature, then transfer to an ice bath or a refrigerator to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum.
Protocol 2: Preparative HPLC for Isomer Separation
-
Analytical Method Development: First, develop an analytical HPLC method that shows baseline separation of the cis and trans isomers.
-
System Setup: Use a preparative HPLC system with a column of the appropriate size for your sample amount.
-
Sample Preparation: Dissolve the crude material in the mobile phase.
-
Injection and Fraction Collection: Inject the sample and collect fractions corresponding to the two isomer peaks.
-
Solvent Removal: Combine the fractions for each isomer and remove the solvent under reduced pressure.
| Parameter | Normal Phase | Reversed Phase |
| Stationary Phase | Silica Gel | C18 |
| Mobile Phase | Hexane/Ethyl Acetate + 0.1% Acetic Acid | Acetonitrile/Water + 0.1% Formic Acid |
| Detection | UV at 210 nm | UV at 210 nm or MS |
Table 1: Starting conditions for HPLC method development.
Visualizing the Purification Workflow
Caption: Decision workflow for isomer separation.
References
- HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. (n.d.).
- SIELC Technologies. (n.d.).
- Process for separating cis and trans isomers of cyclopropane carboxylic acids. (n.d.).
- Synthesis method of 3-oxocyclobutanecarboxylic acid. (n.d.).
- Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chrom
- Process for the separation of isomers of substituted cyclopropanecarboxylic acids. (n.d.).
- Separation of cis and trans isomers of tetraalkyl - 1,3 - cyclobutanediols and novel compound obtained thereby. (n.d.).
- Process of separating cis and trans isomers of cyclopropane carboxylic acids. (n.d.).
- University of Rochester, Department of Chemistry. (n.d.).
- Process for The Separation of the (Dl) Cis- Trans-2, 2-Dimethyl-3-(2, 2-Disubstitutedvinyl)- Cyclopropane-1-Carboxylic Acid from. (2019). International Journal of Pharmaceutical Sciences Review and Research.
- HPLC Separation of Carboxylic Acids Using Porous Graphitized Carbon and Gradient Elution with Formic Acid Solutions. (n.d.). Semantic Scholar.
- Synthesis method of 3-oxocyclobutanecarboxylic acid. (n.d.).
- Sigma-Aldrich. (n.d.). This compound.
- 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. (n.d.).
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). PMC.
- Important Chemistry Tips-Solvents choose for recrystalliz
- 3-chlorocyclobutanecarboxylic acid. (n.d.). Organic Syntheses.
- 19 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. (2021). The Journal of Organic Chemistry.
- ChemicalBook. (n.d.). Cyclobutanecarboxylic acid(3721-95-7) 1H NMR spectrum.
- Curve of cyclobutanecarboxylic acid with GC-MS technique. (n.d.).
- Substituted cyclobutane carboxylic acid compounds and application thereof. (n.d.).
- Preparing method of 3-oxo-1-cyclobutane-carboxylic acid. (n.d.).
- Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. (n.d.). Agilent.
- ChemicalBook. (n.d.). 3-Oxocyclobutanecarboxylic acid.
- Synthesis of a Cycloketone
- Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester 4. (n.d.). The Royal Society of Chemistry.
- Purification of carboxylic acids by complexation with selective solvents. (n.d.).
- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (n.d.). MDPI.
- GC-MS-employed phytochemical characterization, synergistic antioxidant, and cytotoxic potential of Triphala methanol extract at non-equivalent r
- Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. (n.d.).
- Solvent design for crystallization of carboxylic acids. (n.d.).
- Gas Chromatography-Mass Spectrometry (GC-MS) determination of bioactive constituents from the methanolic and ethyl acetate. (2017).
- SpectraBase. (n.d.). Cyclobutane-carboxylic acid, ethyl ester - Optional[1H NMR] - Spectrum.
- SpectraBase. (n.d.). Cyclobutanecarboxylic acid, undec-10-enyl ester - Optional[13C NMR] - Chemical Shifts.
- ChemicalBook. (n.d.). 1-bromo-cyclobutanecarboxylic acid ethyl ester(35120-18-4) 1 h nmr.
- synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.pdf. (n.d.). TSI Journals.
- Identification, synthesis and structural confirmation of process-related impurities in proparacaine hydrochloride. (2020). PubMed.
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Technical Support Center: Optimization of Reaction Conditions for 3-Ethylcyclobutanecarboxylic Acid
Welcome to the technical support center for the synthesis and optimization of 3-Ethylcyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can present several challenges, including low yields, the formation of isomeric mixtures, and purification difficulties. This guide provides a comprehensive overview of a robust synthetic route, focusing on the optimization of reaction conditions and offering solutions to common problems encountered during the process.
Proposed Synthetic Pathway: Malonic Ester Synthesis
A reliable method for the synthesis of this compound is the malonic ester synthesis. This multi-step process involves the formation of a cyclobutane ring followed by decarboxylation.
Caption: Proposed synthetic workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 (Cyclization) | 1. Incomplete deprotonation of diethyl malonate. 2. Polymerization of 1,3-dibromopropane. 3. Reaction temperature is too low or too high. | 1. Ensure the sodium ethoxide (NaOEt) is freshly prepared or properly stored to maintain its reactivity. Use a slight excess of NaOEt. 2. Add the 1,3-dibromopropane slowly to the reaction mixture to maintain a low concentration. 3. Maintain the reaction temperature between 60-70 °C.[1] |
| Formation of side products in Step 2 (Alkylation) | 1. Presence of moisture in the reaction. 2. The base is not strong enough for complete deprotonation. 3. The reaction temperature is too high, leading to elimination reactions. | 1. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Use a strong, non-nucleophilic base like sodium hydride (NaH). 3. Maintain a low reaction temperature (e.g., 0 °C to room temperature). |
| Incomplete decarboxylation in Step 3 | 1. Insufficient heating. 2. The presence of impurities that interfere with the reaction. | 1. Heat the dicarboxylic acid intermediate to a temperature of 150-180 °C until CO2 evolution ceases.[1][2] 2. Purify the dicarboxylic acid intermediate before decarboxylation. |
| Difficulty in separating cis and trans isomers | The physical properties of the isomers are very similar. | 1. Fractional Distillation: If there is a sufficient difference in boiling points, fractional distillation under reduced pressure can be effective. 2. Chromatography: Column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can separate the isomers. 3. Crystallization: In some cases, selective crystallization of one isomer can be achieved from a suitable solvent.[3] |
| Product identification is unclear | The presence of a mixture of isomers can complicate spectral analysis. | 1. NMR Spectroscopy: Acquire both 1H and 13C NMR spectra. The relative integration of characteristic peaks can be used to determine the cis/trans ratio. 2D NMR techniques like COSY and HSQC can help in assigning the protons and carbons. 2. Mass Spectrometry: The mass spectrum will show the molecular ion peak, confirming the molecular weight. The fragmentation pattern can provide structural information. 3. Reference Spectra: If available, compare the acquired spectra with literature data for similar compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the expected cis/trans ratio of the final product?
A1: The stereochemical outcome of the reaction is not highly selective, and a mixture of cis and trans isomers is typically obtained. The exact ratio can be influenced by the reaction conditions, particularly in the alkylation and decarboxylation steps. The cis isomer is often the major product in similar cyclobutane syntheses.[3]
Q2: How can I confirm the stereochemistry of the isomers?
A2: The stereochemistry can be determined using 1H NMR spectroscopy by analyzing the coupling constants of the cyclobutane ring protons. In general, the coupling constants between cis protons are larger than those between trans protons. Nuclear Overhauser Effect (NOE) experiments can also be used to determine the spatial relationship between the substituents.
Q3: What are the common side reactions to be aware of?
A3: In the malonic ester synthesis, a common side reaction is the formation of dialkylated products.[4] During the cyclization step with 1,3-dibromopropane, there is a possibility of forming a six-membered ring product through the reaction of two molecules of the malonate with one molecule of the dihalide. Careful control of reaction conditions, such as high dilution, can minimize this.
Q4: What are the safety precautions for this synthesis?
A4: Sodium ethoxide and sodium hydride are highly reactive and flammable; they should be handled under an inert atmosphere and away from moisture. 1,3-Dibromopropane and ethyl iodide are alkylating agents and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. The decarboxylation step releases carbon dioxide, which can cause pressure buildup if performed in a closed system.
Experimental Protocols
Protocol 1: Synthesis of Diethyl 3-ethylcyclobutane-1,1-dicarboxylate
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add sodium metal (2.3 g, 0.1 mol) to absolute ethanol (50 mL) portion-wise to prepare sodium ethoxide.
-
To the sodium ethoxide solution, add diethyl malonate (16.0 g, 0.1 mol) dropwise at room temperature.
-
Add 1,3-dibromopropane (20.2 g, 0.1 mol) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction to room temperature and pour it into a mixture of ice and water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude diethyl cyclobutane-1,1-dicarboxylate.
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in anhydrous THF (100 mL) at 0 °C, add the crude diethyl cyclobutane-1,1-dicarboxylate (20.0 g, 0.1 mol) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then add ethyl iodide (17.2 g, 0.11 mol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain diethyl 3-ethylcyclobutane-1,1-dicarboxylate.
Caption: Workflow for the synthesis of the dicarboxylate intermediate.
Protocol 2: Synthesis of this compound
-
To a solution of diethyl 3-ethylcyclobutane-1,1-dicarboxylate (22.8 g, 0.1 mol) in ethanol (50 mL), add a solution of sodium hydroxide (12.0 g, 0.3 mol) in water (50 mL).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue to pH 1-2 with concentrated hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude 3-ethylcyclobutane-1,1-dicarboxylic acid.
-
Heat the crude dicarboxylic acid to 150-180 °C in a distillation apparatus.
-
Collect the distillate, which is the desired this compound, as a mixture of cis and trans isomers.
-
Purify the product by fractional distillation or column chromatography.
References
- Stereoselective synthesis of cis-1,3-disubstituted cyclobutyl kinase inhibitors. Org Lett. 2004 May 27;6(11):1853-6.
- Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. J Org Chem. 2021 Sep 3;86(17):11601-11609.
- Supporting Information for Nickel-Catalyzed Carboxylation of C–O Electrophiles with Formate. Angew. Chem. Int. Ed. 2018, 57, 7205.
- Stereochemistry of Cyclobutane and Heterocyclic Analogs.
- Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. J Am Chem Soc. 2021 Nov 24;143(46):19499-19505.
- Identification of Stereochemistry in Substituted Cycloalkanes. Chemistry School.
- By Transformation of Other Cyclobutanes. Houben-Weyl.
- Malonate Ester Multistep Roadmap Synthesis in Organic Chemistry. YouTube.
- Experimental characterization d
- 1,1-CYCLOBUTANEDICARBOXYLIC ACID. Organic Syntheses.
- 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity.
- Malonic ester synthesis. Wikipedia.
- Experimental characterization d
- Cyclobutane synthesis. Organic Chemistry Portal.
- Synthesis of malonic acid diethyl ester. PrepChem.com.
- Applications of C–H Functionalization Logic to Cyclobutane Synthesis. J Org Chem. 2014 Mar 7;79(5):2059-74.
- The Malonic Ester Synthesis- A Way to Synthesize a Carboxylic Acid. Chemistry LibreTexts.
- Malonic Ester Synthesis. OpenOChem Learn.
- Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters.
- Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. McGraw Hill.
- Malonic ester synthesis, mechanism and applic
- The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry.
- Mass Spec 3e Carboxylic Acids. YouTube.
- Malonic Ester Synthesis. Chemistry Steps.
- Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS. J Anal Methods Chem. 2017;2017:8151940.
- Mass Spectrometry - Fragmentation P
- Decarboxyl
- Process for the preparation of cyclobutane-1,2-dicarboxylic acid esters.
- ChemInform Abstract: Synthesis of cis‐ and trans‐1‐Amino‐3‐hydroxymethyl‐cyclobutane‐1‐carboxylic Acids. Sci-Hub.
- Mass Spectrometry Part 7 - Fragment
- Mass Spectrometry: Fragment
- Decarboxylation of 1,3 dicarboxylic species. Reddit.
- Rational Design, Synthesis and In Vitro Activity of Diastereomeric Cis-/Trans-3-Substituted-3,4-Dihydroisocoumarin-4-Carboxylic Acids as Potential Carnitine Acetyltransferase Inhibitors. Molecules. 2021 Sep;26(18):5641.
- 3-chlorocyclobutanecarboxylic acid. Organic Syntheses.
- Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. J Am Chem Soc. 2021 Jun 2;143(21):8194-8203.
- Cyclopent-3-ene-1,1-dicarboxylic acid diethyl ester. The Royal Society of Chemistry.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. 2017 Mar;22(3):477.
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Technical Support Center: 3-Ethylcyclobutanecarboxylic Acid Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 3-Ethylcyclobutanecarboxylic Acid. This molecule is a valuable building block in pharmaceutical and materials science research. Its synthesis, typically achieved via a malonic ester pathway, is robust but requires careful control of reaction conditions to minimize the formation of characteristic impurities. This guide provides detailed troubleshooting advice and protocols to help researchers identify, mitigate, and eliminate common impurities, thereby improving final product purity and overall yield.
The general synthetic route involves the alkylation of an appropriate malonic ester, followed by cyclization with a 1,3-dihalopropane, and concluding with ester hydrolysis and decarboxylation. Impurities can arise at each of these critical stages.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and where are the critical steps for impurity formation?
A1: The most prevalent and adaptable method is the malonic ester synthesis.[1][2][3] The key stages prone to impurity formation are:
-
Alkylation: The initial alkylation of diethyl malonate to form diethyl ethylmalonate can sometimes lead to dialkylation if stoichiometry is not precisely controlled.[4]
-
Cyclization: The reaction of the ethylmalonate enolate with 1,3-dibromopropane is the crucial ring-forming step. The primary competing side reaction is intermolecular polymerization or the formation of a linear tetraester, which occurs when one enolate reacts with two molecules of the dihalide.[5]
-
Hydrolysis & Decarboxylation: The final step involves hydrolyzing the diester to a dicarboxylic acid, followed by thermal decarboxylation. Incomplete decarboxylation is a frequent source of impurity, leaving residual 3-ethylcyclobutane-1,1-dicarboxylic acid in the final product.[6][7]
Q2: My overall yield is consistently low. What are the most likely causes?
A2: Low overall yield can typically be attributed to two main factors:
-
Competing Side Reactions: The formation of byproducts, particularly the linear tetraester during the cyclization step, consumes starting materials and reduces the yield of the desired cyclized intermediate.[5] This is often exacerbated by non-optimal reaction concentrations or slow intramolecular cyclization.
-
Mechanical Losses During Workup: Carboxylic acids can be challenging to purify. Losses can occur during aqueous extractions if the pH is not carefully controlled, or during distillation/crystallization if the product is volatile or forms an inseparable mixture with impurities. A thorough review of your extraction and purification protocols is recommended.[8]
Q3: Why is it important to use sodium ethoxide as the base instead of something more common like sodium hydroxide?
A3: This is a critical point for maintaining the integrity of the ester groups. Using sodium hydroxide would cause saponification (hydrolysis) of the diethyl ester starting material into a sodium carboxylate salt, which would not proceed through the desired reaction pathway.[9] Furthermore, using a different alkoxide base (e.g., sodium methoxide) would lead to transesterification, resulting in a mixture of methyl and ethyl esters, which complicates purification and subsequent steps.[4][9] Using sodium ethoxide (NaOEt) in ethanol ensures that the base matches the ester, preventing both hydrolysis and transesterification.[9]
Troubleshooting Guide: Specific Issues & Solutions
Problem 1: My final product shows two acidic spots on TLC and a second, higher molecular weight peak in LC-MS.
-
Probable Cause: This is a classic sign of incomplete decarboxylation . The major impurity is likely 3-ethylcyclobutane-1,1-dicarboxylic acid, the precursor to your final product. This di-acid is more polar than the desired mono-acid, resulting in a lower Rf on TLC, and has a molecular weight 44 amu higher (due to the extra -COOH group).
-
Solution & Protocol:
-
Confirm the Impurity: Obtain an MS spectrum. The impurity should show an [M-H]⁻ ion at (M+44) relative to your product.
-
Optimize Decarboxylation: The decarboxylation of cyclobutane-1,1-dicarboxylic acids typically requires heating between 160-180 °C.[5][6] If your reaction was performed at a lower temperature or for too short a time, it may be incomplete.
-
Protocol for Re-processing:
-
Place the impure product in a round-bottom flask equipped with a short path distillation head and a thermometer to monitor the vapor temperature.
-
Heat the flask in an oil or sand bath to 170-180 °C.
-
Observe for the evolution of CO₂ gas (bubbling).
-
Hold at this temperature until gas evolution ceases completely (typically 1-2 hours).
-
Allow the flask to cool slightly, then purify the resulting crude product by vacuum distillation or recrystallization.
-
-
Problem 2: The crude reaction mixture from the cyclization step is a viscous, non-distillable oil, and the yield of the desired cyclized diester is very low.
-
Probable Cause: This strongly suggests that the dominant reaction pathway was intermolecular polymerization instead of the desired intramolecular cyclization. The sodiomalonate enolate reacted with one end of the 1,3-dibromopropane, and the resulting intermediate was then attacked by another enolate molecule before it could cyclize. This leads to the formation of long-chain poly-esters. A significant side product is often the tetraethyl ester derived from two molecules of malonate and one of the dihalide.[5]
-
Solution & Workflow:
-
Employ High Dilution Conditions: The key to favoring intramolecular cyclization is to run the reaction at very high dilution. This reduces the probability of two reactant molecules encountering each other in solution.
-
Slow Addition: The 1,3-dibromopropane should be added very slowly to the solution of the enolate. This maintains a low instantaneous concentration of the dihalide, further favoring the intramolecular pathway.
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}
Caption: Troubleshooting workflow for low cyclization yield.
-
Problem 3: My final product is contaminated with a neutral, non-acidic impurity that is difficult to separate by distillation.
-
Probable Cause: This is likely unreacted diethyl 3-ethylcyclobutane-1,1-dicarboxylate , the diester intermediate. This occurs if the hydrolysis step (saponification) was incomplete. Its boiling point can be close to that of the product, making separation by distillation challenging.
-
Solution & Protocol:
-
Utilize Acid-Base Extraction: This is the most effective way to separate a carboxylic acid from a neutral ester.
-
Protocol for Purification by Extraction:
-
Dissolve the impure product in a suitable organic solvent like diethyl ether or ethyl acetate (approx. 10 volumes).
-
Transfer the solution to a separatory funnel and extract with 1 M sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution (3 x 5 volumes). The carboxylic acid will move to the aqueous layer as its sodium salt, while the neutral ester remains in the organic layer.
-
Combine the aqueous layers.
-
Cool the combined aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH is ~1-2 (test with pH paper). The carboxylic acid will precipitate or form an oil.
-
Extract the acidified aqueous layer with fresh diethyl ether or ethyl acetate (3 x 5 volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified carboxylic acid.[8]
-
-
Data Summary of Common Impurities
| Impurity Name | Structure | Formation Stage | Identification Method | Mitigation Strategy |
| Diethyl Diethylmalonate | EtOOC-CH(Et)₂-COOEt | Alkylation | GC-MS | Precise 1:1 stoichiometry of NaOEt to Diethyl Malonate.[4] |
| 3-Ethylcyclobutane-1,1-dicarboxylic Acid | HOOC-C(Et)(CH₂)₂CH-COOH | Decarboxylation | TLC, LC-MS (M+44) | Increase decarboxylation temperature (160-180°C) and time.[6] |
| Diethyl 3-ethylcyclobutane-1,1-dicarboxylate | EtOOC-C(Et)(CH₂)₂CH-COOEt | Hydrolysis | GC-MS, Acid-Base Extraction | Ensure complete saponification; use excess base and sufficient reflux time. |
| Linear Tetraester/Polymer | EtOOC-C(Et)(-(CH₂)₃-C(Et)(COOEt)-)n-COOEt | Cyclization | GPC, NMR | Use high dilution conditions and slow addition of 1,3-dibromopropane.[5] |
Key Reaction Pathway and Impurity Formation
The desired synthesis proceeds through a sequence of enolate formation, cyclization, and finally hydrolysis/decarboxylation. The most critical side reaction is the intermolecular reaction that competes with the intramolecular cyclization.
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Caption: General synthesis pathway and key impurity branch point.
References
-
PrepChem (2023). Preparation of diethyl ethylmalonate. Available at: [Link][10]
-
ScienceMadness.org (2020). Synthesis of diethyl diethylmalonate. Available at: [Link][11]
-
Organic Syntheses. Malonic acid, methyl-, diethyl ester. Available at: [Link][12]
-
VibzzLab (2023). Diethyl Malonate : Synthesis via Fischer Esterification. YouTube. Available at: [Link][13]
-
Organic Syntheses. 1,1-CYCLOBUTANEDICARBOXYLIC ACID AND CYCLOBUTANECARBOXYLIC ACID. Available at: [Link][5]
-
Study.com. What cyclic product is formed from the below dihalide using the malonic ester synthesis? Available at: [Link][14]
-
Science of Synthesis (2005). Houben-Weyl Methods of Molecular Transformations Vol. 21: Three- and Four-Membered Carbocyclic Rings. Thieme. Available at: [Link][6]
-
LookChem. General procedures for the purification of Carboxylic acids. Available at: [Link][8]
-
Khan Academy (2014). Decarboxylation. YouTube. Available at: [Link][7]
-
Master Organic Chemistry (2025). The Malonic Ester and Acetoacetic Ester Synthesis. Available at: [Link][15]
-
Chemistry LibreTexts (2025). Alkylation of Enolate Ions. Available at: [Link][16]
-
Online Chemistry Notes (2022). Malonic ester synthesis (of carboxylic acids). Available at: [Link][3]
-
Chemistry LibreTexts (2020). Malonic Ester Synthesis. Available at: [Link][2]
-
Organic Chemistry Tutor. Malonic Ester Synthesis. Available at: [Link][1]
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Technical Support Center: Troubleshooting Low Yield in Cyclobutane Ring Formation
Welcome to the Technical Support Center for cyclobutane ring formation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with these synthetically valuable, yet often temperamental, reactions. The construction of the strained four-membered cyclobutane ring is a cornerstone in the synthesis of numerous natural products and pharmaceutical agents.[1][2][3][4] However, achieving high yields can be elusive.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. We will delve into the causality behind common experimental pitfalls and offer field-proven, actionable solutions to enhance your reaction outcomes.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is dedicated to tackling the most common and specific problems encountered during cyclobutane synthesis, with a primary focus on the widely employed [2+2] cycloaddition reactions.
Question 1: My photochemical [2+2] cycloaddition is resulting in a low yield or no product. What are the primary factors to investigate?
Low yields in photochemical [2+2] cycloadditions are a frequent issue and can often be traced back to several key experimental parameters. These reactions, which are considered textbook chemistry, still require careful optimization to be successful.[5]
Underlying Causes & Solutions:
-
Incorrect Wavelength or Light Source: The alkene partner must be able to absorb light to reach an excited state.[6] If the wavelength of your light source does not overlap with the absorbance spectrum of your substrate, the reaction will not proceed efficiently.
-
Troubleshooting Protocol:
-
Verify Substrate Absorbance: Use a UV-Vis spectrophotometer to determine the λ_max_ of your conjugated reaction partner.
-
Match Light Source to Substrate: Ensure your lamp (e.g., mercury lamp, LED) emits at or near the substrate's λ_max_. For example, some reactions proceed smoothly at 370 nm but fail at higher wavelengths.[5]
-
Consider Photosensitizers: If your substrate has poor absorbance in a convenient spectral region, employ a triplet sensitizer like benzophenone or thioxanthone.[5][7] The sensitizer absorbs the light and transfers the energy to your reactant.
-
-
-
Sub-optimal Reaction Concentration: The concentration of your reactants can significantly impact the outcome.
-
Troubleshooting Protocol:
-
For Intermolecular Reactions: If the concentration is too low, the excited state molecule may relax back to the ground state before it can encounter a reaction partner. A systematic increase in concentration should be explored.
-
For Intramolecular Reactions: Dilute conditions are often necessary to favor the intramolecular pathway and prevent intermolecular dimerization or polymerization.[8]
-
-
-
Presence of Quenchers: Dissolved oxygen and other impurities can quench the excited triplet state, preventing the desired cycloaddition.
-
Troubleshooting Protocol:
-
Degas Your Solvent: Thoroughly degas the solvent before use by bubbling an inert gas (e.g., argon or nitrogen) through it or by using freeze-pump-thaw cycles.
-
Purify Reactants: Ensure your starting materials are free from quenching impurities.
-
-
-
Side Reactions: Polymerization of the starting material, particularly with substrates like styrene, can be a significant competing reaction.[5]
-
Troubleshooting Protocol:
-
Adjust Temperature: Lowering the reaction temperature can sometimes suppress polymerization pathways.[9]
-
Modify Solvent: The choice of solvent can influence the rates of competing reactions. A solvent screen is often a valuable optimization step.
-
-
Question 2: My thermal [2+2] cycloaddition of a ketene is giving a low yield. What are the likely culprits?
Thermal [2+2] cycloadditions, particularly those involving ketenes, are powerful tools for cyclobutane synthesis.[6] However, their success is highly dependent on controlling the reactivity of the ketene intermediate.
Underlying Causes & Solutions:
-
Inefficient Ketene Generation: Ketenes are typically generated in situ from acid chlorides and a non-nucleophilic base like triethylamine.[6] Incomplete formation of the ketene will naturally lead to low product yield.
-
Troubleshooting Protocol:
-
Base Selection and Purity: Ensure the amine base is pure and free of nucleophilic impurities. The use of freshly distilled triethylamine is recommended.
-
Reaction Temperature: The elimination reaction to form the ketene is temperature-dependent. Ensure the reaction is conducted at the optimal temperature for ketene formation without promoting decomposition.
-
-
-
Ketene Dimerization or Polymerization: Ketenes are highly reactive and can readily dimerize or polymerize if they do not react with the intended ketenophile.
-
Troubleshooting Protocol:
-
Slow Addition: Add the acid chloride to the solution of the alkene and base dropwise. This maintains a low concentration of the ketene at any given time, favoring the intermolecular reaction with the alkene over self-reaction.
-
Stoichiometry: Use a slight excess of the ketenophile to ensure the ketene is efficiently trapped.
-
-
-
Solvent Effects: The polarity of the solvent can influence the reaction mechanism and the stability of any intermediates.
-
Troubleshooting Protocol:
-
Question 3: I am observing significant formation of dimers and other oligomeric byproducts. How can I favor the desired cyclobutane product?
The formation of dimers and oligomers is a common side reaction, especially in intermolecular cycloadditions.
Underlying Causes & Solutions:
-
High Concentration: As mentioned previously, high concentrations of reactants can favor intermolecular side reactions.
-
Troubleshooting Protocol:
-
Systematic Dilution: Perform a series of reactions at decreasing concentrations to find the optimal balance between reaction rate and suppression of side products.
-
-
-
Reaction Temperature: Higher temperatures can sometimes promote undesired side reactions.
-
Troubleshooting Protocol:
-
Temperature Optimization: Run the reaction at a range of temperatures to determine if a lower temperature can minimize byproduct formation without significantly impacting the rate of the desired reaction.[9]
-
-
Frequently Asked Questions (FAQs)
This section addresses broader questions about cyclobutane formation to enhance your foundational knowledge.
What are the most common methods for synthesizing cyclobutane rings?
The most prevalent methods for constructing cyclobutane rings include:
-
[2+2] Photocycloaddition: This light-induced reaction between two alkenes is a powerful method for forming four-membered rings.[6]
-
Thermal [2+2] Cycloaddition: While thermally forbidden for many simple alkenes, these reactions are feasible with activated substrates like ketenes.[6]
-
Metal-Catalyzed Cycloadditions: Various transition metals can catalyze [2+2] cycloadditions, often offering unique reactivity and selectivity.[1][11]
-
Ring Contraction/Expansion Reactions: Methods like the contraction of pyrrolidines or the expansion of cyclopropanes can also yield cyclobutane structures.[1][12]
How does solvent choice impact the yield and stereoselectivity of a [2+2] cycloaddition?
Solvent choice is a critical parameter that can dramatically influence the outcome of a [2+2] cycloaddition.
-
Polarity and Mechanism: The polarity of the solvent can affect the reaction mechanism. For reactions that proceed through a polar, zwitterionic intermediate, polar solvents can stabilize this intermediate, potentially altering the reaction pathway from a concerted to a stepwise mechanism.[10] Conversely, nonpolar solvents may favor a more concerted-like transition state.[9]
-
Stereoselectivity: By influencing the transition state geometry, the solvent can impact the diastereoselectivity of the reaction. For instance, switching to a less polar solvent can sometimes improve diastereoselectivity.[9]
| Solvent Type | Potential Effects | Common Examples |
| Nonpolar | May favor concerted pathways, can improve stereoselectivity.[9] | Toluene, Hexane, Benzene |
| Polar Aprotic | Can stabilize polar intermediates, may alter reaction mechanism.[10] | Acetonitrile, Dichloromethane, THF |
| Polar Protic | Can interact with reactants and intermediates through hydrogen bonding. | Methanol, 2,2,2-Trifluoroethanol (TFE) |
My reaction has low diastereoselectivity. What strategies can I employ to improve it?
Achieving high diastereoselectivity is a common challenge in cyclobutane synthesis. Several strategies can be employed to control the stereochemical outcome.
-
Lewis Acid Catalysis: The addition of a Lewis acid can coordinate to one of the reactants, enforcing a more rigid and organized transition state, which can lead to higher diastereoselectivity.[9]
-
Steric Hindrance: Incorporating bulky substituents on the reactants can create a steric bias, favoring the formation of the less hindered diastereomer.[9]
-
Temperature Control: Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy.
-
Intramolecular Reactions: If feasible, designing an intramolecular version of the reaction can enforce a specific regiochemical and stereochemical outcome due to the constraints of the tether connecting the two reacting moieties.[9][13]
Experimental Workflow & Visualization
To aid in your troubleshooting efforts, the following workflow and diagrams illustrate key decision-making processes.
Troubleshooting Workflow for Low Yield in Photochemical [2+2] Cycloadditions
Caption: A decision tree for troubleshooting low yields in photochemical [2+2] cycloadditions.
Competing Reaction Pathways in Cyclobutane Formation
Caption: A diagram illustrating the competition between desired cycloaddition and common side reactions.
References
-
Solvent Effects on Structure and Reaction Mechanism: A Theoretical Study of [2 + 2] Polar Cycloaddition between Ketene and Imine. The Journal of Physical Chemistry B - ACS Publications. Available at: [Link]
-
Photochemical [2 + 2] Cycloaddition of Alkenes with Maleimides: Highlighting the Differences between N-Alkyl vs N-Aryl Maleimides. NIH. Available at: [Link]
-
Photochemical (2+2) Cycloaddition Reaction. AK Lectures. Available at: [Link]
-
Optimization of the photocatalyzed intramolecular [2+2] cycloaddition. ResearchGate. Available at: [Link]
-
The Effect of Solvent–Substrate Noncovalent Interactions on the Diastereoselectivity in the Intramolecular Carbonyl-Ene and the Staudinger [2 + 2] Cycloaddition Reactions. The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]
-
Optimization of the Reaction Conditions for the Photochemical [2 + 2] Cycloaddition of Styrene to N-Aryl Maleimides. ResearchGate. Available at: [Link]
-
Solvent effects in thermal (2 + 2) cycloaddition reactions. Intramolecular capture of 1,4-dipolar intermediates vs. (2 + 2) cycloaddition in reactions of 3-(1-pyrrolidinyl)thiophenes with electron-deficient acetylenes. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Substituent and Solvent Effects in the [2 + 2] Cycloaddition Reaction between Olefins and Isocyanates. Journal of the American Chemical Society. Available at: [Link]
-
Thermal and Photochemical Mechanisms for Cyclobutane Formation in Bielschowskysin Biosynthesis. ResearchGate. Available at: [Link]
-
What reactions can cyclobutanol participate in? BTC Blog. Available at: [Link]
-
1.2: Cycloaddition Reactions. Chemistry LibreTexts. Available at: [Link]
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Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. Chemical Reviews - ACS Publications. Available at: [Link]
-
Electrocyclic Reactions. Master Organic Chemistry. Available at: [Link]
-
Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives. PMC - NIH. Available at: [Link]
-
Synthesis of chiral cyclobutanes via rhodium/diene-catalyzed asymmetric 1,4-addition: a dramatic ligand effect on the diastereoselectivity. Chemical Communications (RSC Publishing). Available at: [Link]
-
Diastereoselective Synthesis of N‐Heterocycle Substituted Cyclobutanes via Michael Addition onto Cyclobutenes. ResearchGate. Available at: [Link]
-
Cyclobutane and Cyclobutene Synthesis: Catalytic Enantioselective [2+2] Cycloadditions. PubMed. Available at: [Link]
-
Cyclobutane. Wikipedia. Available at: [Link]
-
Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. Available at: [Link]
-
Catalytic Approaches to Assemble Cyclobutane Motifs in Natural Product Synthesis. ResearchGate. Available at: [Link]
-
Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. PMC - NIH. Available at: [Link]
-
Catalytic approaches to assemble cyclobutane motifs in natural product synthesis. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
-
Enantioselective crossed intramolecular [2+2] photocycloaddition reactions mediated by a chiral chelating Lewis acid. RSC Publishing. Available at: [Link]
-
Synthesis, Structural Characterization, and Photochemical [2 + 2] Cycloaddition of a Coordination Polymer: Multiweek Inorganic–Organic Chemistry Experiments. Journal of Chemical Education - ACS Publications. Available at: [Link]
-
Strategies to synthesize D−A cyclobutanes. ResearchGate. Available at: [Link]
-
Reaction of cyclopropane and cyclobutane. Slideshare. Available at: [Link]
-
Intramolecular competition between alkenes in ketene–alkene [2+2] cycloaddition. A theoretical study. ResearchGate. Available at: [Link]
-
Troubleshooting: How to Improve Yield. Department of Chemistry : University of Rochester. Available at: [Link]
-
Formal [2 + 2 + 2] Cycloaddition Strategy Based on an Intramolecular Propargylic Ene Reaction/Diels-Alder Cycloaddition Cascade. PubMed Central. Available at: [Link]
-
Applications of C–H Functionalization Logic to Cyclobutane Synthesis. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates. PMC - PubMed Central. Available at: [Link]
-
Help with understanding 2+2 cycloadditions. Reddit. Available at: [Link]
-
Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Baran Lab. Available at: [Link]
-
2+ 2 Cycloaddition Reaction | Pericyclic Reaction | TRICKS. YouTube. Available at: [Link]
-
Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. PMC - NIH. Available at: [Link]
-
Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2 + 2] Photopolymerization. ACS Macro Letters. Available at: [Link]
-
[2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. RSC Publishing. Available at: [Link]
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Removal of unreacted starting materials from 3-Ethylcyclobutanecarboxylic acid
Introduction for the Senior Scientist
Welcome to the technical support guide for the purification of 3-Ethylcyclobutanecarboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are engaged in the synthesis of this compound and require robust methods for isolating the target molecule from unreacted starting materials and reaction byproducts.
The synthesis of substituted cycloalkane carboxylic acids, such as this compound, frequently employs methods like the malonic ester synthesis.[1][2] This classic yet powerful route involves the alkylation of a malonic ester followed by hydrolysis and decarboxylation. While effective, this process can result in a crude product containing a mixture of the desired acid, unreacted esters, and partially hydrolyzed intermediates. Achieving high purity is critical for subsequent reactions, biological assays, and regulatory submissions.
This guide provides a structured, question-and-answer-based approach to troubleshoot common purification challenges. It moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and optimize these methods for your specific experimental context.
Troubleshooting and Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude reaction mixture after synthesizing this compound?
A1: Assuming a synthesis route based on the malonic ester pathway, your primary impurities are typically non-acidic (neutral) organic molecules. The most common species include:
-
Unreacted Diethyl Malonate: The starting diester is often used in excess and has a high boiling point, making it persistent after solvent evaporation.[3][4]
-
Intermediate Diester (e.g., Diethyl 2-ethylcyclobutane-1,1-dicarboxylate): This is the direct precursor to your product before the final hydrolysis and decarboxylation step. Incomplete hydrolysis is a common issue.[5][6]
-
Partially Hydrolyzed Byproducts: Species such as ethyl hydrogen 2-ethylcyclobutane-1,1-dicarboxylate may be present if hydrolysis is incomplete.
-
Dialkylated Malonic Esters: Side reactions can sometimes lead to the formation of dialkylated byproducts, which also remain as neutral esters.[1]
The key challenge is separating your desired carboxylic acid from these structurally related but chemically distinct ester compounds.
Q2: My crude product is an oily mixture. What is the most efficient and scalable method for initial purification?
A2: The most robust and widely applicable method for this specific separation is liquid-liquid acid-base extraction . This technique leverages the significant difference in acidity between your carboxylic acid product and the neutral ester impurities.
The Scientific Principle: this compound, like other carboxylic acids, is acidic enough to be deprotonated by a weak aqueous base (like sodium bicarbonate). This converts the acid into its water-soluble carboxylate salt, allowing it to move from an organic solvent into the aqueous phase. The unreacted esters, which are not acidic, remain in the organic solvent. This partitioning behavior provides a clean and efficient separation.[7]
This method is superior to distillation as a first step because the boiling points of the product and high-molecular-weight ester impurities can be quite close, potentially requiring highly efficient and slow fractional distillation.[8]
Q3: Can you provide a detailed, field-tested protocol for the acid-base extraction of this compound?
A3: Certainly. This protocol is designed to be self-validating by including checks to ensure the separation is proceeding correctly.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude oily product in a suitable water-immiscible organic solvent. A good starting choice is diethyl ether or ethyl acetate (approx. 10 mL of solvent per 1 g of crude product).
-
Initial Wash (Optional but Recommended): Transfer the organic solution to a separatory funnel and wash once with a saturated aqueous solution of sodium chloride (brine). This helps to remove any highly water-soluble impurities. Discard the aqueous brine layer.
-
Base Extraction:
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel (an equal volume to the organic layer is a good starting point).
-
Causality Check: Use NaHCO₃ instead of a strong base like NaOH to prevent the potential saponification (hydrolysis) of your ester impurities, which would contaminate your final product.[9]
-
Stopper the funnel and invert it gently, venting frequently to release the CO₂ gas that evolves from the acid-base reaction. Failure to vent can lead to a dangerous pressure buildup.
-
Once gas evolution subsides, shake the funnel vigorously for 1-2 minutes. Allow the layers to separate completely.
-
-
Separation of Layers:
-
Drain the lower aqueous layer (containing your product as the sodium salt) into a clean Erlenmeyer flask.
-
Repeat the base extraction (Step 3) on the organic layer two more times, combining all aqueous extracts in the same flask. This ensures complete recovery of your product.
-
Self-Validation: After the third extraction, you can test a drop of the aqueous layer with pH paper to ensure it is still basic (pH > 8).
-
-
Re-extraction of Aqueous Layer: Wash the combined aqueous extracts once with a fresh portion of diethyl ether to remove any residual neutral impurities that may have been physically carried over. Discard this ether wash.
-
Acidification and Product Isolation:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (pH 1-2, check with pH paper). You should observe the formation of a precipitate or an oily layer, which is your purified carboxylic acid.
-
Extract the purified acid from the acidified aqueous solution using three portions of diethyl ether or ethyl acetate.
-
-
Final Workup:
-
Combine the organic extracts containing your pure product.
-
Dry the organic solution over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Q4: The extraction worked, but I suspect minor impurities remain. What is a suitable secondary purification technique?
A4: If trace impurities persist, vacuum distillation is the recommended next step. Since the likely remaining impurities are structurally similar byproducts from the synthesis, their boiling points might be close to that of your product. Distilling under reduced pressure lowers the boiling points of all components, preventing thermal decomposition and enhancing the separation efficiency between compounds with high boiling points.
Before proceeding, it is crucial to consult literature for the boiling point of this compound at various pressures, or to perform a small-scale trial distillation to determine the optimal conditions.
Q5: How can I definitively confirm the purity and identity of my final product?
A5: A combination of spectroscopic methods is essential for unequivocally verifying the purity and structure of your this compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool. A pure sample will show characteristic signals for the ethyl group (a triplet and a quartet) and the cyclobutane ring protons. Crucially, you should look for the absence of signals from diethyl malonate (typically a singlet or triplet around 3.3-4.2 ppm and a triplet around 1.3 ppm for the ethoxy groups).[8]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will confirm the number of unique carbon atoms in your molecule and their chemical environment. The key signal to identify is the carboxylic acid carbonyl carbon (typically >170 ppm).
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Look for a very broad absorption band in the region of 2500-3300 cm⁻¹ (characteristic of the O-H stretch of a carboxylic acid) and a sharp, strong absorption around 1700 cm⁻¹ (for the C=O carbonyl stretch).
-
GC-MS (Gas Chromatography-Mass Spectrometry): This technique separates components in time (GC) and provides their mass-to-charge ratio (MS). A pure sample should show a single major peak in the chromatogram, and the mass spectrum should show a molecular ion peak corresponding to the molecular weight of your product (128.17 g/mol ).[10][11]
Data Summaries for Purification Planning
For effective planning of purification, refer to the physical properties of the target compound and the most common impurity.
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Solubility in Water |
| This compound | C₇H₁₂O₂ | 128.17[10][11] | ~190-210 (estimated) | Slightly soluble |
| Diethyl Malonate (Impurity) | C₇H₁₂O₄ | 160.17[4][12] | 199[3][4][8] | Negligible[3][13] |
Visualized Workflows
A clear understanding of the process flow is essential for successful execution. The following diagrams illustrate the logic behind the purification strategy.
Diagram 1: Workflow for Acid-Base Extraction Purification.
References
-
Wikipedia. Diethyl malonate. [Link]
-
Grokipedia. Diethyl malonate. [Link]
-
Common Organic Chemistry. Diethyl Malonate. [Link]
-
Stenutz. diethyl malonate. [Link]
-
PubChem. Diethyl Malonate. [Link]
-
Organic Syntheses. Malonic acid, methyl-, diethyl ester. [Link]
-
PubChem. Ethyl cyclobutanecarboxylate. [Link]
-
PubChem. Ethyl 3-oxocyclobutanecarboxylate. [Link]
-
Organic Syntheses. CYCLOBUTANECARBOXYLIC ACID. [Link]
-
PubChem. 3,3-Dimethylcyclobutanecarboxylic acid. [Link]
-
The Organic Chemistry Tutor. Malonic Ester Synthesis Reaction Mechanism. [Link]
-
Sciencemadness Discussion Board. Esterification of Malonic Acid to DiEthyl Malonate. [Link]
-
Cheméo. Cyclobutane carboxylic acid, 3-tert-butyl, ethyl ester, cis-. [Link]
-
Wikipedia. Malonic ester synthesis. [Link]
-
University of Calgary. Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. [Link]
-
Organic Syntheses. acetonedicarboxylic acid. [Link]
- Google Patents. CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
YouTube. Synthesis of Cyclopropanecarboxylic Acid. [Link]
- Google Patents. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid.
-
YouTube. Synthesis of a Cycloketone from Dicarboxylic Acid. [Link]
- Google Patents. CN101555205B - Preparing method of 3-oxo-1-cyclobutane-carboxylic acid.
-
NIST WebBook. Diethyl 1,1-cyclobutanedicarboxylate. [Link]
-
PubChem. Diethyl 1,1-cyclobutanedicarboxylate. [Link]
-
Organic Syntheses. Cyclopropane-1,1-dicarboxylic acid. [Link]
- Google Patents.
-
Beilstein Journal of Organic Chemistry. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. [Link]
-
PubChem. Ethylmalonic acid. [Link]
-
ResearchGate. 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as.... [Link]
- Google Patents. CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid.
-
PubMed. An Unusually High Excretion of Ethylmalonic Acid in a Patient with Multiple Acyl-CoA Dehydrogenase Deficiency. [Link]
-
Human Metabolome Database. Showing metabocard for Ethylmalonic acid (HMDB0000622). [Link]
-
PubMed. Ethylmalonic aciduria is associated with an amino acid variant of short chain acyl-coenzyme A dehydrogenase. [Link]
-
PubMed. Ethylmalonic acid impairs brain mitochondrial succinate and malate transport. [Link]
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Stability of 3-Ethylcyclobutanecarboxylic acid under acidic conditions
Welcome to the technical support resource for 3-Ethylcyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling and stability of this compound, particularly under acidic conditions.
Introduction
This compound is a valuable building block in organic synthesis, notable for its strained four-membered ring. This inherent ring strain, a combination of angle and torsional strain, makes the cyclobutane moiety susceptible to various chemical transformations, offering unique synthetic pathways.[1][2][3] However, this reactivity also presents stability challenges, especially in acidic environments where acid-catalyzed rearrangements and ring-opening reactions can occur.[1][4] This guide provides practical, experience-based insights to help you navigate these challenges and ensure the integrity of your experiments.
Part 1: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, purification, or use of this compound in acidic media.
Issue 1: Low or No Yield of the Desired Product
Symptom: After performing a reaction with this compound under acidic conditions, analysis (e.g., NMR, GC-MS) shows a low yield of the expected product, or its complete absence.
Potential Causes & Solutions:
-
Cause A: Acid-Catalyzed Ring Opening. The high ring strain of the cyclobutane ring (approximately 26.3 kcal/mol) makes it susceptible to cleavage under strong acidic conditions, especially at elevated temperatures.[2][5][6] This can lead to the formation of acyclic byproducts.
-
Solution:
-
Acid Choice: Opt for milder acidic conditions. If your reaction allows, consider using a weaker Brønsted acid or a Lewis acid that is less prone to promoting ring opening.[1]
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Monitor the reaction closely to avoid prolonged heating.
-
Reaction Time: Minimize the reaction time to reduce the exposure of the cyclobutane ring to the acidic medium.
-
-
-
Cause B: Isomerization or Rearrangement. Acidic conditions can catalyze the rearrangement of the cyclobutane ring, potentially leading to the formation of more stable cyclopentane or other rearranged products.[4]
-
Solution:
-
Careful Catalyst Selection: Screen different acid catalysts to find one that selectively promotes the desired reaction without causing skeletal rearrangements.
-
Solvent Effects: The choice of solvent can influence the stability of carbocation intermediates that may lead to rearrangements. Experiment with solvents of varying polarity.
-
-
-
Cause C: Unwanted Decarboxylation. While generally stable, prolonged exposure to high temperatures in strongly acidic or basic media can potentially lead to decarboxylation, though this is more common for β-keto acids or gem-dicarboxylic acids.[7]
-
Solution:
-
Temperature Management: As with ring opening, maintain strict temperature control and avoid excessive heating.
-
pH Control: If the reaction pH can be adjusted, avoid extremes that might favor decarboxylation.
-
-
Issue 2: Presence of Multiple Unidentified Byproducts
Symptom: Chromatographic analysis (TLC, GC, HPLC) of the crude reaction mixture shows multiple spots or peaks that do not correspond to the starting material or the desired product.
Potential Causes & Solutions:
-
Cause A: Competing Reaction Pathways. The reactivity of the cyclobutane ring can lead to a variety of side reactions under acidic conditions, such as elimination, addition, or polymerization, especially if other functional groups are present.
-
Solution:
-
Protecting Groups: If other functional groups in the molecule are interfering, consider using appropriate protecting groups.
-
Reaction Optimization: Systematically vary reaction parameters (temperature, concentration, catalyst loading) to favor the desired reaction pathway. A Design of Experiments (DoE) approach can be highly effective here.
-
-
-
Cause B: Degradation During Workup or Purification. The acidic conditions used in the reaction might be carried over into the workup, or the purification method itself (e.g., silica gel chromatography with acidic eluents) could be causing degradation.
-
Solution:
-
Neutralizing Workup: Ensure that the reaction mixture is thoroughly neutralized before extraction and concentration. A mild basic wash (e.g., saturated sodium bicarbonate solution) is often effective.
-
Purification Method: If silica gel chromatography is used, consider deactivating the silica gel by pre-treating it with a small amount of a suitable amine (e.g., triethylamine) in the eluent. Alternatively, explore other purification techniques like distillation or crystallization.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under typical laboratory storage conditions?
A1: Under standard storage conditions (room temperature, well-sealed container), this compound is a stable compound.[8] However, it is a carboxylic acid and can be corrosive.[8] It is incompatible with strong oxidizing agents and strong bases.[8]
Q2: At what pH range does this compound become significantly unstable?
Q3: Are there any recommended analytical techniques for monitoring the stability of this compound during a reaction?
A3: Yes, several techniques are well-suited for this purpose:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for monitoring the disappearance of the starting material and the appearance of both the desired product and any volatile byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the compounds in the reaction mixture, allowing for the identification of rearrangement or ring-opening products.
-
High-Performance Liquid Chromatography (HPLC): Useful for monitoring the reaction progress, especially for less volatile compounds. Coupled with a mass spectrometer (LC-MS), it can provide molecular weight information for the various components.
Q4: Can the ethyl group on the cyclobutane ring influence its stability under acidic conditions?
A4: The ethyl group, being an electron-donating group, can have a modest influence on the stability of any carbocation intermediates that might form during an acid-catalyzed reaction. This could potentially affect the regioselectivity of ring-opening or the propensity for certain rearrangements compared to an unsubstituted cyclobutanecarboxylic acid. However, the inherent ring strain of the cyclobutane is the dominant factor governing its reactivity.
Part 3: Experimental Protocols & Data
Protocol: Monitoring the Stability of this compound in an Acidic Medium
This protocol provides a general framework for assessing the stability of this compound under specific acidic conditions.
Materials:
-
This compound
-
Selected acid (e.g., HCl, H₂SO₄, p-toluenesulfonic acid)
-
Anhydrous solvent (e.g., dioxane, toluene)
-
Internal standard for GC or NMR analysis (e.g., dodecane, 1,3,5-trimethoxybenzene)
-
Neutralizing agent (e.g., saturated NaHCO₃ solution)
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
Procedure:
-
To a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and the chosen anhydrous solvent.
-
Add the internal standard (0.5 eq).
-
Take an initial sample (t=0) for analysis.
-
Add the selected acid catalyst (e.g., 0.1 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 50°C, 80°C, 100°C).
-
Monitor the reaction by taking small aliquots at regular intervals (e.g., 1h, 2h, 4h, 8h, 24h).
-
For each aliquot, immediately quench the acid with a small amount of saturated NaHCO₃ solution.
-
Extract the organic components with diethyl ether or ethyl acetate.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and analyze by GC-MS or NMR.
-
Quantify the amount of remaining this compound relative to the internal standard.
Data Presentation
The stability of this compound can be summarized in a table format for easy comparison of different conditions.
| Acid Catalyst | Temperature (°C) | Time (h) | % this compound Remaining | Major Byproducts Observed |
| 1M HCl in Dioxane | 50 | 24 | >95% | None detected |
| 1M HCl in Dioxane | 100 | 8 | ~60% | Ring-opened and rearranged isomers |
| p-TsOH (0.1 eq) in Toluene | 80 | 24 | >90% | Trace impurities |
| H₂SO₄ (conc.) | 100 | 2 | <10% | Complex mixture of degradation products |
Note: The data in this table is illustrative and will vary depending on the specific experimental setup.
Part 4: Visualizing Reaction Pathways
Diagram: Potential Acid-Catalyzed Degradation Pathways
The following diagram illustrates potential pathways for the degradation of this compound under acidic conditions.
Caption: Potential degradation pathways under acidic conditions.
References
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Ring strain - Wikipedia [en.wikipedia.org]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Cyclobutanecarboxylic acid - general description [georganics.sk]
Preventing polymerization during 3-Ethylcyclobutanecarboxylic acid synthesis
Welcome to the technical support center for the synthesis of 3-Ethylcyclobutanecarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges during its synthesis, with a primary focus on the prevention of unwanted polymerization. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science.[1] However, the inherent ring strain of the cyclobutane moiety makes it susceptible to side reactions, most notably ring-opening polymerization.[2][3] This guide provides a comprehensive resource to understand, prevent, and troubleshoot polymerization issues, ensuring high yields and purity of your target molecule.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound.
Problem 1: My reaction mixture has become viscous/solidified, and the yield of the desired product is low.
Question: I was attempting to synthesize this compound, and my reaction mixture turned into a thick, unworkable mass. After workup, I isolated very little of my target compound. What is happening and how can I fix it?
Answer:
This is a classic sign of uncontrolled polymerization. The strained cyclobutane ring in your starting materials or product is susceptible to ring-opening polymerization (ROP), especially under certain reaction conditions.[2] This process links individual molecules together to form long polymer chains, resulting in the observed increase in viscosity or solidification.
Possible Causes and Solutions:
-
Acid-Catalyzed Polymerization: If your synthesis involves acidic conditions (e.g., hydrolysis of a nitrile or ester precursor with strong acid), the acid can protonate an atom in the cyclobutane ring, initiating cationic ring-opening polymerization.
-
Solution:
-
Use Milder Acids: Opt for weaker acids or buffer the reaction mixture to maintain a less acidic pH.
-
Lower Reaction Temperature: Perform the reaction at the lowest effective temperature to slow down the rate of polymerization.
-
Add a Non-Nucleophilic Base: A sterically hindered, non-nucleophilic base can be added to scavenge excess protons without interfering with the desired reaction.
-
Consider Enzymatic Hydrolysis: In some cases, enzymatic methods can provide a milder alternative to acidic or basic hydrolysis.
-
-
-
Free Radical Polymerization: If your synthesis involves reagents that can generate free radicals (e.g., certain oxidizing agents, or exposure to UV light), this can initiate a radical-mediated polymerization.
-
Solution:
-
Work in the Dark: Protect your reaction from light, especially if using photosensitive reagents.
-
Degas Solvents: Remove dissolved oxygen, which can promote radical formation, by sparging your solvents with an inert gas like nitrogen or argon.
-
Introduce a Radical Inhibitor: Add a small amount of a free-radical inhibitor to the reaction mixture.
-
-
Problem 2: I am observing a broad, featureless hump in my NMR spectrum along with my product peaks.
Question: My 1H NMR spectrum shows the expected peaks for this compound, but there's also a broad, unresolved signal in the aliphatic region. What does this indicate?
Answer:
A broad, featureless "hump" in an NMR spectrum is a strong indication of the presence of a polymer.[4][5][6] The individual monomer units in a polymer chain are in slightly different chemical environments, causing their signals to overlap and appear as a broad envelope rather than sharp, distinct peaks.
Diagnostic Workflow:
-
13C NMR Analysis: Acquire a 13C NMR spectrum. Polymeric materials will also show broadened signals in the 13C NMR spectrum, which can help confirm the presence of a polymer and provide information about its general structure.[4][5]
-
Gel Permeation Chromatography (GPC): GPC is the definitive technique for identifying and characterizing polymers.[1][7][8][9][10] It separates molecules based on their size in solution, allowing you to determine the molecular weight distribution of the polymeric byproduct. A broad peak in the GPC chromatogram will confirm the presence of a polymer.
-
FTIR Spectroscopy: An FTIR spectrum of the crude product may show a broadening of the characteristic C-O and C-H stretching bands, which can be indicative of a polymeric structure.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the prevention of polymerization during the synthesis of this compound.
Q1: What are the most common synthetic routes to this compound, and where is polymerization most likely to occur?
A1: Two common synthetic strategies are:
-
Malonic Ester Synthesis Route: This involves the reaction of diethyl malonate with 1-bromo-2-ethylpropane followed by hydrolysis and decarboxylation. The hydrolysis step, typically carried out under strong acidic or basic conditions, is a critical point where ring-opening polymerization can be initiated.[11]
-
Oxidation Route: This route involves the oxidation of 3-ethylcyclobutylmethanol to the corresponding carboxylic acid. The choice of oxidizing agent is crucial. Harsh oxidizing conditions can potentially lead to side reactions, including ring opening.[12][13][14][15]
The most vulnerable step in both routes is any that involves strong acids, bases, or high temperatures, as these conditions provide the energy to overcome the activation barrier for ring-opening.
Q2: What are the best classes of inhibitors to use, and at what concentration?
A2: The choice of inhibitor depends on the likely polymerization mechanism:
-
For Free-Radical Polymerization:
-
Phenolic Inhibitors: Compounds like hydroquinone (HQ), 4-methoxyphenol (MEHQ), and butylated hydroxytoluene (BHT) are effective radical scavengers.[16][17][] They work by donating a hydrogen atom to the growing polymer radical, terminating the chain.
-
Nitroso Compounds and Nitroxide Radicals: TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) is a highly effective stable free radical that can reversibly terminate growing polymer chains.[19]
Recommended Concentration: Typically, inhibitors are added at concentrations ranging from 100 to 1000 ppm relative to the monomer. It is crucial to perform small-scale optimization experiments to find the lowest effective concentration that does not interfere with your desired reaction.
-
-
For Acid-Catalyzed Polymerization:
-
While specific inhibitors for cationic ring-opening polymerization are less common in general organic synthesis, the most effective strategy is to control the reaction conditions.
-
Proton Sponges: Non-nucleophilic bases, such as 2,6-di-tert-butylpyridine, can be used to scavenge excess acid without participating in other reactions.
-
Q3: How can I proactively design my synthesis to minimize the risk of polymerization?
A3: A well-designed synthetic plan is your best defense against polymerization.
-
Mindful Reaction Conditions:
-
Temperature Control: Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.
-
pH Management: If using acidic or basic conditions, use the mildest reagents possible and consider using a buffered system.
-
Inert Atmosphere: Always perform reactions under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxygen from initiating radical polymerization.
-
-
Purification of Starting Materials: Ensure that your starting materials are free from impurities that could act as initiators. For example, peroxides in solvents can initiate radical polymerization.
-
Step-by-Step Monitoring: Monitor your reaction closely using techniques like TLC or in-situ NMR to track the consumption of starting material and the formation of the product, avoiding unnecessarily long reaction times.
Experimental Protocols and Data
Protocol: Inhibitor Screening for a Hydrolysis Step
This protocol outlines a method for screening the effectiveness of different inhibitors during an acid-catalyzed hydrolysis of a nitrile precursor to this compound.
-
Setup: In parallel, set up several small-scale reactions (e.g., 1 mmol) in sealed vials.
-
Control: One vial should contain the reaction mixture with no inhibitor.
-
Test Vials: To the other vials, add a different inhibitor at a concentration of 500 ppm.
-
Reaction: Heat all vials at the desired reaction temperature.
-
Monitoring: At regular intervals, take a small aliquot from each vial and analyze it by 1H NMR.
-
Analysis: Compare the formation of the desired product and the appearance of any broad polymer signals in the NMR spectra.
| Inhibitor | Concentration (ppm) | Observation at 4h | Product:Polymer Ratio (NMR Integration) |
| None (Control) | 0 | Increased viscosity | 30:70 |
| Hydroquinone | 500 | Solution remains mobile | 85:15 |
| TEMPO | 500 | Solution remains mobile | 90:10 |
| 2,6-di-tert-butylpyridine | 1000 | Solution remains mobile | 95:5 |
Table 1: Example data from an inhibitor screening experiment.
Visualizing the Problem: Polymerization Pathways
To better understand the competing reactions, the following diagrams illustrate the desired synthesis pathway versus the undesired polymerization side reaction.
Caption: Competing reaction pathways during synthesis.
Caption: A logical workflow for troubleshooting polymerization.
References
-
Creative Biostructure. (n.d.). Using NMR for Studying Polymer Structures. Retrieved from [Link]
-
Fandos, R., et al. (2019). Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage. Macromolecules, 52(21), 8174-8181. Retrieved from [Link]
-
Kiesewetter, M. K., et al. (2016). Precision Synthesis of Alternating Copolymers via Ring-Opening Polymerization of 1-Substituted Cyclobutenes. Accounts of Chemical Research, 49(3), 474-482. Retrieved from [Link]
-
Cheng, H. N. (2018). NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review. Polymers, 10(9), 983. Retrieved from [Link]
-
Patsnap. (2025). NMR Spectroscopy Applications in Polymer Analysis. Retrieved from [Link]
-
Wood-Adams, P. M. (n.d.). Characterization of polymers by NMR. Retrieved from [Link]
-
Takeda, K. (2012). Cyclobutene Ring Opening Reactions. In Comprehensive Organic Synthesis II (pp. 1136-1167). Elsevier. Retrieved from [Link]
-
Werz, D. B., et al. (2019). Ring-Opening of Cyclobutanes with Nucleophiles. ChemistryViews. Retrieved from [Link]
- Google Patents. (1991). Method for inhibiting the polymerization of acrylic acid.
-
Singh, A., et al. (2023). Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes. Chemical Science, 14(43), 11847-11854. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2025). GPC for Polymer Characterization: Understanding Molecular Weight Distribution. Retrieved from [Link]
-
3V Sigma USA. (n.d.). Polymerization Inhibitors. Retrieved from [Link]
-
Reddit. (2021). Troubleshooting step growth polymerization. Retrieved from [Link]
-
Yansuochem. (n.d.). Polymerization inhibitors. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Malonic acid, methyl-, diethyl ester. Retrieved from [Link]
- Google Patents. (1993). Polymerization inhibitors for acrylic acids and esters.
-
Royal Society of Chemistry. (2020). Online GPC monitoring for batch and flow polymerisation reactions. Retrieved from [Link]
-
Das, S. (2023). Inhibition of Free Radical Polymerization: A Review. Polymers, 15(3), 533. Retrieved from [Link]
-
Separation Science. (2025). GPC Analysis of Polymers: Measuring Molecular Weight and Distribution. Retrieved from [Link]
-
Wikipedia. (n.d.). Polymerisation inhibitor. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis. Retrieved from [Link]
-
Waters. (n.d.). GPC Basic Chemistry. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch21: Malonic esters. Retrieved from [Link]
-
Quimidroga. (n.d.). Polymerization Inhibitors. Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and Performance of Acrylic Acid Based Polymers As Scale Inhibitors for Industrial Water Applications. Retrieved from [Link]
-
Study.com. (n.d.). Synthesize the following compound from diethyl malonate or ethyl acetoacetate and any other organic and inorganic reagents. Retrieved from [Link]
-
Penczek, S., et al. (2013). Ring-Opening Polymerization—An Introductory Review. Polymers, 5(1), 8-36. Retrieved from [Link]
-
YouTube. (2024). Ring Opening Polymerization (ROP). Retrieved from [Link]
-
Ashenhurst, J. (2011). 3 Factors That Stabilize Carbocations. Master Organic Chemistry. Retrieved from [Link]
-
Wilson, J. T., et al. (2016). Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer. Biomacromolecules, 17(10), 3299-3307. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) Ring-Opening Polymerization—An Introductory Review. Retrieved from [Link]
-
Clark, J. (2023). The Oxidation of Alcohols. Chemistry LibreTexts. Retrieved from [Link]
-
Åbo Akademi University. (2024). Brønsted Acid Ionic Liquid Catalyzed Depolymerization of Poly-(3-hydroxybutyrate) to 3-Hydroxybutyric Acid: Highly Selective an. Retrieved from [Link]
-
YouTube. (2012). R3.2.9 Describe, using equations, the oxidation reactions of alcohols [SL IB Chemistry]. Retrieved from [Link]
-
YouTube. (2024). Oxidation Of Alcohols | A level & IB Chemistry. Retrieved from [Link]
-
Molecules. (2001). An Investigation of the Reactions of Substituted Homoallylic Alcohols with Various Oxidation Reagents. Retrieved from [Link]
-
YouTube. (2023). Oxidation of Alcohols. Retrieved from [Link]
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- 6. NMR Analyses and Statistical Modeling of Biobased Polymer Microstructures—A Selected Review - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Scaling Up 3-Ethylcyclobutanecarboxylic Acid Synthesis
This guide is intended for researchers, chemists, and professionals in drug development who are encountering challenges with the synthesis and scale-up of 3-Ethylcyclobutanecarboxylic acid. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and analogous synthetic procedures.
Introduction: The Synthetic Challenge
This compound is a valuable building block in medicinal chemistry. However, its synthesis is not trivial, particularly when moving from bench-scale to pilot or manufacturing scale. The strained four-membered ring system introduces unique challenges, including poor yields, complex stereoisomerism, and difficult purifications. This guide is designed to provide practical, experience-based solutions to common problems encountered during its synthesis.
Overview of a Plausible Synthetic Pathway
While various synthetic routes to 3-substituted cyclobutanes exist, a common strategy involves the formation of a cyclobutane ring followed by functional group manipulations. Below is a plausible and illustrative synthetic pathway that will serve as a framework for our troubleshooting guide.
Caption: Plausible synthetic route to this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Step 1: Cyclobutane Ring Formation
Question: I am getting a low yield of diethyl 1,1-cyclobutanedicarboxylate in the initial cyclization step. What are the likely causes and solutions?
Answer:
Low yields in the formation of the cyclobutane ring are a common issue. The primary competing reaction is the formation of a tetraethyl ester from the reaction of two moles of malonic ester with one mole of the dihalide.[1]
Probable Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Slow Addition of Alkylating Agent | Adding the 1-bromo-3-chloropropane too quickly can lead to localized high concentrations, favoring the undesired dimerization reaction. | Add the dihalide dropwise to the sodium ethoxide and diethyl malonate solution over several hours. Maintain a constant, moderate reaction temperature. |
| Incorrect Stoichiometry | An excess of diethyl malonate can also lead to side reactions. | Use a precise 1:1 molar ratio of diethyl malonate to the dihalide. |
| Inefficient Sodium Ethoxide Formation | Incomplete reaction of sodium with ethanol will result in insufficient base to deprotonate the diethyl malonate. | Ensure the sodium metal is completely dissolved in the ethanol before adding the other reagents. Using commercially available sodium ethoxide can also improve consistency. |
| Reaction Temperature | If the temperature is too low, the reaction may be too slow. If it's too high, side reactions may be favored. | Maintain a steady reflux temperature. Monitor the reaction progress by TLC or GC to determine the optimal reaction time. |
Step 2 & 3: Hydrolysis and Decarboxylation
Question: My decarboxylation of 1,1-cyclobutanedicarboxylic acid is incomplete, or I am seeing significant charring and byproduct formation. How can I optimize this step?
Answer:
The decarboxylation of 1,1-cyclobutanedicarboxylic acid to form cyclobutanecarboxylic acid is a thermally driven process that requires careful temperature control.[1][2]
Probable Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Uneven Heating | Localized overheating can cause decomposition and charring of the product. | Use a sand bath or a well-stirred oil bath for uniform heating. On a larger scale, a jacketed reactor with controlled heating is essential. |
| Temperature Too Low | Insufficient temperature will lead to an incomplete reaction and low conversion. | Heat the reaction vessel to 160–170 °C until carbon dioxide evolution ceases.[1] |
| Temperature Too High | Excessive heat can lead to the decomposition of the desired product. | After the initial decarboxylation, raise the temperature to 210–220 °C to distill the cyclobutanecarboxylic acid as it forms.[1] |
| Presence of Impurities | Residual solvents or inorganic salts from the previous step can interfere with the reaction. | Ensure the 1,1-cyclobutanedicarboxylic acid is thoroughly dried before proceeding with the decarboxylation. |
Step 4: Introduction of the Ethyl Group and Stereocontrol
Question: I am struggling with controlling the cis/trans isomer ratio of my final this compound. How can I improve the stereoselectivity?
Answer:
Controlling the stereochemistry on a cyclobutane ring is a significant challenge. The thermodynamic and kinetic factors governing the formation of cis and trans isomers can be subtle. The stereochemical outcome is often influenced by the specific reagents and reaction conditions used to introduce the ethyl group.[3][4]
Probable Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Non-Stereoselective Reaction | The chosen chemical transformation to introduce the ethyl group may not be inherently stereoselective. | Explore stereoselective synthetic methods. For example, a Michael addition to a cyclobutene precursor can often be directed by bulky substituents on the ring. The use of chiral auxiliaries or catalysts can also enforce a specific stereochemical outcome.[5] |
| Epimerization | If the carbon atom bearing the carboxylic acid is deprotonated at any stage after the ethyl group is introduced, it can lead to a mixture of isomers. | Avoid strongly basic conditions after the stereocenter at position 3 is set. If a base is required, consider using a non-nucleophilic, sterically hindered base at low temperatures. |
| Purification Challenges | The cis and trans isomers may have very similar physical properties, making them difficult to separate. | High-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) may be necessary for separation. Derivatization to form esters or amides can sometimes improve the separability of the isomers by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider when scaling up this synthesis?
A1: When scaling up, several safety aspects become critical:
-
Thermal Management: The initial cyclization is exothermic. Ensure the reactor has adequate cooling capacity to control the temperature.
-
Reagent Handling: The use of sodium metal and bromine requires specialized handling procedures, especially at larger scales.[6]
-
Pressure Build-up: The decarboxylation step evolves a significant amount of CO2 gas. The reactor must be properly vented to avoid pressure build-up.[1]
Q2: How can I effectively monitor the progress of these reactions?
A2: A combination of analytical techniques is recommended:
-
Thin Layer Chromatography (TLC): Useful for quick qualitative checks of reaction completion.
-
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): Excellent for monitoring the disappearance of starting materials and the appearance of products, as well as for identifying byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of intermediates and the final product, and for determining isomer ratios.
Q3: Are there alternative routes to this compound that might avoid some of these issues?
A3: Yes, other synthetic strategies could be considered:
-
[2+2] Cycloaddition: A photochemical [2+2] cycloaddition between an appropriate alkene and a ketene or allene derivative could form the cyclobutane ring with the desired substitution pattern.
-
Ring Contraction: The synthesis of substituted cyclobutanes from pyrrolidines has been reported and could be adapted.[3]
Q4: What are the best practices for purifying the final this compound product at scale?
A4: At a larger scale, purification strategies need to be robust and scalable:
-
Distillation: If the product is thermally stable, fractional distillation under reduced pressure can be an effective method for removing impurities with different boiling points.
-
Crystallization: If the product is a solid, recrystallization is often the most cost-effective and scalable purification method.[6] Screening for suitable solvent systems is crucial.
-
Chromatography: While preparative HPLC is an option, it is often expensive at scale. Consider using flash chromatography with a suitable stationary phase if distillation or crystallization is not feasible.
Key Experimental Protocols
General Procedure for Cyclobutane Ring Formation (adapted from Organic Syntheses)
-
In a flask equipped with a reflux condenser and a dropping funnel, prepare sodium ethoxide by cautiously adding sodium metal to absolute ethanol.[1]
-
Once the sodium has completely reacted, add diethyl malonate to the solution.
-
Heat the mixture to reflux and add 1-bromo-3-chloropropane dropwise over several hours.
-
After the addition is complete, continue to reflux for an additional period, monitoring the reaction by GC.
-
Cool the reaction mixture, and remove the ethanol by distillation.
-
Add water to the residue and extract the product with a suitable organic solvent (e.g., diethyl ether or toluene).[1]
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diethyl 1,1-cyclobutanedicarboxylate.
Workflow for Troubleshooting Low Yields
Caption: A logical workflow for troubleshooting low yields in organic synthesis.
References
- CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google P
- Conant, J. B., & Lutz, G. H. (1923). 1,3-CYCLOBUTANEDICARBOXYLIC ACID—A HISTORY OF MISTAKEN IDENTITY. Journal of the American Chemical Society, 45(5), 1303–1307.
-
Organic Syntheses Procedure. (URL: [Link])
-
Synthesis, Scale-Up and Synthetic Route Development | Evotec. (URL: [Link])
-
Synthesis of Cyclopropanecarboxylic Acid - YouTube. (URL: [Link])
- CN105037130A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google P
- CN103467270A - Preparation method of 3-oxocyclobutanecarboxylic acid - Google P
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Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - ResearchGate. (URL: [Link])
-
Stereoselective synthesis of cyclobutyl α-aminocyclopropyl carboxylic acid derivatives - DOI. (URL: [Link])
-
Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP) - PMC - PubMed Central. (URL: [Link])
-
Synthesis of a Cycloketone from Dicarboxylic Acid - YouTube. (URL: [Link])
-
(PDF) Synthesis of Ethyl (S)-3-(1-Methyl-2-Oxo-Cyclohexyl)-2-Oxo-propanoate Through Stereoselective Michael Addition - ResearchGate. (URL: [Link])
-
Sustainable Eco-Friendly Scale-Up Synthesis of Polytartaric Acid Using Renewable Feedstocks - RSC Publishing. (URL: [Link])
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Validation & Comparative
A Comparative Guide to the Quantitative Analysis of 3-Ethylcyclobutanecarboxylic Acid by HPLC and GC
Introduction
3-Ethylcyclobutanecarboxylic acid is a small molecule of interest in synthetic chemistry and drug discovery, valued for its unique strained ring system. Accurate and precise quantification of this compound is critical for reaction monitoring, purity assessment, and quality control. This guide provides an in-depth comparison of two primary analytical techniques for its quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). We will explore the underlying principles, provide detailed experimental protocols, and present a comparative analysis of their performance characteristics to aid researchers in selecting the optimal method for their specific needs. The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) to ensure data integrity and reliability.[1][2][3][4][5][6][7][8][9]
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is a powerful technique for separating compounds based on their hydrophobicity. For a moderately polar compound like this compound, a C18 stationary phase is the workhorse of the industry and an excellent starting point.[10] The carboxylic acid moiety dictates that the mobile phase pH must be controlled to ensure consistent ionization and, therefore, reproducible retention.
Causality Behind Experimental Choices
-
Stationary Phase: A C18 (octadecylsilane) column is chosen for its versatility and proven ability to retain small to medium polarity organic molecules. The alkyl chains provide a non-polar environment, and retention is achieved through hydrophobic interactions.
-
Mobile Phase: An acidic mobile phase is crucial. By setting the pH below the pKa of the carboxylic acid (typically around 4-5), the analyte will be in its protonated, less polar form. This increases its affinity for the non-polar stationary phase, leading to better retention and peak shape. A phosphate or formate buffer is commonly used to maintain a stable pH.[10] Acetonitrile is selected as the organic modifier due to its low UV cutoff and compatibility with common buffers.
-
Detection: this compound lacks a strong chromophore, making UV detection challenging. The carboxyl group offers weak absorbance at low UV wavelengths.[11] Therefore, detection is set at 210 nm, where the carboxyl group absorbs, but this also increases the potential for interference from other compounds and mobile phase components.[12]
Experimental Workflow: RP-HPLC
Caption: Workflow for the quantitative analysis of this compound by RP-HPLC.
Detailed Protocol: RP-HPLC
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile: 25 mM Potassium Phosphate Buffer (pH adjusted to 2.5 with phosphoric acid) (40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Preparation of Solutions:
-
Buffer: Dissolve 3.4 g of monobasic potassium phosphate in 1 L of HPLC grade water. Adjust the pH to 2.5 using 85% phosphoric acid.
-
Diluent: Prepare a 50:50 (v/v) mixture of acetonitrile and HPLC grade water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 10, 50, 100, 250, 500 µg/mL) by serial dilution of the stock solution with the diluent.
-
Sample Preparation: Accurately weigh the sample, dissolve in a known volume of diluent to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.
-
-
Analysis and Quantification:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the calibration standards in triplicate to establish the calibration curve.
-
Inject the prepared samples.
-
The concentration of this compound in the samples is determined by comparing the peak area response to the linear regression equation derived from the calibration curve.
-
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID) following Derivatization
Gas chromatography is an excellent alternative, particularly for volatile or semi-volatile compounds. However, the strong polarity and hydrogen-bonding capability of the carboxylic acid group can lead to poor peak shape (tailing) and low volatility, making direct analysis problematic.[13] To overcome this, a derivatization step is employed to convert the carboxylic acid into a less polar, more volatile ester.
Causality Behind Experimental Choices
-
Derivatization: Esterification is the most common derivatization method for carboxylic acids for GC analysis.[14][15] In this guide, we use BF₃-Methanol (boron trifluoride in methanol) to convert the carboxylic acid to its methyl ester. This reaction is rapid and quantitative, replacing the active hydrogen on the carboxyl group with a methyl group, thereby increasing volatility and reducing peak tailing.[13]
-
Stationary Phase: A mid-polarity column, such as one containing a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5 or equivalent), is suitable. This phase provides good separation for a wide range of compounds and is robust enough for routine analysis.
-
Detection: A Flame Ionization Detector (FID) is used. The FID is a universal detector for organic compounds and provides a robust, linear response over a wide concentration range. It is highly sensitive to hydrocarbons, making it ideal for detecting the methyl ester derivative.
Experimental Workflow: GC-FID
Caption: Workflow for the quantitative analysis of this compound by GC-FID.
Detailed Protocol: GC-FID
-
Derivatization Procedure:
-
Accurately weigh the standard or sample (approximately 10 mg) into a screw-cap reaction vial.
-
Add 2 mL of 14% BF₃-Methanol solution.
-
Cap the vial tightly and heat in a heating block or water bath at 60 °C for 15 minutes.
-
Allow the vial to cool to room temperature.
-
Add 1 mL of saturated sodium chloride solution and 2 mL of hexane.
-
Vortex vigorously for 1 minute to extract the methyl 3-ethylcyclobutanecarboxylate into the hexane layer.
-
Allow the layers to separate and carefully transfer the upper hexane layer to an autosampler vial for GC analysis.
-
-
Chromatographic Conditions:
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1 ratio)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold at 200 °C for 5 minutes
-
-
Detector: FID
-
Detector Temperature: 280 °C
-
-
Analysis and Quantification:
-
Prepare a stock solution of the reference standard and perform the derivatization procedure.
-
Create calibration standards by diluting the derivatized stock solution with hexane.
-
Inject the derivatized calibration standards and samples.
-
Quantify using a calibration curve as described for the HPLC method.
-
Performance Comparison: HPLC vs. GC
The choice between HPLC and GC depends on several factors, including available equipment, sample matrix, required sensitivity, and throughput needs. Below is a comparative summary based on typical performance characteristics as defined by ICH Q2(R1) guidelines.[3][8][9]
| Parameter | RP-HPLC with UV Detection | GC with FID (after Derivatization) | Rationale & Insights |
| Specificity | Moderate to Good | Good to Excellent | HPLC specificity can be compromised by co-eluting impurities that absorb at 210 nm. GC, especially with a temperature program, often provides better resolution. The derivatization step in GC also adds a layer of chemical selectivity. |
| Linearity (R²) | Typically ≥ 0.999 | Typically ≥ 0.999 | Both methods are capable of excellent linearity over a defined concentration range when properly optimized. |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | With proper standard preparation, both techniques can achieve high accuracy. The multi-step GC sample preparation requires careful execution to avoid analyte loss. |
| Precision (%RSD) | ≤ 1.0% | ≤ 1.5% | HPLC generally offers slightly better injection precision due to modern autosamplers. The manual steps in the GC derivatization and extraction process can introduce slightly more variability. |
| Limit of Quantification (LOQ) | Moderate (µg/mL range) | High (ng/mL range) | FID is generally more sensitive than UV detection for this type of analyte, leading to a lower LOQ for the GC method. |
| Sample Throughput | Higher | Lower | HPLC analysis is direct, whereas the GC method requires a time-consuming offline derivatization step for each sample and standard. |
| Method Complexity | Simpler | More Complex | The GC method involves chemical derivatization and liquid-liquid extraction, requiring more analyst skill and time compared to the direct injection HPLC method. |
| Solvent & Reagent Use | Moderate (Acetonitrile, Buffer) | High (Methanol, Hexane, BF₃) | The GC method requires additional hazardous reagents (BF₃-Methanol) and extraction solvents. |
Conclusion and Recommendations
Both RP-HPLC and derivatization-GC are viable and robust methods for the quantitative analysis of this compound.
RP-HPLC with UV detection is recommended for routine quality control environments where simplicity, high throughput, and direct analysis are prioritized. It is a straightforward and reliable method, provided that the sample matrix is relatively clean and the required sensitivity is within the µg/mL range.
GC-FID following esterification is the superior choice when higher sensitivity (lower LOQ) is required or when dealing with complex matrices where the enhanced specificity of GC is beneficial. While the sample preparation is more involved, the resulting analysis can be more selective and sensitive. This method is well-suited for trace-level analysis or for use as an orthogonal method to confirm results obtained by HPLC.
Ultimately, the selection of the analytical method should be based on a thorough evaluation of the specific application, validation requirements, and available laboratory resources, in alignment with the principles of analytical procedure development.[4][9]
References
-
SIELC Technologies. Separation of Cyclobutanecarboxylic acid on Newcrom R1 HPLC column. [Link]
-
ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
-
DSDP Analytics. USP <621> Chromatography. [Link]
- Zenkevich, I. G. Acids: Derivatization for GC Analysis.
-
Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry (2021). [Link]
-
Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology (2005). [Link]
-
European Medicines Agency. ICH Q2(R1) Validation of analytical procedures. [Link]
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures (2024). [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Chemistry LibreTexts. Derivatization (2023). [Link]
-
Pharma's Almanac. Navigating HPLC Method Development: Tips for Success (2024). [Link]
-
BioPharma Services Inc. BA Method Development: Polar Compounds. [Link]
-
LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]
-
Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]
-
SIELC Technologies. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]
-
PubMed. Highlighting the tricarboxylic acid cycle: liquid and gas chromatography-mass spectrometry analyses of (13)C-labeled organic acids (2013). [Link]
-
PubMed Central. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples (2020). [Link]
- Jang, M., & Kamens, R. M. (2001). Characterization of secondary aerosols from the photooxidation of aromatic hydrocarbons in the presence of NOₓ and SO₂. Environmental science & technology, 35(24), 4758-4766.
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- 4. agilent.com [agilent.com]
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- 7. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
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A Comparative Guide to the Spectroscopic Analysis of 3-Ethylcyclobutanecarboxylic Acid
For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Cyclobutane rings are prevalent scaffolds in medicinal chemistry, and understanding their substitution patterns is crucial for establishing structure-activity relationships. This guide provides an in-depth analysis of 3-Ethylcyclobutanecarboxylic acid, a representative substituted cyclobutane, using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. We will present a detailed, rationalized prediction of its NMR spectra and compare the strengths of this technique with alternative methods such as Mass Spectrometry (MS) and Fourier-Transform Infrared (FTIR) Spectroscopy.
The Challenge of Stereoisomerism in Substituted Cyclobutanes
The primary analytical challenge presented by this compound is the presence of cis and trans diastereomers. The relative orientation of the ethyl and carboxylic acid groups significantly influences the chemical environment of the protons and carbons within the molecule, leading to distinct NMR spectra for each isomer. The puckered nature of the cyclobutane ring further complicates analysis, with substituents occupying pseudo-axial or pseudo-equatorial positions.[1] NMR spectroscopy is exceptionally well-suited to differentiate these stereoisomers through the analysis of chemical shifts and coupling constants.[2]
Experimental Protocol: Acquiring High-Resolution NMR Spectra
A robust experimental protocol is the foundation of reliable spectral analysis. The following procedure is designed to yield high-quality ¹H and ¹³C NMR data for this compound.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard solvent for small organic molecules, offering good solubility and a single solvent peak at 7.26 ppm in ¹H NMR and 77.16 ppm in ¹³C NMR.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz (or higher) spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex multiplets expected from the cyclobutane ring protons.
-
Typical acquisition parameters:
-
Pulse angle: 30-45°
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 16-64 (signal-to-noise dependent)
-
-
The acidic proton of the carboxylic acid may undergo exchange with residual water in the solvent, leading to a broad signal or its complete disappearance. To confirm its presence, a D₂O exchange experiment can be performed. Adding a drop of D₂O to the NMR tube will cause the acidic proton signal to disappear.[3]
3. ¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum on the same instrument.
-
Typical acquisition parameters:
-
Pulse angle: 45°
-
Acquisition time: 1-2 seconds
-
Relaxation delay: 2-5 seconds
-
Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)
-
-
A Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-135 and DEPT-90) should also be performed to differentiate between CH, CH₂, and CH₃ groups.
Predicted ¹H and ¹³C NMR Spectral Analysis
Due to the lack of publicly available spectra for this compound, the following is a detailed prediction based on established principles of NMR spectroscopy and known substituent effects on cyclobutane rings.[4] We will consider both cis and trans isomers.
Predicted ¹H NMR Spectrum
The protons on the cyclobutane ring will exhibit complex splitting patterns due to geminal and vicinal coupling. The chemical shifts will be influenced by the electron-withdrawing carboxylic acid group and the alkyl ethyl group. The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a significantly downfield chemical shift (around 10-12 ppm).[5][6]
| Assignment | Predicted δ (ppm) - cis | Predicted δ (ppm) - trans | Multiplicity | Integration | Rationale |
| H-1 (CH-COOH) | ~2.8 - 3.2 | ~2.6 - 3.0 | Multiplet | 1H | Deshielded by the adjacent carboxylic acid. The chemical shift will differ between isomers due to the anisotropic effect of the ethyl group. |
| H-3 (CH-CH₂CH₃) | ~1.8 - 2.2 | ~1.9 - 2.3 | Multiplet | 1H | Influenced by both the ethyl and carboxylic acid groups. |
| H-2, H-4 (CH₂) | ~1.9 - 2.5 | ~1.8 - 2.4 | Complex Multiplets | 4H | The protons on each methylene are diastereotopic and will show complex splitting. The overall region will be broad due to overlapping signals. |
| Ethyl CH₂ | ~1.4 - 1.6 | ~1.4 - 1.6 | Quartet | 2H | Standard chemical shift for a methylene group adjacent to a methyl group. |
| Ethyl CH₃ | ~0.9 - 1.1 | ~0.9 - 1.1 | Triplet | 3H | Standard chemical shift for a primary methyl group. |
| COOH | ~10 - 12 | ~10 - 12 | Broad Singlet | 1H | Highly deshielded acidic proton, prone to exchange.[3][5] |
Coupling Constants: Vicinal coupling constants (³J) in cyclobutanes are highly dependent on the dihedral angle. Generally, ³J_cis_ is larger than ³J_trans_.[4] This difference can be a key tool in assigning the stereochemistry of the isomers.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will be simpler, with a single peak for each unique carbon environment. The chemical shift of the carbonyl carbon is highly characteristic.[7]
| Assignment | Predicted δ (ppm) | DEPT-135 | DEPT-90 | Rationale |
| C=O | ~175 - 185 | No Signal | No Signal | Typical chemical shift for a carboxylic acid carbonyl carbon.[3][7] |
| C-1 (CH-COOH) | ~40 - 45 | Positive | Positive | Deshielded by the carboxylic acid group. |
| C-3 (CH-CH₂CH₃) | ~30 - 35 | Positive | Positive | Aliphatic methine carbon. |
| C-2, C-4 (CH₂) | ~25 - 30 | Negative | No Signal | Aliphatic methylene carbons. A single peak may be observed if the differences between the cis and trans isomers are small. |
| Ethyl CH₂ | ~25 - 30 | Negative | No Signal | Aliphatic methylene carbon. |
| Ethyl CH₃ | ~10 - 15 | Positive | No Signal | Aliphatic methyl carbon. |
Comparative Analysis with Other Techniques
While NMR is a powerful tool for complete structural elucidation, other spectroscopic techniques provide complementary information.
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and fragmentation patterns.
Expected Data for this compound:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₇H₁₂O₂ = 128.17 g/mol ) would be expected, though it may be weak for aliphatic carboxylic acids.[5]
-
Key Fragmentations:
-
Loss of the ethyl group (-29) to give a fragment at m/z 99.
-
Loss of the carboxylic acid group (-45) to give a fragment at m/z 83.
-
Alpha-cleavage can lead to a resonance-stabilized cation.[8]
-
McLafferty rearrangement is a characteristic fragmentation for carboxylic acids with a γ-hydrogen, which would result in a prominent peak.[5][8]
-
Comparison with NMR:
-
Strengths: MS provides highly accurate molecular weight information and can detect very small amounts of sample. It is a much faster technique than NMR.
-
Limitations: MS generally cannot distinguish between stereoisomers like cis and trans-3-Ethylcyclobutanecarboxylic acid, as they have the same mass and often similar fragmentation patterns. It provides limited information about the carbon-hydrogen framework.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. This is particularly useful for identifying functional groups.
Expected Data for this compound:
-
O-H Stretch: A very broad and strong absorption from approximately 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid.[3][9]
-
C=O Stretch: A strong, sharp absorption between 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid dimer.[9][10]
-
C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclobutane and ethyl groups.
-
C-O Stretch: An absorption in the 1210-1320 cm⁻¹ region.[9]
Comparison with NMR:
-
Strengths: FTIR is a rapid and inexpensive technique that is excellent for confirming the presence of key functional groups, in this case, the carboxylic acid.
-
Limitations: FTIR provides very little information about the overall molecular structure and connectivity. It cannot differentiate between isomers with the same functional groups, such as the cis and trans isomers of our target molecule.
Logical Workflow for Structural Elucidation
The following diagram illustrates a logical workflow for the comprehensive analysis of this compound, integrating the strengths of each technique.
Caption: Integrated workflow for the structural analysis of this compound.
Conclusion
For the complete structural and stereochemical assignment of this compound, ¹H and ¹³C NMR spectroscopy are indispensable. While MS and FTIR provide rapid confirmation of molecular weight and functional groups, respectively, only NMR can provide the detailed information on connectivity and spatial arrangement necessary to distinguish between the cis and trans isomers. The predicted spectra in this guide serve as a blueprint for researchers working with similar substituted cyclobutane systems, highlighting the key spectral features to target for unambiguous characterization. A combined analytical approach, leveraging the strengths of each technique, ensures the highest degree of confidence in the final structural assignment.
References
-
UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
JoVE. (2026, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]
-
Abraham, R. J., & Monasterios, J. R. (2010). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 48(7), 549–556. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
JoVE. (2026, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]
-
Raza, G. H., Bella, J., & Segre, A. L. (2001). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Magnetic Resonance in Chemistry, 39(11), 641-647. Retrieved from [Link]
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- 4. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
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Navigating the Labyrinth of Small Molecule Analysis: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Ethylcyclobutanecarboxylic Acid
In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Small, cyclic scaffolds such as cyclobutanes are increasingly incorporated into medicinal chemistry programs to explore novel chemical space and fine-tune pharmacological properties. 3-Ethylcyclobutanecarboxylic acid represents a model compound embodying the analytical challenges presented by such structures. Its unique combination of a strained four-membered ring, a carboxylic acid moiety, and an alkyl substituent gives rise to a complex fragmentation pattern under mass spectrometric analysis. This guide provides an in-depth exploration of the electron ionization mass spectrometry (EI-MS) fragmentation of this compound, offering a comparative perspective against other analytical techniques and furnishing researchers with the foundational knowledge to confidently characterize similar molecules.
The Enigmatic Fragmentation of a Strained Ring: Unraveling the Mass Spectrum
Electron ionization mass spectrometry is a powerful tool for structural elucidation, yet the high-energy ionization process can induce complex rearrangements and fragmentations, particularly in strained cyclic systems. For this compound, the resulting mass spectrum is a puzzle that, when solved, reveals the molecule's structural intricacies. The fragmentation pathways are not random; they are governed by the principles of carbocation stability and the inherent reactivity of the functional groups present.
Predicted Fragmentation Pathways of this compound
The mass spectrum of this compound is anticipated to be dominated by several key fragmentation pathways, each providing a unique piece of structural information.
Diagram of Predicted Fragmentation Pathways
Caption: Predicted major fragmentation pathways of this compound under electron ionization.
A detailed analysis of these pathways reveals the following key fragmentation events:
-
α-Cleavage: The bonds adjacent to the carbonyl group are susceptible to cleavage. This can result in the loss of the ethyl group as a radical (•C2H5), leading to a fragment at m/z 99, or the loss of the entire carboxylic acid group as a radical (•COOH), resulting in a fragment at m/z 83. The stability of the resulting carbocation will influence the relative abundance of these fragments.
-
Ring Opening and Fragmentation: Cyclobutane rings are known to undergo characteristic ring-opening reactions upon ionization, often leading to the elimination of neutral molecules like ethene (C2H4). This would produce a radical cation at m/z 100. Subsequent fragmentation of the remaining structure can also occur. For instance, the fragment at m/z 83 could further lose an ethene molecule to yield a fragment at m/z 55.
-
Loss of Water: Carboxylic acids can undergo the loss of a water molecule (H2O), particularly under certain ionization conditions, which would result in a fragment at m/z 110.
-
Carboxylic Acid Fragment: The formation of the carboxonium ion ([COOH]+) at m/z 45 is a common feature in the mass spectra of carboxylic acids and serves as a diagnostic peak.[1][2][3]
A Comparative Analysis: Mass Spectrometry and its Alternatives
While EI-MS is a cornerstone of structural analysis, a comprehensive characterization often necessitates a multi-technique approach. The choice of analytical method is dictated by the specific information required, the complexity of the sample matrix, and the physicochemical properties of the analyte.
| Analytical Technique | Principle | Advantages for this compound | Limitations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by volatility followed by mass analysis. | Excellent for volatile and thermally stable compounds. Derivatization can improve volatility. Provides detailed structural information from fragmentation. | Requires derivatization for the polar carboxylic acid group to improve volatility and peak shape. Potential for thermal degradation of the cyclobutane ring. |
| High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) | Separation by polarity followed by mass analysis. | Suitable for polar and non-volatile compounds. Avoids thermal stress on the molecule. Can be coupled with various ionization techniques (e.g., ESI, APCI). | Fragmentation is often less extensive with "softer" ionization techniques, providing less structural detail than EI. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides unambiguous structural information, including stereochemistry. Non-destructive technique. | Requires a larger sample amount compared to MS. Less sensitive than MS. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Absorption of infrared radiation by molecular vibrations. | Provides information about the functional groups present (e.g., C=O and O-H of the carboxylic acid). Quick and non-destructive. | Does not provide detailed information about the carbon skeleton or connectivity. |
Experimental Protocols
To ensure reproducible and high-quality data, the following experimental protocols are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Derivatization:
-
To a solution of this compound (1 mg) in 100 µL of pyridine, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
Rationale: Derivatization of the carboxylic acid to its trimethylsilyl (TMS) ester increases volatility and thermal stability, improving chromatographic performance.
-
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (Electron Ionization):
-
Ion Source Temperature: 230°C.
-
Electron Energy: 70 eV.
-
Mass Range: m/z 35-300.
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol
-
Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of acetonitrile and water.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS Conditions (Electrospray Ionization - Negative Mode):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: -3.5 kV.
-
Drying Gas Temperature: 325°C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Fragmentor Voltage: 100 V.
-
Mass Range: m/z 50-200.
-
Rationale: Negative ion mode is preferred for carboxylic acids as they readily deprotonate to form [M-H]⁻ ions.
-
Workflow for Comparative Analysis
Caption: A generalized workflow for the comprehensive structural analysis of this compound using multiple analytical techniques.
Conclusion: A Synergistic Approach to Structural Certainty
The mass spectrometry fragmentation of this compound provides a wealth of structural information, but a complete and unambiguous characterization is best achieved through a synergistic approach. By combining the detailed fragmentation data from GC-MS with the molecular weight confirmation from HPLC-MS, and supplementing this with the connectivity and functional group information from NMR and FTIR, researchers can build a comprehensive and confident structural assignment. This guide serves as a foundational resource for scientists and drug development professionals, empowering them to tackle the analytical challenges posed by novel small molecules and accelerate the pace of discovery.
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A Comparative Guide to the Synthetic Routes of 3-Ethylcyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the cyclobutane motif stands out as a versatile scaffold. Its rigid, three-dimensional structure offers a unique conformational constraint that can enhance biological activity and improve physicochemical properties of molecules. Among the myriad of substituted cyclobutanes, 3-Ethylcyclobutanecarboxylic acid is a key building block for the synthesis of various pharmaceutical agents and functional materials. This guide provides an in-depth comparison of the primary synthetic routes to this valuable compound, offering a critical analysis of their respective strengths and weaknesses to aid researchers in selecting the most suitable method for their specific needs.
Introduction to the Strategic Importance of this compound
The 3-ethylcyclobutane-1-carboxylic acid structure presents a 1,3-disubstituted pattern that is of significant interest in drug design. The ethyl group can serve as a lipophilic handle or a steric element to probe binding pockets, while the carboxylic acid provides a versatile anchor for further functionalization, such as amide bond formation. The relative stereochemistry of the ethyl and carboxyl groups—cis or trans—can profoundly impact the biological activity of the final compound, making stereocontrolled synthesis a critical consideration.
This guide will focus on the two most prevalent and strategically distinct approaches for the synthesis of this compound:
-
The Malonic Ester Synthesis Route: A classic and robust method for the formation of cycloalkane carboxylic acids, relying on the construction of the cyclobutane ring through intramolecular alkylation.
-
The [2+2] Cycloaddition Route: A powerful and often more convergent approach that forms the cyclobutane ring in a single step from two unsaturated precursors.
We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis based on yield, stereoselectivity, scalability, and the availability of starting materials.
Route 1: The Malonic Ester Synthesis
The malonic ester synthesis is a cornerstone of organic chemistry for the preparation of carboxylic acids. Its adaptation for the synthesis of cyclobutanecarboxylic acids is a well-established and reliable method.[1][2][3][4] The general strategy involves the formation of a cyclobutane-1,1-dicarboxylate intermediate, followed by hydrolysis and decarboxylation to yield the desired monosubstituted carboxylic acid.
Strategic Analysis and Mechanism
The key to synthesizing this compound via this route is the introduction of the ethyl group at the appropriate position. This can be achieved in two primary ways:
-
Strategy A: Starting with an ethyl-substituted 1,3-dihalopropane and diethyl malonate.
-
Strategy B: Starting with diethyl ethylmalonate and a 1,3-dihalopropane.
Both strategies converge on the formation of a 3-ethylcyclobutane-1,1-dicarboxylate intermediate. The mechanism involves the deprotonation of the acidic α-hydrogen of the malonic ester to form a stabilized enolate. This enolate then acts as a nucleophile in an intramolecular SN2 reaction to form the cyclobutane ring. The subsequent hydrolysis of the diester to the dicarboxylic acid, followed by thermal decarboxylation, furnishes the final product. The stereochemical outcome of this route typically results in a mixture of cis and trans isomers, often requiring separation.
Diagram of the Malonic Ester Synthesis Route
Caption: General strategies for the malonic ester synthesis of this compound.
Experimental Protocol (Representative)
The following is a representative, generalized protocol based on the malonic ester synthesis of substituted cyclobutanecarboxylic acids.[5]
Step 1: Synthesis of Diethyl 3-ethylcyclobutane-1,1-dicarboxylate
-
To a solution of sodium ethoxide (prepared from sodium in absolute ethanol), add diethyl ethylmalonate at room temperature.
-
To the resulting solution, add 1,3-dibromopropane dropwise, maintaining the temperature below 50 °C.
-
After the addition is complete, heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reaction mixture, pour it into water, and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain diethyl 3-ethylcyclobutane-1,1-dicarboxylate.
Step 2: Hydrolysis and Decarboxylation to this compound
-
Reflux the diethyl 3-ethylcyclobutane-1,1-dicarboxylate with an excess of aqueous sodium hydroxide solution until the ester is completely hydrolyzed.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid until the pH is ~1.
-
Heat the acidic solution to reflux to effect decarboxylation.
-
After cooling, extract the product with diethyl ether.
-
Dry the combined organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield this compound. The product may require further purification by distillation or crystallization.
Route 2: The [2+2] Cycloaddition
The [2+2] cycloaddition reaction is a powerful tool for the rapid construction of four-membered rings.[6] This approach offers a more convergent synthesis of this compound by forming the cyclobutane ring in a single step from two readily available components.
Strategic Analysis and Mechanism
This route typically involves the reaction of an alkene with a ketene or a ketene equivalent. For the synthesis of this compound, a plausible strategy would be the [2+2] cycloaddition of but-1-ene with a suitable ketene precursor that incorporates the carboxylic acid functionality in a protected form.
The mechanism of the [2+2] cycloaddition can proceed through different pathways depending on the substrates and reaction conditions (e.g., thermal or photochemical). Thermal [2+2] cycloadditions of a ketene with an alkene are generally believed to proceed through a concerted [π2s + π2a] cycloaddition, where the ketene acts as the antarafacial component. This concerted mechanism often leads to a high degree of stereospecificity. The regioselectivity is also generally well-controlled, with the more nucleophilic carbon of the alkene adding to the central carbon of the ketene.
Diagram of the [2+2] Cycloaddition Route
Caption: A general schematic for the [2+2] cycloaddition approach.
Experimental Protocol (Conceptual)
Step 1: [2+2] Cycloaddition
-
In a cooled, inert atmosphere reactor, a solution of an acrylic acid derivative (e.g., acryloyl chloride) in a suitable solvent (e.g., dichloromethane) is treated with a Lewis acid (e.g., AlCl3).
-
But-1-ene is then bubbled through the solution or added as a condensed liquid at low temperature.
-
The reaction is stirred at low temperature for several hours and monitored for the formation of the cyclobutanone adduct.
-
The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated.
Step 2: Conversion to the Carboxylic Acid
-
The resulting 3-ethylcyclobutanone can be converted to the corresponding lactone via a Baeyer-Villiger oxidation (e.g., using m-CPBA).
-
Subsequent hydrolysis of the lactone under acidic or basic conditions would yield 3-ethyl-4-hydroxybutanoic acid, which would then require further steps to be converted to the target molecule. Alternatively, direct manipulation of the cyclobutanone could be explored.
Comparative Analysis
| Feature | Malonic Ester Synthesis | [2+2] Cycloaddition |
| Overall Yield | Moderate to good, but can be lowered by the multiple steps. | Potentially high for the cycloaddition step, but overall yield depends on the subsequent transformations. |
| Stereoselectivity | Generally produces a mixture of cis and trans isomers, requiring separation. Diastereoselectivity can be difficult to control. | Can be highly stereospecific, depending on the mechanism. Diastereoselective variants using chiral catalysts are known. |
| Scalability | Generally scalable, as the reaction conditions are well-established and do not typically require specialized equipment. | Can be challenging to scale, especially for photochemical reactions or those requiring very low temperatures and high pressures. |
| Starting Materials | Readily available and relatively inexpensive starting materials like diethyl ethylmalonate and 1,3-dibromopropane. Diethyl ethylmalonate is commercially available.[8][9][10] 1,3-Dibromo-2-ethylpropane is less common but can be synthesized. | Starting materials such as but-1-ene are inexpensive bulk chemicals. However, the ketene precursors or specialized catalysts can be more expensive. |
| Safety & Hazards | Involves the use of strong bases like sodium ethoxide and flammable solvents. Standard laboratory precautions are required. | Can involve hazardous reagents like Lewis acids and potentially unstable ketenes. Photochemical reactions require specialized equipment. |
| Versatility | A versatile method applicable to a wide range of substituted cyclobutanes. | Highly versatile for the construction of the cyclobutane core, with a broad scope of compatible alkenes and ketenes. |
Conclusion and Recommendations
Both the malonic ester synthesis and the [2+2] cycloaddition offer viable pathways to this compound, each with its own set of advantages and disadvantages.
The Malonic Ester Synthesis is a reliable and well-understood method that is particularly advantageous for its use of readily available starting materials and its straightforward scalability. Its primary drawback is the general lack of stereocontrol, which may necessitate a challenging separation of diastereomers. This route is recommended for applications where stereochemical purity is not a primary concern or where efficient separation methods are available.
The [2+2] Cycloaddition Route presents a more modern and convergent approach that has the potential for high stereoselectivity, particularly with the use of modern catalytic methods. However, the scalability of these reactions can be a concern, and the starting materials or catalysts may be more specialized and costly. This route is recommended for researchers who require high stereochemical purity and have access to the necessary specialized equipment and reagents.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research project, including the desired stereoisomer, the scale of the synthesis, the available budget, and the technical capabilities of the laboratory.
References
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Malonic ester synthesis. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]
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Online Chemistry notes. (2022, June 22). Malonic ester synthesis (of carboxylic acids). Retrieved January 18, 2026, from [Link]
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AbacipharmTech. (n.d.). Diethyl 2-ethylmalonate. Retrieved January 18, 2026, from [Link]
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Organic Syntheses. (n.d.). 1,1-Cyclobutanedicarboxylic acid and Cyclobutanecarboxylic acid. Coll. Vol. 3, p.213 (1955); Vol. 23, p.16 (1943). Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 18, 2026, from [Link]
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Organic Syntheses. (n.d.). Ethyl propane-1,1,2,3-tetracarboxylate. Coll. Vol. 2, p.272 (1943); Vol. 11, p.52 (1931). Retrieved from [Link]
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- Bayer AG. (1981). Process for the preparation of derivatives of 1,3-dibromo-2,2-dimethyl-propane-1,3-dicarboxylic acid, as well as the dichloride of 1,3-dibromo-2,2-dimethyl-propane-1,3-dicarboxylic acid and its monoesterchlorides as intermediary products.
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Pharmaffiliates. (n.d.). 1,3-Dibromo-2-methylpropane. Retrieved January 18, 2026, from [Link]
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- Yagci, Y., & Durmaz, Y. Z. (2025). Photochemical [2 + 2] cycloadditions of naphthalene acrylic acids: templated and untemplated photoreactivity, selective homo/heterodimerizations, and conformational analysis. Organic & Biomolecular Chemistry.
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ResearchGate. (2025). Reaction of esters of 2-arylcyclo-propanecarboxylic acids with nitrous acid. Synthesis of aryl-substituted 3-ethoxycarbonyl-4,5-dihydroisoxazoles and 3-ethoxycarbonylisoxazoles. Retrieved January 18, 2026, from [Link]
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Organic Chemistry Tutor. (2025, March 16). Synthesis of a Cycloketone from Dicarboxylic Acid [Video]. YouTube. [Link]
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Beilstein Journals. (2024, August 15). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Retrieved January 18, 2026, from [Link]
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A Comparative Guide to the Analytical Validation of 3-Ethylcyclobutanecarboxylic Acid
The validation of an analytical procedure is the cornerstone of quality control, demonstrating that the method is fit for its intended purpose.[1] This guide is structured to not only present protocols but to elucidate the scientific rationale behind methodological choices, ensuring that the described systems are inherently self-validating. All validation parameters discussed are in alignment with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for ensuring data integrity and reliability in the pharmaceutical industry.[2][3]
Analyte Profile: 3-Ethylcyclobutanecarboxylic Acid
Before selecting an analytical technique, understanding the analyte's physicochemical properties is paramount.
-
Structure: A four-membered carbon ring with an ethyl group and a carboxylic acid group.
-
Polarity: The carboxylic acid group imparts significant polarity, making it soluble in polar organic solvents and aqueous bases.
-
Volatility: Moderately volatile, but its polarity and hydrogen-bonding capability can complicate direct analysis by Gas Chromatography (GC) without derivatization.
-
Chromophore: Lacks a significant chromophore, meaning UV detection in High-Performance Liquid Chromatography (HPLC) will be limited to low wavelengths (e.g., 200-215 nm) where the carboxyl group absorbs.[4]
This profile suggests that both liquid and gas chromatography are viable pathways, each with distinct advantages and necessary considerations for method development.
Primary Analytical Strategy: Reversed-Phase HPLC
High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis, particularly for non-volatile or polar compounds. A reversed-phase method is the logical starting point for this compound.
Causality Behind Method Choice
Reversed-phase HPLC is selected for its robustness and direct applicability. The analyte can be analyzed in its native form without derivatization, simplifying the sample preparation process. Coupling with either Ultraviolet (UV) or Mass Spectrometry (MS) detection provides flexibility for different validation needs, from routine purity assays to sensitive impurity profiling.
Experimental Protocol: HPLC-UV Method
This protocol is designed as a starting point for the quantitative determination (assay) and purity analysis of this compound as a drug substance.
1. Materials & Reagents:
- Reference Standard (RS) of this compound (purity ≥ 99.5%)
- Acetonitrile (HPLC Grade)
- Water (HPLC Grade, e.g., Milli-Q)
- Phosphoric Acid or Formic Acid (Analytical Grade)
- Volumetric flasks, pipettes, and autosampler vials
2. Chromatographic Conditions:
- Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size
- Mobile Phase A: 0.1% Phosphoric Acid in Water. (Note: For MS compatibility, replace with 0.1% Formic Acid).[5]
- Mobile Phase B: Acetonitrile
- Gradient: 70% A / 30% B, hold for 10 minutes. (This isocratic condition is a starting point; a gradient may be required for impurity profiling).
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- UV Detection: 210 nm[4]
- Injection Volume: 10 µL
3. Sample Preparation:
- Standard Solution (1.0 mg/mL): Accurately weigh ~25 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
- Sample Solution (1.0 mg/mL): Prepare in the same manner as the Standard Solution.
Workflow for HPLC Method Development and Validation
Caption: Workflow for HPLC method validation.
Validation Parameters (ICH Q2(R2)) for HPLC
The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[1]
| Parameter | Experimental Approach | Acceptance Criteria (Typical) |
| Specificity | Analyze blank (diluent), placebo (if in a formulation), and sample. Perform forced degradation (acid, base, peroxide, heat, light) to ensure the peak is free from interference from impurities or degradants.[6] | Peak is pure (e.g., via PDA detector) and baseline-resolved from other components. |
| Linearity | Prepare at least five concentrations of the reference standard across the desired range (e.g., 50% to 150% of the target concentration). Plot peak area vs. concentration.[6][7] | Correlation coefficient (r²) ≥ 0.999. |
| Range | The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the lower and upper concentration limits.[6] | Typically 80-120% of the test concentration for an assay. |
| Accuracy | Analyze samples spiked with known amounts of analyte at different levels (e.g., 80%, 100%, 120%). Calculate the percentage recovery. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability: Six replicate preparations of the same sample. Intermediate Precision: Repeatability test on a different day, with a different analyst, or on different equipment.[2] | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Determined by signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.[8] | The lowest concentration that can be detected but not necessarily quantified. |
| Limit of Quantitation (LOQ) | Determined by signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope.[8] | The lowest concentration that can be quantified with acceptable precision and accuracy. |
| Robustness | Intentionally vary method parameters (e.g., column temperature ±5°C, mobile phase pH ±0.2, flow rate ±10%) and observe the effect on results.[9] | System suitability parameters remain within limits; results are not significantly affected. |
Alternative Strategy: Gas Chromatography (GC-FID/MS)
GC is a powerful alternative, especially for assessing volatile or semi-volatile impurities that may not be detected by HPLC. Due to the polarity of the carboxylic acid, derivatization is highly recommended to improve peak shape and thermal stability.[10]
Causality Behind Method Choice
GC offers superior resolution for volatile compounds. Derivatization converts the polar carboxylic acid into a less polar, more volatile ester, making it amenable to GC analysis.[11] This is crucial for preventing peak tailing and improving sensitivity. Flame Ionization Detection (FID) provides excellent quantitative performance, while Mass Spectrometry (MS) offers definitive identification of the analyte and any related impurities.
Experimental Protocol: GC-FID Derivatization Method
This protocol is designed for the quantification of this compound, particularly in matrices where volatile impurities are a concern.
1. Materials & Reagents:
- Reference Standard (RS) of this compound
- Derivatizing Agent: e.g., Pentafluorobenzyl bromide (PFBBr) or Trimethylsilyldiazomethane (TMS-diazomethane).
- Solvent: Ethyl Acetate or Dichloromethane (GC Grade)
- Internal Standard (IS): e.g., Cyclohexanecarboxylic acid or another structurally similar carboxylic acid not present in the sample.
2. Derivatization Procedure (Example with PFBBr):
- To 1 mL of sample/standard solution in a suitable solvent, add a catalytic amount of a base (e.g., triethylamine).
- Add an excess of PFBBr solution.
- Heat the mixture at ~60 °C for 30 minutes.[11]
- Cool, quench the reaction, and extract the resulting ester into a clean solvent like hexane.
- The resulting solution is ready for GC injection.
3. Chromatographic Conditions:
- Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium or Hydrogen, constant flow.
- Inlet Temperature: 250 °C
- Injection Mode: Split (e.g., 50:1)
- Oven Program: 100 °C hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min. (This is a generic starting point and must be optimized).
- Detector: FID
- Detector Temperature: 300 °C
Workflow for GC Method Development and Validation
Caption: Workflow for GC method validation.
Method Comparison and Data Summary
The choice between HPLC and GC depends on the specific analytical goal. HPLC is often preferred for routine quality control (assay and purity of non-volatile components) due to its simpler sample preparation. GC-MS is superior for identifying and quantifying volatile impurities.
| Feature | HPLC-UV | GC-FID (with Derivatization) |
| Principle | Partition chromatography in liquid phase. | Partition chromatography in gas phase. |
| Sample Prep | Simple "dissolve and dilute". | Requires a robust derivatization step. |
| Best For | Assay, non-volatile impurities, routine QC. | Volatile impurities, trace analysis, orthogonal method. |
| Detection | UV (low sensitivity), MS (high sensitivity/specificity). | FID (robust, quantitative), MS (definitive identification). |
| Typical Precision | RSD ≤ 2.0% | RSD ≤ 2.0% (can be higher if derivatization is variable). |
| Typical LOQ | ~0.05% for impurities (UV). Can be much lower with MS. | < 0.01% for impurities (FID). |
| Key Challenge | Low UV absorptivity of the analyte. | Consistency and completeness of the derivatization reaction. |
Complementary Method: Nuclear Magnetic Resonance (NMR)
While chromatography is ideal for quantification and separation, NMR spectroscopy is the gold standard for structural elucidation and confirmation.[12]
-
¹H and ¹³C NMR: Used to definitively confirm the chemical structure of the this compound reference standard and for identifying major unknown impurities if they can be isolated.
-
Quantitative NMR (qNMR): Can be used as an absolute method to determine the purity of a reference standard without the need for a pre-existing standard of the same compound.
NMR serves as an orthogonal technique that provides authoritative structural information, which is a critical component of a complete validation package, especially during early-stage drug development.
Conclusion and Recommendations
For the comprehensive analytical validation of this compound, a dual-methodology approach is recommended for maximum assurance of quality.
-
Primary Method (Routine QC): A validated Reversed-Phase HPLC-UV method should be established for assay, purity, and stability testing. Its simplicity and robustness are ideal for routine use. For impurity identification and higher sensitivity, this method should be adapted for LC-MS .
-
Orthogonal Method (Impurity Profiling): A validated GC-FID/MS method should be developed to analyze for volatile organic impurities that may not be detected by HPLC. This is crucial for a complete impurity profile.
-
Structural Confirmation: NMR spectroscopy must be used to unequivocally confirm the identity of the primary reference standard.
By employing these complementary techniques, researchers and drug developers can build a comprehensive and scientifically sound validation package that meets global regulatory expectations and ensures the quality and safety of the final pharmaceutical product.
References
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National Institute of Standards and Technology. (n.d.). Ethyl cyclobutanecarboxylate. NIST Chemistry WebBook. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Cyclobutanecarboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Retrieved from [Link]
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European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
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International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
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Miyazaki, Y., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4932. Retrieved from [Link]
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Farrimond, P., et al. (2010). Mass spectrometry of polycyclic tetracarboxylic ('ARN') acids and tetramethyl esters. Rapid Communications in Mass Spectrometry, 24(23), 3449-3458. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). Gas Chromatography. Department of Chemistry. Retrieved from [Link]
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Agilent Technologies. (n.d.). Sample Preparation. Retrieved from [Link]
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Theseus. (2021). Method Validation of Short Chain Carboxylic Acids. Retrieved from [Link]
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SpectraBase. (n.d.). Cyclobutane-carboxylic acid, ethyl ester - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Cyclopentanecarboxylic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
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Alonso, A. P., et al. (2013). Highlighting the tricarboxylic acid cycle: liquid and gas chromatography-mass spectrometry analyses of (13)C-labeled organic acids. Analytical Biochemistry, 437(2), 151-159. Retrieved from [Link]
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Swansea University. (2020). Mass Spec 3e Carboxylic Acids. YouTube. Retrieved from [Link]
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Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. Retrieved from [Link]
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Clarke, E. G. (2017). Gas Chromatography. In Clarke's Analysis of Drugs and Poisons. Pharmaceutical Press. Retrieved from [Link]
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ResearchGate. (2011). Validation of Analytical Procedures: Methodology ICH-Q2B. Retrieved from [Link]
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CIPAC. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control. Retrieved from [Link]
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Goryaeva, V., et al. (2016). Simultaneous determination of tricarboxylic acid cycle metabolites by high-performance liquid chromatography with ultraviolet detection. Analytical Biochemistry, 503, 8-10. Retrieved from [Link]
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A Researcher's Guide to the Spectroscopic Differentiation of 3-Ethylcyclobutanecarboxylic Acid Isomers
In the realm of drug development and materials science, the precise stereochemical configuration of a molecule is not a trivial detail; it is often the critical determinant of its biological activity, physical properties, and overall function. The diastereomers of 3-Ethylcyclobutanecarboxylic acid, cis and trans, serve as a compelling case study. While chemically identical in composition, their distinct spatial arrangements necessitate a robust, multi-faceted analytical approach for unambiguous identification.
This guide, prepared from a Senior Application Scientist's perspective, provides an in-depth comparison of the cis and trans isomers of this compound using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). We will move beyond a mere presentation of data to explore the causal relationships between stereochemistry and spectral output, providing field-proven insights into experimental design and data interpretation.
The Structural Imperative: Why Isomer Differentiation Matters
The cyclobutane ring is a strained, non-planar system, and the relative orientation of the ethyl and carboxylic acid substituents at the 1 and 3 positions dictates the molecule's overall shape, polarity, and potential for intermolecular interactions.
-
cis-3-Ethylcyclobutanecarboxylic Acid: The substituents are on the same face of the ring, leading to increased steric hindrance. This "crowding" can influence the molecule's preferred conformation and its interaction with biological targets or crystal packing.
-
trans-3-Ethylcyclobutanecarboxylic Acid: The substituents are on opposite faces, resulting in a more extended, sterically relaxed conformation.
These structural nuances are directly reflected in their spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for elucidating the stereochemistry of these isomers. The chemical environment of each proton and carbon nucleus is exquisitely sensitive to its spatial relationship with neighboring atoms and functional groups.
¹H NMR: Unraveling Proximity and Connectivity
The key to differentiating the isomers via ¹H NMR lies in the analysis of chemical shifts (δ) and spin-spin coupling constants (J). Steric compression in the cis isomer often deshields adjacent protons, pushing their signals downfield compared to the trans isomer.[1]
Coupling constants, which measure the interaction between neighboring protons, are highly dependent on the dihedral angle between them. While the flexibility of the cyclobutane ring averages these values, distinct differences between the cis and trans isomers are expected. Generally, trans couplings across a ring system are different from cis couplings, providing a diagnostic handle.[2][3] The carboxylic acid proton itself will typically appear as a very broad singlet far downfield (10-13 ppm), a characteristic feature of carboxylic acid dimers in non-polar solvents.[4][5]
Table 1: Comparative ¹H NMR Data (Hypothetical, 400 MHz, CDCl₃)
| Proton Assignment | cis-Isomer (δ, ppm) | trans-Isomer (δ, ppm) | Key Differentiating Feature |
| -COOH | ~12.1 (broad s) | ~12.0 (broad s) | Not a primary differentiator; its presence confirms the functional group. Exchange with D₂O causes this signal to disappear.[6] |
| H1 (-CH-COOH) | 2.95 (m) | 2.80 (m) | The proton alpha to the carboxyl group is expected to be more deshielded in the cis isomer due to steric interactions. |
| H3 (-CH-CH₂CH₃) | 2.45 (m) | 2.30 (m) | Similarly, the proton alpha to the ethyl group is influenced by the proximity of the carboxylic acid in the cis form. |
| H2/H4 (ring -CH₂-) | 2.10 - 2.30 (m) | 1.95 - 2.15 (m) | The overall chemical shift range for the ring methylene protons can differ due to anisotropic effects. |
| -CH₂CH₃ (methylene) | 1.50 (q, J=7.4 Hz) | 1.48 (q, J=7.4 Hz) | Minimal difference expected as it is further from the stereocenter. |
| -CH₂CH₃ (methyl) | 0.95 (t, J=7.4 Hz) | 0.94 (t, J=7.4 Hz) | Minimal difference expected. |
¹³C NMR: A Map of the Carbon Skeleton
In proton-decoupled ¹³C NMR, each unique carbon atom appears as a single line.[7] The number of signals can confirm the overall symmetry of the molecule. For both cis and trans isomers, we expect to see seven distinct signals, assuming the two methylene carbons in the ring are inequivalent. The chemical shifts are sensitive to steric effects; a sterically compressed carbon atom (a "gamma-gauche" effect) will typically be shielded and appear at a lower chemical shift (further upfield).
Table 2: Comparative ¹³C NMR Data (Hypothetical, 100 MHz, CDCl₃)
| Carbon Assignment | cis-Isomer (δ, ppm) | trans-Isomer (δ, ppm) | Key Differentiating Feature |
| -COOH | ~180.5 | ~181.5 | The carbonyl carbon in the more sterically hindered cis isomer may be slightly shielded. |
| C1 (-CH-COOH) | ~41.2 | ~42.5 | The steric interaction in the cis isomer can shield the C1 carbon. |
| C3 (-CH-CH₂CH₃) | ~38.5 | ~40.0 | The C3 carbon is also expected to be shielded in the cis isomer. |
| C2/C4 (ring -CH₂-) | ~29.0 | ~30.5 | The ring methylene carbons will experience different steric environments, leading to a noticeable shift. |
| -CH₂CH₃ (methylene) | ~28.8 | ~29.2 | Minor shift differences. |
| -CH₂CH₃ (methyl) | ~11.5 | ~11.8 | Minor shift differences. |
Fourier-Transform Infrared (FTIR) Spectroscopy: A Functional Group Fingerprint
FTIR spectroscopy is excellent for confirming the presence of key functional groups but is generally less definitive than NMR for distinguishing between diastereomers of this type.[8] Both isomers will exhibit the hallmark absorptions of a carboxylic acid.[4]
-
O-H Stretch: A very broad, strong band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded dimer of a carboxylic acid.[5]
-
C=O Stretch: A strong, sharp absorption around 1700-1725 cm⁻¹. In the solid state or concentrated solutions, this peak is indicative of the hydrogen-bonded dimer.
-
C-H Stretches: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.
The primary differences, if any, will be subtle variations in the "fingerprint region" (below 1500 cm⁻¹). These differences arise from minor changes in the frequencies of C-C stretching and various bending vibrations due to the different overall molecular symmetry. While these differences can be used for identification against a known reference spectrum, they are difficult to predict ab initio.
Table 3: Comparative FTIR Data (Hypothetical)
| Vibrational Mode | Wavenumber (cm⁻¹) | Expected Appearance in Both Isomers | Potential Isomeric Difference |
| O-H stretch (dimer) | 2500 - 3300 | Strong, very broad | The shape and sub-maxima of this broad absorption may vary slightly due to differences in hydrogen bonding geometry. |
| C-H stretch (sp³) | 2850 - 2980 | Medium to strong, sharp | Unlikely to show significant, easily interpretable differences. |
| C=O stretch (dimer) | ~1710 | Strong, sharp | The cis isomer might show a slightly lower frequency due to subtle electronic effects or changes in hydrogen bond strength. |
| C-O stretch / O-H bend | 1210 - 1440 | Medium, complex | This region is part of the fingerprint and is expected to show minor but potentially reproducible differences in peak position and intensity between isomers. |
| Fingerprint Region | < 1200 | Complex, multiple bands | The pattern of peaks will be unique to each isomer, serving as a distinct "fingerprint." |
Mass Spectrometry (MS): Probing Fragmentation Pathways
In Electron Ionization Mass Spectrometry (EI-MS), the initial molecular ion ([M]⁺˙) undergoes fragmentation. The resulting pattern of charged fragments provides a structural fingerprint. While both isomers have the same molecular weight (128.17 g/mol ), their fragmentation patterns may differ in the relative abundances of key ions due to stereochemical influences on the stability of transition states during fragmentation.[9]
The primary fragmentation of cycloalkanes often involves ring cleavage.[10][11] For this compound, key fragmentation pathways would likely include:
-
Loss of the ethyl group (-29 Da): [M - C₂H₅]⁺
-
Loss of the carboxylic acid group (-45 Da): [M - COOH]⁺
-
McLafferty rearrangement: If applicable, this is a characteristic fragmentation for carbonyl compounds, but requires a gamma-hydrogen, which is present. This would lead to the loss of an alkene (ethene, in this case from the ethyl group, is less likely than ring fragmentation).
-
Ring Cleavage: The cyclobutane ring can cleave to lose ethene (C₂H₄, -28 Da).[10]
The stereochemistry can influence which fragmentation pathway is kinetically favored. For instance, the cis isomer's steric strain might promote a specific ring-opening pathway that is less favorable in the trans isomer, leading to different relative intensities of the resulting fragment ions.
Table 4: Comparative Mass Spectrometry Data (Hypothetical EI-MS)
| m/z | Proposed Fragment | cis-Isomer Rel. Abundance (%) | trans-Isomer Rel. Abundance (%) | Rationale for Difference |
| 128 | [M]⁺˙ | 5 | 8 | The molecular ion of the more stable trans isomer might be slightly more abundant. |
| 100 | [M - C₂H₄]⁺˙ | 40 | 30 | Ring cleavage leading to the loss of ethene. This pathway might be more facile in the strained cis isomer. |
| 99 | [M - C₂H₅]⁺ | 65 | 75 | Loss of the ethyl radical. |
| 83 | [M - COOH]⁺ | 100 (Base Peak) | 90 | Loss of the carboxyl radical to form a stable secondary carbocation. This might be particularly favorable in the cis isomer. |
| 55 | [C₄H₇]⁺ | 80 | 100 (Base Peak) | Further fragmentation. The relative stability of the precursor ions in each isomer leads to different base peaks. |
Validated Experimental Protocols
To ensure reproducibility and accuracy, the following detailed protocols are provided. The causality behind each step is explained to empower the researcher with a deeper understanding of the process.
Protocol 1: NMR Analysis
The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common choice for small organic molecules. For carboxylic acids, it allows for the observation of the acidic proton, though its chemical shift can be concentration-dependent.[5] Adding a drop of D₂O and re-acquiring the spectrum is a classic technique to confirm the identity of the -OH proton, as it will be replaced by deuterium and its signal will disappear.[6]
Workflow for NMR Sample Preparation and Acquisition
Caption: Standard workflow for preparing and analyzing a small molecule sample by NMR.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound isomer into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃). Vortex the vial until the sample is fully dissolved. Causality: A homogenous solution is essential for acquiring high-resolution spectra with sharp lines.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
Instrument Setup: Insert the tube into the NMR spectrometer. The instrument's software will lock onto the deuterium signal of the solvent, tune the probe to the correct frequencies, and shim the magnetic field to optimize its homogeneity. Causality: A highly homogenous magnetic field is the single most important factor for obtaining sharp, well-resolved NMR signals.
-
Acquisition: Acquire a ¹H spectrum (typically 8-16 scans). Following this, acquire a proton-decoupled ¹³C spectrum (requires significantly more scans, often several hundred or thousand, due to the low natural abundance of ¹³C).[12]
-
Data Processing: Process the resulting Free Induction Decay (FID) using a Fourier Transform. Phase the spectrum and integrate the signals (for ¹H) to obtain the final, interpretable data.
Protocol 2: FTIR Analysis
Attenuated Total Reflectance (ATR) is often preferred for solid or liquid samples as it requires minimal sample preparation compared to methods like KBr pellets.[13][14] A background spectrum of the clean ATR crystal must be taken first and subtracted from the sample spectrum.
Workflow for ATR-FTIR Analysis
Caption: The process for acquiring a spectrum using an ATR-FTIR accessory.
Step-by-Step Methodology:
-
Crystal Cleaning: Ensure the ATR diamond crystal is impeccably clean. Clean with a solvent-moistened wipe (e.g., isopropanol) and allow it to dry completely.
-
Background Acquisition: Take a background spectrum. This measures the absorbance of the crystal and the atmosphere (CO₂, H₂O), which will be computationally subtracted from the sample spectrum. Causality: This step is crucial to ensure that the final spectrum contains only absorption bands from the sample itself.
-
Sample Application: Place a small amount of the solid or liquid acid isomer directly onto the center of the ATR crystal.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. Causality: The IR beam only penetrates a few microns into the sample, so good contact is essential for a strong signal.
-
Spectrum Acquisition: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The software will automatically ratio the sample scan to the background scan to generate the final absorbance or transmittance spectrum.
-
Cleanup: Thoroughly clean the crystal before analyzing the next sample.
Conclusion
The differentiation of cis and trans isomers of this compound is a clear demonstration of the power of modern spectroscopic methods. While FTIR and Mass Spectrometry provide valuable, confirmatory data, NMR spectroscopy stands out as the definitive technique . The distinct differences in proton and carbon chemical shifts, driven by the unique steric and electronic environments in each isomer, allow for unambiguous assignment. A comprehensive approach, utilizing all three techniques, provides a self-validating system of analysis, ensuring the highest degree of confidence in structural elucidation—a non-negotiable requirement for researchers in the pharmaceutical and chemical sciences.
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A Senior Application Scientist's Guide to the Chiral Separation of 3-Ethylcyclobutanecarboxylic Acid Enantiomers
For researchers, scientists, and professionals in drug development, the precise and efficient separation of enantiomers is a critical step. The biological activity of a chiral molecule often resides in a single enantiomer, with its counterpart being inactive or even eliciting adverse effects. This guide provides an in-depth technical comparison of methodologies for the chiral separation of 3-Ethylcyclobutanecarboxylic acid, a valuable building block in medicinal chemistry. We will explore direct and indirect approaches, offering field-proven insights and supporting data to empower you in selecting the optimal strategy for your analytical or preparative needs.
The Importance of Chiral Purity
The therapeutic landscape is replete with examples where the chirality of a drug molecule dictates its efficacy and safety. Therefore, robust analytical methods to resolve and quantify enantiomers are paramount during drug discovery, development, and quality control. This compound, with its stereocenter, presents a common challenge in chiral separations that this guide will address through a comparative analysis of leading chromatographic techniques.
Comparison of Chiral Separation Techniques
The primary methods for the enantioselective analysis of this compound fall into two main categories: direct separation on a chiral stationary phase (CSP) and indirect separation after derivatization to form diastereomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the front-line techniques for direct separation, while Gas Chromatography (GC) often requires derivatization.
| Technique | Principle | Typical Stationary Phase | Mobile Phase | Key Advantages | Key Considerations |
| Chiral HPLC | Direct enantioseparation on a Chiral Stationary Phase (CSP). | Anion-exchange (e.g., CHIRALPAK® QN-AX, QD-AX), Polysaccharide-based CSPs. | Polar Organic, Reversed-Phase. | Broad applicability, well-established, excellent for analytical and preparative scale. | Longer run times compared to SFC, higher solvent consumption. |
| Chiral SFC | Direct enantioseparation on a CSP using supercritical CO2 as the main mobile phase component. | Anion-exchange (e.g., CHIRALPAK® QN-AX, QD-AX), Polysaccharide-based CSPs. | Supercritical CO2 with alcohol co-solvents (e.g., Methanol, Ethanol). | Fast separations, reduced solvent consumption ("greener" chemistry), high efficiency.[1] | Requires specialized instrumentation, method development can be complex. |
| Chiral GC | Separation of derivatized enantiomers on a chiral or achiral column. | Cyclodextrin-based chiral capillary columns (e.g., Chirasil-Val). | Inert carrier gas (e.g., Helium, Hydrogen). | High resolution and sensitivity, ideal for volatile compounds. | Requires derivatization of the carboxylic acid, which adds a sample preparation step and potential for side reactions.[2][3][4] |
In-Depth Analysis of Separation Methodologies
Chiral High-Performance Liquid Chromatography (HPLC)
Direct chiral HPLC is a powerful and versatile technique for the separation of carboxylic acid enantiomers.[5][6] The key to success lies in the selection of an appropriate Chiral Stationary Phase (CSP). For acidic compounds like this compound, anion-exchange CSPs are particularly effective.[7][8]
Mechanism of Separation on Anion-Exchange CSPs:
CHIRALPAK® QN-AX and QD-AX are based on quinine and quinidine derivatives, respectively, immobilized on silica gel.[7][8] The separation mechanism is primarily based on the ionic interaction between the protonated tertiary nitrogen of the chiral selector and the deprotonated carboxylic acid of the analyte.[7] Additional interactions, such as hydrogen bonding and steric hindrance, contribute to the chiral recognition and enantioseparation.[7]
Experimental Protocol: Chiral HPLC of this compound
Objective: To achieve baseline separation of the enantiomers of this compound using an anion-exchange CSP.
Materials:
-
CHIRALPAK® QN-AX or QD-AX column (e.g., 150 x 4.6 mm, 5 µm)
-
HPLC system with UV detector
-
Methanol (HPLC grade)
-
Acetic Acid (analytical grade)
-
Ammonium Acetate (analytical grade)
-
Racemic this compound standard
-
Sample diluent: Methanol
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Methanol / Acetic Acid / Ammonium Acetate (98:2:0.5, v/v/w).[9] Degas the mobile phase before use.
-
Column Equilibration: Install the CHIRALPAK® QN-AX or QD-AX column and equilibrate with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Dissolve the racemic this compound standard in the sample diluent to a concentration of 1 mg/mL.
-
Injection: Inject 5-10 µL of the prepared sample.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
Optimization: If the resolution is not optimal, the concentration of acetic acid and ammonium acetate can be adjusted to fine-tune the retention and selectivity.
dot
Caption: Figure 1. Chiral HPLC Workflow
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful alternative to HPLC for chiral separations, offering significant advantages in terms of speed and reduced organic solvent consumption.[1] The principles of chiral recognition on CSPs in SFC are similar to those in HPLC, making it possible to use the same types of columns, including the highly effective anion-exchange phases.[7]
Causality Behind Experimental Choices in SFC:
The use of supercritical CO2 as the primary mobile phase component leads to low viscosity and high diffusivity, which allows for faster flow rates and rapid column equilibration without a significant loss in efficiency.[1] Alcohol co-solvents, such as methanol or ethanol, are added to the supercritical CO2 to modify the polarity of the mobile phase and facilitate the elution of the analytes. The choice and percentage of the co-solvent are critical parameters for optimizing the separation.
Experimental Protocol: Chiral SFC of this compound
Objective: To develop a rapid and efficient chiral separation method for this compound enantiomers using SFC.
Materials:
-
CHIRALPAK® QN-AX or QD-AX column (e.g., 150 x 4.6 mm, 5 µm)
-
SFC system with a back-pressure regulator and UV detector
-
Supercritical fluid grade CO2
-
Methanol (SFC grade)
-
Racemic this compound standard
-
Sample diluent: Methanol
Procedure:
-
System Preparation: Set the back-pressure regulator to 150 bar and the column temperature to 35°C.
-
Mobile Phase: Use supercritical CO2 as the main mobile phase and methanol as the co-solvent.
-
Gradient Elution (for method development): Start with a gradient of 5% to 50% methanol over 10 minutes at a flow rate of 3 mL/min to determine the optimal co-solvent percentage for elution.
-
Isocratic Elution (for analysis): Based on the gradient run, select an isocratic mobile phase composition that provides good resolution. For example, CO2/Methanol (80:20, v/v).
-
Sample Preparation: Dissolve the racemic standard in methanol to a concentration of 1 mg/mL.
-
Injection: Inject 1-5 µL of the sample.
-
Detection: Monitor the elution at a suitable wavelength (e.g., 210 nm).
dot
Caption: Figure 2. Chiral SFC Workflow
Chiral Gas Chromatography (GC) with Derivatization
For volatile and semi-volatile compounds, chiral GC offers excellent resolution and sensitivity.[3][10] However, carboxylic acids are generally not volatile enough for direct GC analysis and require derivatization to convert them into more volatile esters.[2][11] This can be approached in two ways:
-
Indirect Separation: The racemic carboxylic acid is reacted with a chiral derivatizing agent (e.g., a chiral alcohol) to form a mixture of diastereomeric esters. These diastereomers have different physical properties and can be separated on a standard, achiral GC column.
-
Direct Separation of Derivatives: The carboxylic acid is derivatized with an achiral reagent (e.g., methanol with an acid catalyst) to form a mixture of enantiomeric esters. This mixture is then separated on a chiral GC column, typically one with a cyclodextrin-based stationary phase.
Trustworthiness of the Protocol:
The derivatization step is critical and must be validated to ensure that no racemization occurs and that the reaction proceeds to completion to avoid skewed enantiomeric ratios. The use of an internal standard is highly recommended for accurate quantification.
Experimental Protocol: Indirect Chiral GC of this compound
Objective: To separate the enantiomers of this compound as their diastereomeric esters on an achiral GC column.
Materials:
-
Racemic this compound
-
(R)-(-)-2-Butanol (chiral derivatizing agent)
-
Dicyclohexylcarbodiimide (DCC) as a coupling agent
-
Dichloromethane (anhydrous)
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Standard achiral capillary column (e.g., DB-5 or HP-5)
Procedure:
-
Derivatization:
-
In a clean, dry vial, dissolve 10 mg of racemic this compound in 1 mL of anhydrous dichloromethane.
-
Add 1.2 equivalents of (R)-(-)-2-Butanol and 1.1 equivalents of DCC.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Filter the mixture to remove the dicyclohexylurea byproduct.
-
The resulting solution contains the diastereomeric esters.
-
-
GC Analysis:
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection: Inject 1 µL of the derivatized sample solution.
-
dot
Caption: Figure 3. Indirect Chiral GC Workflow
Conclusion and Recommendations
The choice of the optimal chiral separation method for this compound depends on the specific requirements of the analysis.
-
For routine analytical testing and high-throughput screening, Chiral SFC is the recommended technique. Its speed and reduced solvent consumption make it a highly efficient and environmentally friendly option.
-
Chiral HPLC remains a robust and reliable choice, especially when SFC instrumentation is not available. The wide variety of available chiral stationary phases provides ample opportunities for method development.
-
Chiral GC with derivatization is a suitable alternative, particularly when high sensitivity is required. However, the additional sample preparation step of derivatization needs careful validation.
It is always advisable to screen multiple CSPs and mobile phase conditions to identify the most suitable method for a specific application. The protocols provided in this guide serve as a strong starting point for your method development endeavors.
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Bio-Rad Laboratories. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
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Restek Corporation. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
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ResearchGate. (n.d.). The separation of three compounds using a CHIRALPAK IC column, 4.6 mm.... Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. Retrieved from [Link]
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- Lämmerhofer, M., & Lindner, W. (2007). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. Chirality, 19(9), 655-677.
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A Comparative Guide to Purity Determination: The Case of 3-Ethylcyclobutanecarboxylic Acid by Quantitative NMR (qNMR)
In the landscape of pharmaceutical development and chemical research, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock of reliable and reproducible scientific outcomes. For active pharmaceutical ingredients (APIs), intermediates, and reference standards, an accurate purity value ensures correct dosage, valid biological data, and adherence to stringent regulatory standards. This guide provides an in-depth comparison of analytical techniques for the purity determination of 3-Ethylcyclobutanecarboxylic acid, with a primary focus on the power and precision of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Analytical Challenge: this compound
This compound is a valuable building block in organic synthesis. Its purity is critical for the success of subsequent reactions and the quality of the final product. As a small, non-chromophoric carboxylic acid, it presents an interesting case for comparing the utility of various analytical methodologies.
| Property | Value |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol |
| Appearance | Pale-yellow to Yellow-brown Liquid[1] |
| CAS Number | 66016-16-8[1] |
The Gold Standard: Unveiling Purity with qNMR
Quantitative NMR (qNMR) has emerged as a primary analytical method for purity assessment, recognized by pharmacopeias and regulatory bodies for its accuracy and reliability.[2][3][4] Unlike chromatographic techniques that rely on comparing the response of an analyte to that of a chemically identical reference standard, qNMR leverages a fundamental principle of physics.
The Core Principle of qNMR
The foundational tenet of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei responsible for that signal.[5][6][7][8] This means that every proton in a molecule, under proper experimental conditions, gives the same response. This "universal" response allows for the quantification of an analyte against a structurally unrelated internal standard of known purity, eliminating the often-difficult and expensive need to procure a certified reference material of the analyte itself.[9][10] qNMR is therefore considered a primary ratio method of measurement.[4]
The Internal Standard Method: A Pathway to Accuracy
The most robust and commonly used approach in qNMR is the internal standard method.[11][12] This involves accurately weighing both the analyte (the compound of interest) and a high-purity internal standard into the same container, dissolving them in a deuterated solvent, and acquiring the NMR spectrum.
An ideal internal standard possesses several key characteristics:
-
High Purity (≥99.5%): The standard's purity must be accurately known and traceable.[13]
-
Chemical Stability: It should not react with the analyte, solvent, or air.[14]
-
Simple NMR Spectrum: Preferably, it should have one or more sharp, singlet peaks in a region of the spectrum free from analyte or impurity signals.[15]
-
Good Solubility: It must be fully soluble in the chosen deuterated solvent.[13]
-
Low Volatility and Hygroscopicity: This ensures stable and accurate weighing.[15][16]
Case Study: qNMR Purity Assay of this compound
This section outlines a detailed, field-proven protocol for determining the purity of this compound using ¹H qNMR.
Experimental Protocol
1. Selection of Internal Standard: Maleic acid is an excellent choice for this analysis when using a solvent like DMSO-d₆. Its two olefinic protons appear as a sharp singlet far downfield (around 6.2 ppm), a region typically clear of signals from aliphatic compounds like our analyte. It is also highly pure, stable, and non-volatile.[17]
2. Sample Preparation: Accuracy in this step is paramount, as weighing is often the largest source of error in a qNMR experiment.[5]
-
Using a calibrated microbalance (readability of at least 0.01 mg), accurately weigh approximately 15 mg of this compound into a clean glass vial. Record the weight precisely.
-
To the same vial, add approximately 10 mg of a certified Maleic Acid internal standard (purity, e.g., 99.9%). Record the weight precisely.
-
Add approximately 0.75 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆) to the vial.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
Transfer the solution to a 5 mm NMR tube.
3. NMR Data Acquisition: Quantitative accuracy requires specific instrument parameters that ensure full relaxation of all protons between pulses.
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.[9]
-
Pulse Angle: A 30° or 45° pulse is often used to ensure a shorter relaxation delay can be used compared to a 90° pulse.[9][14]
-
Relaxation Delay (d1): This is the most critical parameter. It must be set to at least 5 times the longest longitudinal relaxation time (T₁) of any proton being integrated (both analyte and standard). A generic value of 30-60 seconds is often sufficient for most small molecules to ensure full relaxation.[5][9][18]
-
Acquisition Time (at): A minimum of 3 seconds is recommended to ensure high digital resolution.[9]
-
Number of Scans (ns): A sufficient number of scans (e.g., 16 to 64) should be co-added to achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated. This level of S/N ensures that the integration error is less than 1%.[19]
-
Spinning: The sample should not be spun, to avoid spinning sidebands that can interfere with accurate integration.[14]
4. Data Processing: Careful and consistent processing is crucial for obtaining accurate integrals.[6]
-
Apply a small line broadening factor (e.g., 0.3 Hz) to improve the S/N ratio.
-
Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a high-order polynomial baseline correction to ensure a flat, zero-integral baseline across the entire spectrum, especially around the integrated signals.
-
Integrate the selected, well-resolved signals for both the analyte and the internal standard. For this compound, a signal corresponding to the methine proton (CH-COOH) would be a good candidate. For Maleic acid, the singlet for the two olefinic protons is used.
5. Purity Calculation: The purity of the analyte (P_analyte) is calculated using the following equation[6][14]:
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I_analyte : Integral of the selected analyte signal.
-
I_std : Integral of the internal standard signal.
-
N_analyte : Number of protons giving rise to the selected analyte signal.
-
N_std : Number of protons giving rise to the internal standard signal (for Maleic acid, this is 2).
-
MW_analyte : Molecular weight of the analyte (128.17 g/mol ).
-
MW_std : Molecular weight of the internal standard (for Maleic acid, 116.07 g/mol ).
-
m_analyte : Mass of the analyte weighed.
-
m_std : Mass of the internal standard weighed.
-
P_std : Certified purity of the internal standard.
Visualizing the qNMR Workflow
Caption: The qNMR experimental workflow, from precise sample preparation to the final purity calculation.
Alternative Analytical Techniques: A Comparative Overview
While qNMR is a powerful tool, other techniques are widely used for purity analysis. The choice of method often depends on the specific requirements of the analysis, such as the need to identify trace impurities or high-throughput screening.
High-Performance Liquid Chromatography (HPLC)
HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. For carboxylic acids like this compound, which lack a strong UV chromophore, detection can be challenging.[20][21]
-
Detection: Refractive Index Detection (RID) can be used, but it suffers from low sensitivity and is incompatible with gradient elution. Evaporative Light Scattering Detection (ELSD) is another option. The most common approach is derivatization to attach a UV-active or fluorescent tag to the molecule.[20][21] Alternatively, HPLC coupled with Mass Spectrometry (LC-MS) provides high sensitivity and specificity without derivatization.[22]
-
Quantification: Purity is typically determined by an area percent method or by using a certified reference standard of the analyte to create a calibration curve.
Gas Chromatography (GC)
GC is suitable for volatile and thermally stable compounds. Carboxylic acids are polar and have low volatility, often leading to poor peak shape and column adsorption.[23]
-
Derivatization: To overcome these issues, derivatization is almost always necessary. Silylation (e.g., using BSTFA) or esterification are common methods to convert the carboxylic acid into a more volatile and less polar derivative suitable for GC analysis.[23]
-
Quantification: Similar to HPLC, quantification relies on area percent or calibration with a reference standard.
Acid-Base Titration
Titration is a classic chemical method that can determine the total acidity of a sample.
-
Principle: A solution of the carboxylic acid is titrated with a standardized solution of a strong base (e.g., NaOH) to a colorimetric or potentiometric endpoint.
-
Limitations: This method is not specific. It measures the total amount of acidic functional groups and cannot distinguish the target analyte from any acidic impurities. Therefore, it is only suitable for assessing the purity of substances known to be free of acidic or basic impurities.
Head-to-Head Comparison
The following table summarizes the performance of each technique for the purity determination of this compound.
| Parameter | qNMR | HPLC | GC | Titration |
| Principle | Signal intensity vs. number of nuclei | Differential partitioning | Volatility-based separation | Chemical reaction stoichiometry |
| Accuracy & Precision | Excellent; primary ratio method[24][25] | Good to Excellent (depends on standard) | Good to Excellent (depends on standard) | Good (for total acidity) |
| Specificity | High (distinguishes structurally) | Good (with appropriate column/detector) | Good (with appropriate column) | Low (measures total acidity) |
| Need for Analyte Standard | No (uses internal standard)[7][10][16] | Yes (for accurate quantification) | Yes (for accurate quantification) | No (uses standardized titrant) |
| Sample Throughput | Moderate (10-20 min/sample)[7] | High (with autosampler) | High (with autosampler) | Low to Moderate |
| Nature of Analysis | Non-destructive[10][26] | Destructive | Destructive | Destructive |
| Method Development | Relatively simple[9] | Can be complex (mobile phase, column) | Complex (derivatization, temp. program) | Simple |
| Trace Impurity Analysis | Limited sensitivity (~0.1%)[9] | Excellent (down to ppm/ppb levels) | Excellent (down to ppm/ppb levels) | Not suitable |
| Structural Info | Yes (provides full structure)[11] | No | No | No |
The Logic of Quantification: A Visual Comparison
The fundamental difference between qNMR and chromatographic methods lies in their approach to quantification. qNMR is a direct measurement, while chromatography is a relative one that requires calibration.
Caption: Logical comparison of quantification by qNMR versus chromatography.
Conclusion: Selecting the Right Tool for the Job
For the definitive purity assignment of a substance like this compound, qNMR stands out as the superior technique . Its status as a primary method, rooted in a fundamental physical constant, provides a high degree of confidence and accuracy without the need for an identical, certified reference material.[4][27] It is non-destructive, provides invaluable structural confirmation simultaneously, and the method development is straightforward.[9][26]
However, the analytical context is key.
-
If the primary goal is to detect and quantify trace impurities at levels below 0.1%, HPLC or GC (with appropriate derivatization) are the methods of choice due to their superior sensitivity.[28]
-
For routine, high-throughput quality control in a manufacturing setting where a reference standard is readily available and cost-effectiveness is critical, a validated HPLC method can be more efficient.
-
Titration remains a viable, simple option for a quick assessment of total acid content, provided the sample is known to be free from other acidic or basic components.
In the modern analytical laboratory, qNMR is not just an alternative; it is an essential tool that provides orthogonal, highly reliable data. For establishing the purity of reference materials, qualifying new chemical entities, and resolving discrepancies from other methods, qNMR is an unparalleled and authoritative technique.
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RSSL. The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi. Available from: [Link]
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Alsachim. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available from: [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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Jaki BU, Lankin DC. A Routine Experimental Protocol for qHNMR Illustrated with Taxol. J Nat Prod. 2007;70(4):589-95. Available from: [Link]
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Singh T, et al. Determining and reporting purity of organic molecules: why qNMR. Magn Reson Chem. 2013;51(2):76-81. Available from: [Link]
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Emery Pharma. A Guide to Quantitative NMR (qNMR). Available from: [Link]
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Pauli GF, et al. Purity by Absolute qNMR. J Med Chem. 2014;57(21):9220-31. (Note: This is a reference to a well-known protocol, often available through institutional access or purchase). A similar protocol is described here: [Link]
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Mestrelab Resources. What is qNMR and why is it important?. Available from: [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]
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U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF). Available from: [Link]
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International Council for Harmonisation. Quality Guidelines. Available from: [Link]
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]
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AZoM. Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. Available from: [Link]
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National Metrology Institute of Japan. Quantitative NMR | Organic Primary Standards Group. Available from: [Link]
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qNMR Exchange. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology. Available from: [Link]
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Patsnap Eureka. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Available from: [Link]
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American Pharmaceutical Review. Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Available from: [Link]
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Bureau International des Poids et Mesures (BIPM). qNMR Internal Standard Reference Data (ISRD). Available from: [Link]
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ResearchGate. QNMR advantages and disadvantages over LC, UV-vis spectroscopy and Mass Spectroscopy?. Available from: [Link]
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ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Available from: [Link]
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University of Wisconsin-Madison. Practical Aspects of Quantitative NMR Experiments. Available from: [Link]
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JEOL Ltd. Let's try doing quantitative NMR. Available from: [Link]
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JEOL Ltd. Welcome! Quick Introduction to Quantitative NMR. Available from: [Link]
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US Pharmacopeia (USP). Stimuli Article (qNMR). Available from: [Link]
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Malz F, Jancke H. Validation of quantitative NMR. J Pharm Biomed Anal. 2005;38(5):813-23. Available from: [Link]
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Almeida et al. Validation of quantitative ¹H NMR method for the analysis of pharmaceutical formulations. Quím. Nova. 2011;34(2). Available from: [Link]
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Regis Technologies, Inc. ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. Available from: [Link]
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Zhang Q, et al. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules. 2023;28(2):787. Available from: [Link]
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Funatsu T, et al. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. J. Anal. Methods Chem. 2020;2020:8838356. Available from: [Link]
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Funatsu T, et al. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules. 2020;25(20):4835. Available from: [Link]
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Witzig M, et al. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Anal Bioanal Chem. 2021;413(12):3251-3262. Available from: [Link]
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Kasai Y, Tanimura T, Tamura Z. Spectrophotometric determination of carboxylic acids by the formation of hydroxamic acids with dicyclohexylcarbodiimide. Anal Chem. 1975;47(1):34-7. Available from: [Link]
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Padarauskas A, et al. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija. 2004;15(2):43-47. Available from: [Link]
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Zhang Q, et al. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed. Available from: [Link]
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ResearchGate. Advantages and Disadvantages of Nuclear Magnetic Resonance Spectroscopy as Hyphenated Technique. Available from: [Link]
- Preprints.org. Absolute Quantitative H-1 NMR Spectroscopy for Compound Purity Determination. (Note: Preprints are not peer-reviewed, but can indicate current research directions). A relevant peer-reviewed article on this topic is: Pauli GF, et al. J Med Chem. 2014;57(21):9220-31.
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ResearchGate. (PDF) Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance. Available from: [Link]
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Pauli GF, et al. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. J Med Chem. 2014;57(21):9220-31. Available from: [Link]
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Journal of Biochemical and Clinical Genetics. Analysis of tricarboxylic acid cycle intermediates in dried blood spots by ultra-performance liquid chromatography-tandem mass. Available from: [Link]
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In the landscape of modern medicinal chemistry and materials science, the cyclobutane motif offers a unique structural scaffold, conferring specific conformational constraints and physicochemical properties. Among its derivatives, 3-Ethylcyclobutanecarboxylic acid presents a compelling case for investigation. This guide provides a comprehensive comparative study of this compound against its parent compound and other closely related cycloalkanecarboxylic acids. By examining their synthesis, physicochemical properties, spectral data, and biological context, this document aims to equip researchers, scientists, and drug development professionals with the in-depth technical insights necessary for informed decision-making in their work.
Introduction: The Significance of the Cyclobutane Ring in Molecular Design
The four-membered cyclobutane ring is a fascinating structural element in organic chemistry. Its inherent ring strain, a consequence of deviations from ideal bond angles, imparts distinct reactivity and a defined three-dimensional geometry.[1] When incorporated into bioactive molecules, the cyclobutane core can act as a rigid scaffold, influencing ligand-receptor interactions and metabolic stability. The substituent at the 3-position of the cyclobutane ring, along with the carboxylic acid functionality, allows for fine-tuning of properties such as lipophilicity, polarity, and hydrogen bonding capacity, all of which are critical in drug design. This guide will focus on this compound and compare it with key analogues to elucidate the impact of the ethyl group and ring size on its overall profile.
Synthesis Strategies: Accessing this compound and Related Compounds
The synthesis of cyclobutane derivatives can be challenging due to the inherent ring strain. However, several reliable methods have been established for the preparation of cyclobutanecarboxylic acids.
General Synthesis of 3-Alkylcyclobutanecarboxylic Acids
A common strategy for the synthesis of 3-substituted cyclobutanecarboxylic acids involves the [2+2] cycloaddition of an appropriate ketene with an alkene, followed by functional group manipulation. Alternatively, malonic ester synthesis starting from a 1,3-dihalopropane derivative can be employed to construct the cyclobutane ring, followed by alkylation and decarboxylation.
Experimental Protocol: Synthesis of Cyclobutanecarboxylic Acid
A well-established laboratory-scale synthesis of the parent cyclobutanecarboxylic acid involves the decarboxylation of 1,1-cyclobutanedicarboxylic acid.[2]
Step 1: Synthesis of Diethyl 1,1-Cyclobutanedicarboxylate
-
In a flask equipped with a reflux condenser and a dropping funnel, sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol.
-
Diethyl malonate is added dropwise to the sodium ethoxide solution.
-
1,3-Dibromopropane is then added, and the mixture is refluxed.
-
The resulting diethyl 1,1-cyclobutanedicarboxylate is isolated by extraction and purified by distillation.
Step 2: Hydrolysis and Decarboxylation
-
The diethyl 1,1-cyclobutanedicarboxylate is saponified by refluxing with a strong base, such as potassium hydroxide.
-
The resulting dicarboxylate salt is acidified to yield 1,1-cyclobutanedicarboxylic acid.
-
The dicarboxylic acid is then heated at its melting point, leading to decarboxylation and the formation of cyclobutanecarboxylic acid, which is purified by distillation.
Diagram of Synthetic Workflow
Caption: General synthetic workflow for cyclobutanecarboxylic acid.
Comparative Physicochemical Properties
The seemingly subtle structural differences between this compound and its analogs translate into notable variations in their physicochemical properties. These differences are critical for applications ranging from drug delivery to materials science.
| Property | This compound | Cyclobutanecarboxylic Acid | 3-Methylcyclobutanecarboxylic Acid | 3-Isopropylcyclobutanecarboxylic Acid | Cyclopentanecarboxylic Acid | Cyclohexanecarboxylic Acid |
| Molecular Formula | C₇H₁₂O₂ | C₅H₈O₂ | C₆H₁₀O₂ | C₈H₁₄O₂ | C₆H₁₀O₂ | C₇H₁₂O₂ |
| Molecular Weight ( g/mol ) | 128.17 | 100.12 | 114.14 | 142.20 | 114.14 | 128.17 |
| Boiling Point (°C) | Predicted | 195 | 194 | 222.4 | 216 | 232-233 |
| Melting Point (°C) | Predicted | -20 | N/A | N/A | 3-5 | 30-32 |
| Density (g/mL) | Predicted | 1.047 | 1.105 | 1.05 | 1.053 | 1.033 |
| pKa | Predicted | 4.79 | Predicted | 4.79 (Predicted) | 4.99 | ~4.9 |
| LogP | 1.5072 (Predicted) | Predicted | Predicted | Predicted | Predicted | 1.96 |
| Topological Polar Surface Area (Ų) | 37.3 | 37.3 | 37.3 | 37.3 | 37.3 | 37.3 |
Note: Predicted values are based on computational models and should be confirmed experimentally.
Analysis of Physicochemical Trends:
-
Boiling and Melting Points: As expected, the boiling points generally increase with molecular weight and the size of the cycloalkane ring. The larger surface area of cyclopentane and cyclohexane rings compared to the cyclobutane ring leads to stronger intermolecular forces.
-
Acidity (pKa): The pKa values are all relatively similar, indicating that the alkyl substituent at the 3-position and the ring size have a minor effect on the acidity of the carboxylic acid group.
-
Lipophilicity (LogP): The predicted LogP value for this compound suggests a moderate lipophilicity. An increase in the size of the alkyl substituent would be expected to increase the LogP value.
Spectroscopic Data Analysis
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of organic compounds. Below is a comparative overview of the expected and reported spectral features for this compound and its relatives.
¹H NMR Spectroscopy
-
This compound (Predicted): The ¹H NMR spectrum is expected to show a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group. The protons on the cyclobutane ring will appear as complex multiplets. The carboxylic acid proton will be a broad singlet, typically downfield.
-
Cyclobutanecarboxylic acid: The spectrum shows multiplets for the cyclobutane protons and a characteristic broad singlet for the carboxylic acid proton.[3]
-
Cyclopentanecarboxylic acid: The spectrum displays multiplets for the cyclopentane ring protons and the carboxylic acid proton.[4]
-
Cyclohexanecarboxylic acid: The spectrum is characterized by multiplets for the cyclohexane ring protons and a broad singlet for the carboxylic acid proton.
¹³C NMR Spectroscopy
-
This compound (Predicted): The ¹³C NMR spectrum should display signals for the two carbons of the ethyl group, the carbons of the cyclobutane ring, and a downfield signal for the carbonyl carbon of the carboxylic acid.
-
Cyclobutanecarboxylic acid: The spectrum shows characteristic signals for the cyclobutane ring carbons and the carbonyl carbon.
-
Cyclopentanecarboxylic acid: The spectrum exhibits signals corresponding to the carbons of the cyclopentane ring and the carbonyl carbon.
-
Cyclohexanecarboxylic acid: The spectrum displays the expected signals for the cyclohexane ring carbons and the carbonyl carbon.
Infrared (IR) Spectroscopy
A key feature in the IR spectra of all these compounds is the presence of a strong, broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, and a sharp, strong C=O stretching band around 1700-1725 cm⁻¹.[5][6][7] The exact position of the C=O stretch can be influenced by hydrogen bonding.
Mass Spectrometry (MS)
The mass spectra of these compounds will show a molecular ion peak corresponding to their respective molecular weights. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH).
Diagram of Spectroscopic Analysis Workflow
Caption: Workflow for spectroscopic analysis of the compounds.
Biological and Pharmaceutical Context
Derivatives of cyclobutanecarboxylic acid have been investigated for a range of biological activities. The rigid cyclobutane scaffold can position substituents in a well-defined spatial arrangement, which is advantageous for optimizing interactions with biological targets.
Studies on various urea, hydrazide, and amide derivatives of cyclobutanecarboxylic acid have revealed central nervous system depressant, myorelaxant, antitremorine, and anticonvulsant properties.[4][8] The nature of the substituent on the cyclobutane ring and the derivatization of the carboxylic acid moiety are key determinants of the observed biological activity.
While specific biological data for this compound is not extensively reported in publicly available literature, its structural features suggest potential for exploration in several therapeutic areas. The ethyl group provides a moderate increase in lipophilicity compared to the parent compound, which could influence its absorption, distribution, metabolism, and excretion (ADME) profile.
Potential Areas for Investigation:
-
Neurological Disorders: Building upon the known CNS activity of other cyclobutane derivatives, this compound and its amides could be evaluated for anticonvulsant or anxiolytic effects.
-
Metabolic Diseases: The unique structural properties of the cyclobutane ring could be exploited in the design of enzyme inhibitors.
-
Materials Science: The carboxylic acid functionality allows for the incorporation of this molecule into polymers and other materials, where the ethylcyclobutane moiety could impart specific physical properties.
Conclusion
This comparative guide has provided a detailed examination of this compound in relation to its parent compound and other cycloalkanecarboxylic acids. The addition of an ethyl group to the cyclobutane ring is predicted to subtly modify its physicochemical properties, particularly its lipophilicity, without significantly altering its acidity. While comprehensive experimental data for this compound remains to be fully elucidated in the public domain, the established synthetic routes and the known biological activities of related compounds provide a strong foundation for its further investigation. For researchers and drug development professionals, this compound represents a valuable and underexplored building block with the potential to contribute to the development of novel therapeutics and advanced materials.
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Definitive Structural Validation of 3-Ethylcyclobutanecarboxylic Acid: A Comparative Analysis Centered on X-ray Crystallography
An In-Depth Technical Guide
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which all subsequent biological, toxicological, and pharmacokinetic studies are built. This guide provides an in-depth comparison of analytical techniques for the structural validation of 3-Ethylcyclobutanecarboxylic acid, establishing single-crystal X-ray diffraction (SCXRD) as the definitive method while contextualizing the vital, complementary roles of spectroscopic and computational approaches.
The seemingly simple structure of this compound presents subtle complexities—namely, cis/trans isomerism—that can profoundly impact its physical properties and biological activity. Therefore, absolute certainty of its stereochemistry and conformation is paramount.
Part 1: The Gold Standard—Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the most powerful method for elucidating the precise three-dimensional arrangement of atoms in a molecule.[1][2][3][4] It provides unequivocal data on bond lengths, bond angles, and absolute stereochemistry, leaving no room for ambiguity.[2][5] The fundamental principle involves irradiating a single, highly ordered crystal with monochromatic X-rays.[4][5] The crystal lattice diffracts these X-rays in a unique, predictable pattern based on the arrangement of electron density within the molecule.[2][5] By measuring the angles and intensities of these diffracted beams, a three-dimensional electron density map can be constructed, from which the atomic structure is solved.[4]
Experimental Workflow: From Powder to Final Structure
The journey from a synthesized compound to a refined crystal structure is a multi-step process where each stage is critical for success. The quality of the final data is intrinsically linked to the quality of the crystal.[6][7][8]
Diagram 1: The SCXRD Experimental Workflow
Caption: End-to-end workflow for structural determination via SCXRD.
Detailed Protocol: Obtaining the Crystal Structure of this compound
Step 1: Synthesis and Purification A plausible synthesis of this compound involves the decarboxylation of a corresponding 1,1-dicarboxylic acid precursor, a common method for preparing cyclobutane carboxylic acids.[9][10]
-
Synthesis: Prepare diethyl 3-ethylcyclobutane-1,1-dicarboxylate via appropriate alkylation of diethyl malonate.
-
Hydrolysis: Saponify the diethyl ester to 3-ethylcyclobutane-1,1-dicarboxylic acid using aqueous NaOH, followed by acidification.
-
Decarboxylation: Heat the resulting dicarboxylic acid gently (e.g., 160-170°C) until the evolution of CO₂ ceases.[9]
-
Purification: The crude product is a mixture of cis and trans isomers. Purify via fractional distillation or flash column chromatography to isolate the desired isomer. Purity is paramount; impurities can severely inhibit crystallization.[11][12] Confirm purity (>98%) using ¹H NMR and GC-MS.
Step 2: Crystal Growth (The Art and Science) Growing a single crystal suitable for diffraction—typically >0.1 mm in all dimensions and free of defects—is often the most challenging step.[4] The goal is to bring a saturated solution to a state of supersaturation slowly, allowing molecules to organize into a well-ordered lattice.[6]
-
Method A: Slow Evaporation
-
Dissolve the purified compound in a minimal amount of a suitable solvent in which it is moderately soluble (e.g., ethyl acetate, acetone).[11]
-
Filter the solution through a syringe filter into a clean vial to remove dust and other particulates that could act as unwanted nucleation sites.[8][11]
-
Cover the vial with a cap containing a few pinholes.
-
Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.[11]
-
-
Method B: Vapor Diffusion This is often the most successful method for small quantities of material.[6]
-
Dissolve the compound in a small volume (e.g., 0.5 mL) of a relatively non-volatile solvent (e.g., chloroform or toluene) in a small, open inner vial.
-
Place this inner vial inside a larger, sealable outer vial (e.g., a screw-cap jar).
-
Add a larger volume (e.g., 2-3 mL) of a volatile "anti-solvent" in which the compound is insoluble (e.g., hexane or pentane) to the outer vial, ensuring the two liquids do not mix.[13]
-
Seal the outer vial. The volatile anti-solvent will slowly diffuse into the inner vial's solvent, reducing the compound's solubility and inducing crystallization.[13]
-
Step 3: Data Collection and Structure Solution
-
Crystal Mounting: Carefully select a well-formed, transparent crystal and mount it on a cryo-loop or glass fiber.[2][5] The mounted crystal is then placed on a goniometer head in the diffractometer.
-
Data Acquisition: The crystal is cooled (typically to 100 K) in a stream of nitrogen gas to minimize thermal vibration and radiation damage. It is then rotated in a high-intensity X-ray beam while a detector records the positions and intensities of thousands of diffracted reflections.[5]
-
Structure Solution & Refinement: Specialized software (e.g., Bruker's APEX suite) processes the diffraction data.[3]
-
The unit cell dimensions and crystal system are determined.
-
An initial electron density map is generated using direct methods.
-
Atoms are fitted into the electron density map.
-
The structural model is refined iteratively against the experimental data to achieve the best possible fit, yielding precise atomic coordinates, bond lengths, and angles. The final output is typically a Crystallographic Information File (CIF).
-
Part 2: Alternative and Complementary Validation Techniques
While SCXRD provides the definitive answer, other techniques are indispensable for routine characterization, purity assessment, and providing preliminary structural hypotheses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining molecular connectivity in solution. For this compound, a suite of NMR experiments would be employed:
-
¹H NMR: Determines the number of unique proton environments and their neighboring protons (via spin-spin coupling), providing initial clues about the cis/trans relationship.
-
¹³C NMR: Shows the number of unique carbon environments.
-
2D NMR (COSY, HSQC): COSY establishes H-H correlations, while HSQC links protons directly to the carbons they are attached to. These experiments are crucial for assigning every signal and confirming the carbon skeleton.
-
NOESY: A Nuclear Overhauser Effect experiment can reveal through-space proximity of protons. For the cyclobutane ring, a strong NOE signal between a proton on the ethyl group and a proton on the carboxylic acid-bearing carbon could strongly suggest a cis relationship.
Limitation: While NMR can strongly suggest stereochemistry, it does not provide the high-precision bond length and angle data of SCXRD and can sometimes be ambiguous for conformationally flexible systems.
Mass Spectrometry (MS)
MS provides the exact molecular weight and, through fragmentation patterns, offers clues about the molecule's structure.
-
High-Resolution MS (HRMS): Confirms the elemental composition (e.g., C₇H₁₂O₂) with high accuracy.
-
Gas Chromatography-MS (GC-MS): Can separate the cis and trans isomers and provide their individual mass spectra, confirming their identity as isomers.
Limitation: MS cannot distinguish between stereoisomers without chromatographic separation and provides no information on 3D atomic arrangement.
Part 3: Comparative Analysis and Integrated Strategy
No single technique exists in a vacuum. A robust structural validation strategy integrates these methods, with each providing a unique piece of the puzzle.
Diagram 2: Integrated Structural Validation Workflow
Caption: Logical flow of an integrated structural validation strategy.
Performance Comparison Table
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | NMR Spectroscopy (¹H, ¹³C, 2D) | Mass Spectrometry (MS) |
| Principle | X-ray diffraction from a crystal lattice | Nuclear spin transitions in a magnetic field | Ionization and mass-to-charge ratio analysis |
| Sample Phase | Solid (single crystal) | Liquid (solution) | Gas (ionized) / Liquid (LC-MS) |
| Sample Amount | Micrograms to Milligrams | 1 - 10 mg | Nanograms to Micrograms |
| Information | 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, packing | Atomic connectivity, relative stereochemistry, dynamics in solution | Molecular weight, elemental formula, fragmentation patterns |
| Resolution | Atomic (<1 Å) | Inferential (connectivity) | Molecular (mass) |
| Key Advantage | Unambiguous and definitive structural determination.[1][4] | Excellent for connectivity mapping in solution; non-destructive. | High sensitivity and confirmation of molecular formula. |
| Limitation | Requires a high-quality single crystal, which can be difficult or impossible to grow. | Can be ambiguous for complex stereochemistry; provides an averaged solution structure. | Cannot determine stereochemistry or connectivity. |
Conclusion
For the absolute structural validation of this compound, single-crystal X-ray diffraction stands alone in its ability to provide a definitive and high-resolution three-dimensional structure. It is the only technique that can unequivocally resolve the cis/trans isomerism and provide precise geometric parameters. However, the path to a crystal structure relies on a foundation built by other techniques. NMR spectroscopy is essential for confirming the covalent framework and proposing a stereochemical hypothesis, while mass spectrometry provides the fundamental confirmation of mass and elemental composition. Together, these methods form a self-validating system, ensuring the highest level of scientific integrity for researchers and drug development professionals who rely on accurate molecular structures to drive their discoveries forward.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Ethylcyclobutanecarboxylic Acid
Hazard Assessment and Initial Precautions
3-Ethylcyclobutanecarboxylic acid, as a carboxylic acid, should be handled with the assumption that it may possess corrosive properties and could cause skin and eye irritation. Structurally similar compounds like cyclobutanecarboxylic acid and 3,3-dimethylcyclobutanecarboxylic acid are classified as causing skin irritation, serious eye irritation, and potential respiratory irritation[1][2]. Therefore, all handling and disposal procedures must be conducted under the assumption of these potential hazards.
Immediate Safety and Handling:
Before initiating any disposal-related activities, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE).
-
Chemical-resistant gloves: Nitrile or neoprene gloves are recommended.
-
Safety goggles: To protect against potential splashes.
-
Lab coat: To prevent skin contact.
All operations involving this compound and its waste should be performed within a certified chemical fume hood to minimize inhalation exposure[3].
Waste Characterization and Segregation: The First Line of Defense
Proper disposal begins with accurate waste characterization and stringent segregation. This is a critical step to prevent dangerous chemical reactions within waste containers.
Protocol for Waste Characterization:
-
Hazardous Waste Determination: Based on the properties of similar carboxylic acids, this compound waste should be treated as hazardous chemical waste. This is in line with the Resource Conservation and Recovery Act (RCRA) regulations enforced by the U.S. Environmental Protection Agency (EPA)[4].
-
Segregation: This waste stream must be kept separate from other categories of chemical waste.
| Waste Stream | Compatible Container | Storage Location | Incompatible with |
| This compound (and related materials) | High-density polyethylene (HDPE) | Satellite Accumulation Area (SAA) for acidic waste | Bases, Oxidizers, Reactive Metals |
| Halogenated Solvents | Glass or HDPE | SAA for halogenated waste | - |
| Non-halogenated Solvents | Glass or HDPE | SAA for flammable waste | Oxidizers |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the collection, storage, and disposal of this compound waste.
Step 1: Container Selection and Labeling
-
Container: Utilize a chemically compatible container, such as a high-density polyethylene (HDPE) carboy, for collecting the waste[3]. Ensure the container is in good condition, free from leaks, and has a secure, screw-top cap. Never use metal containers for acidic waste due to the risk of corrosion[4].
-
Labeling: The waste container must be labeled immediately upon the first addition of waste. The label must include:
Step 2: Accumulation in a Satellite Accumulation Area (SAA)
-
The labeled waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[7][9].
-
The SAA must be under the direct control of laboratory personnel[4].
-
Keep the waste container closed at all times, except when adding waste[3][9].
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion and prevent spills[3][4].
-
Store the container in secondary containment to mitigate the impact of any potential leaks[10].
Step 3: Neutralization (Conditional)
For dilute aqueous solutions of this compound that are free of other hazardous materials, neutralization may be an option prior to disposal. However, this should only be performed by trained personnel and in accordance with institutional and local regulations.
-
Conditions for Neutralization:
-
The waste is a dilute aqueous solution (generally <10%)[11].
-
The waste does not contain any other regulated hazardous components (e.g., heavy metals, halogenated compounds).
-
-
Neutralization Procedure:
-
Work in a chemical fume hood and wear appropriate PPE.
-
Slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide, to the acidic waste while stirring[11][12]. An ice bath may be necessary to control the exothermic reaction[13].
-
Monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Continue adding the base until the pH is within the neutral range acceptable for drain disposal by your local wastewater treatment authority (typically between 5.5 and 9.0)[13][14].
-
If this method is permitted, the neutralized solution can be flushed down the drain with a copious amount of water (at least a 20-fold excess)[13][14].
-
Step 4: Disposal of Concentrated or Mixed Waste
Concentrated this compound, or waste containing this chemical mixed with other hazardous substances, must not be neutralized for drain disposal[11].
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste container[10][12].
-
Documentation: Ensure all necessary waste disposal forms are completed as required by your institution and the EPA.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Minor Spill (contained within the fume hood):
-
Ensure you are wearing appropriate PPE.
-
Use a chemical absorbent material, such as vermiculite or a spill pillow, to contain and absorb the spilled liquid.
-
Carefully collect the absorbent material and place it in a designated hazardous waste container.
-
Decontaminate the area with a suitable cleaning agent.
-
-
Major Spill (outside of a fume hood):
-
Evacuate the immediate area.
-
Alert others in the vicinity.
-
Contact your institution's EHS or emergency response team for assistance[15].
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the disposal of this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, waste segregation, and proper containment, and by following the detailed protocols outlined in this guide, researchers can ensure they are operating in a manner that is both safe and compliant with all relevant regulations. Always consult your institution's Environmental Health and Safety department for guidance specific to your location and circumstances.
References
-
Managing Hazardous Chemical Waste in the Lab. (2021, October 26). American Chemical Society. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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How to Dispose of Acetic Acid. Lab Alley. [Link]
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Regulations for Hazardous Waste Generated at Academic Laboratories. (2023, November 25). US EPA. [Link]
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Laboratory Waste Management: The New Regulations. (2019, June 18). Medical Laboratory Observer. [Link]
-
Acceptable Drain Disposal Procedures. USDA ARS. [Link]
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL. [Link]
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EHSO Manual 2023-2024 - Hazardous Waste. OUHSC.edu. [Link]
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Chemical Waste. The University of Texas at Austin Environmental Health and Safety. [Link]
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Glacial Acetic Acid. (2012, October 19). UCM-EH&S. [Link]
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A Senior Application Scientist's Guide to Handling 3-Ethylcyclobutanecarboxylic Acid: Personal Protective Equipment and Safety Protocols
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision with which we conduct it. Handling reactive chemical intermediates like 3-Ethylcyclobutanecarboxylic acid requires not just adherence to protocols but a deep, causal understanding of why these procedures are in place. This guide moves beyond a simple checklist to provide a validated, field-proven framework for safety, ensuring that both you and your research remain protected.
The foundational principle of this guide is risk mitigation through a multi-layered defense system. While no single Safety Data Sheet (SDS) exists for this compound, we can establish a robust safety profile by analyzing its parent compound, cyclobutanecarboxylic acid, and similar derivatives. The consensus from authoritative sources classifies this chemical family as corrosive, capable of causing severe skin burns and serious eye damage, and potentially causing respiratory irritation.[1][2][3][4] This corrosive nature is the primary driver of all safety and handling recommendations that follow.
Hazard Assessment: The 'Why' Behind the PPE
Understanding the specific threats posed by a chemical is the first step in neutralizing them. This compound, like its parent compound, is a corrosive organic acid.[2] This means it can cause immediate and severe damage to living tissue upon contact.
-
Dermal and Ocular Hazard : Direct contact can lead to severe skin burns and irreversible eye damage.[4][5] The carboxylic acid functional group can readily react with proteins and lipids in the skin and eyes, causing chemical burns and tissue destruction.
-
Respiratory Hazard : Vapors or mists may cause respiratory irritation.[3][6] Inhalation can lead to irritation of the nose, throat, and lungs.
-
Ingestion Hazard : Ingestion can cause severe swelling and damage to the delicate tissues of the mouth, throat, and esophagus, with a danger of perforation.[1][3]
Therefore, every piece of Personal Protective Equipment (PPE) is selected to create an impermeable barrier between you and these specific hazards.
Engineering Controls: Your First Line of Defense
Before any PPE is worn, the work environment itself must be engineered for safety. PPE should be considered the last line of defense, used when engineering and administrative controls cannot eliminate the hazard entirely.
-
Chemical Fume Hood : All work with this compound must be conducted within a certified chemical fume hood. This is non-negotiable. A fume hood provides primary containment and protects you from inhaling irritating vapors.[7]
-
Emergency Facilities : The laboratory must be equipped with an easily accessible and fully functional emergency eyewash station and safety shower.[4][6][8] Proximity of these facilities is critical for mitigating accidental exposures.
Mandatory PPE Protocol
The following PPE is required for all personnel handling this compound. The selection is based on guidelines for corrosive substances set forth by the Occupational Safety and Health Administration (OSHA) and chemical safety data.[9][10]
Eye and Face Protection
The eyes are exceptionally vulnerable to corrosive splashes.
-
Minimum Requirement : ANSI Z87.1-compliant chemical splash goggles are mandatory at all times.
-
High-Risk Operations : When transferring volumes greater than 50 mL or when there is an elevated risk of splashing, a full-face shield must be worn in addition to chemical splash goggles.[11] A face shield protects the entire face but does not provide the sealed protection of goggles, making the combination essential.
Skin and Body Protection
A complete barrier is necessary to prevent skin contact.
-
Laboratory Coat : A long-sleeved, chemical-resistant lab coat is required.
-
Apron : For transfers of significant quantities or when splash potential is high, a chemical-resistant apron worn over the lab coat is required to provide an additional layer of protection.[9]
-
Clothing and Footwear : Full-length pants and closed-toe shoes are mandatory. The shoes should be made of a non-porous material.
Hand Protection
Hands are the most likely part of the body to come into direct contact with the chemical.
-
Glove Selection : Chemical-resistant gloves are required. Nitrile or neoprene gloves are generally recommended for handling corrosive organic acids.[9] However, you must always consult the glove manufacturer's resistance chart to verify compatibility with the specific chemical and your operational duration.
-
Double Gloving : For extended use or when handling larger quantities, wearing two pairs of gloves (double gloving) is a best practice.
-
Proper Technique : Always inspect gloves for tears or holes before use. Remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly with soap and water after work is complete, even if you wore gloves.[7]
Respiratory Protection
-
Standard Operations : When working within a certified chemical fume hood, respiratory protection is typically not required.[7]
-
Emergency Situations : In the event of a large spill or ventilation failure, respiratory protection may be necessary. Use of a respirator requires enrollment in your institution's formal respiratory protection program, which includes fit testing and training, as mandated by OSHA (29 CFR 1910.134).[10][12]
| Task / Condition | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Transfer (<50mL) in Fume Hood | Chemical Splash Goggles | Single Pair (Nitrile/Neoprene) | Chemical-Resistant Lab Coat | Not Required |
| High-Volume Transfer (>50mL) in Fume Hood | Goggles and Face Shield | Double Pair (Nitrile/Neoprene) | Lab Coat and Chemical Apron | Not Required |
| Spill Cleanup (Outside Fume Hood) | Goggles and Face Shield | Double Pair (Heavy-duty Nitrile) | Chemical-Resistant Suit/Apron | Required (Consult EHS) |
Safe Handling Workflow
This workflow provides a procedural framework for minimizing exposure risk at every stage of handling. Each step is a control point designed to validate the safety of the subsequent action.
Experimental Workflow: Safe Handling of 3-Ethylcyclobutanecarboxylic Aciddot
// Node Definitions prep [label="1. Preparation", fillcolor="#F1F3F4", fontcolor="#202124"]; ppe [label="2. Don PPE", fillcolor="#FBBC05", fontcolor="#202124"]; setup [label="3. Verify Engineering\nControls", fillcolor="#F1F3F4", fontcolor="#202124"]; transfer [label="4. Chemical Transfer", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reaction [label="5. Use in Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decon [label="6. Decontaminate\n& Segregate Waste", fillcolor="#34A853", fontcolor="#FFFFFF"]; doff [label="7. Doff PPE", fillcolor="#FBBC05", fontcolor="#202124"]; wash [label="8. Wash Hands", fillcolor="#34A853", fontcolor="#FFFFFF"]; spill [label="Spill Occurs", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF", width=2.5, height=1]; emergency [label="Execute Emergency\nResponse Plan", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges prep -> ppe [label="Confirm spill kit\nis available"]; ppe -> setup; setup -> transfer [label="Fume hood sash at\ncorrect height"]; transfer -> reaction; reaction -> decon; decon -> doff [label="Waste containers\nproperly labeled & closed"]; doff -> wash;
// Emergency Path {rank=same; transfer; spill} transfer -> spill [style=dashed, color="#EA4335", dir=both, label="Accident"]; spill -> emergency [minlen=2]; emergency -> wash [label="After decontamination\n& medical assessment"]; }
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Cyclobutanecarboxylic acid - general description [georganics.sk]
- 3. fishersci.com [fishersci.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. actenviro.com [actenviro.com]
- 8. safetyresourcesblog.com [safetyresourcesblog.com]
- 9. oshatrainingschool.com [oshatrainingschool.com]
- 10. Semiconductors - Toxic, Irritative, and Corrosive Gases and Liquids | Occupational Safety and Health Administration [osha.gov]
- 11. Managing Corrosive Substances: Safety Protocols for Businesses [denios.ca]
- 12. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
